Technical Documentation Center

2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
  • CAS: 2092798-77-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the strategic incorporation of strained heterocycles and fluorine atoms is a proven tactic to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of strained heterocycles and fluorine atoms is a proven tactic to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (CAS: 2092798-77-9) has emerged as a highly privileged building block in the synthesis of targeted therapeutics, most notably in the development of next-generation Selective Estrogen Receptor Degraders (SERDs)[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the physicochemical properties of this intermediate, outline a self-validating synthetic protocol for its preparation, and map its mechanistic role in modulating oncogenic signaling pathways.

Structural Rationale & Causality in Drug Design

The architecture of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is highly deliberate. It consists of two primary domains, each serving a specific mechanistic purpose:

  • The Fluoromethyl-Azetidine Motif : The azetidine ring is a highly strained, four-membered nitrogen heterocycle frequently utilized as a metabolically stable bioisostere for larger rings like piperidine or morpholine. The addition of the highly electronegative fluorine atom via a fluoromethyl group exerts a strong inductive electron-withdrawing effect (-I effect). Causality : This inductive pull significantly lowers the pKa of the azetidine nitrogen, rendering it less basic. A less basic amine reduces the risk of hERG channel trapping (minimizing cardiotoxicity) and improves passive membrane permeability[2]. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at that specific carbon vector.

  • The 3-Aminopyridine Core : Causality : The pyridine ring provides a critical hydrogen bond acceptor capable of interacting with the hinge regions of kinases or the ligand-binding domains (LBD) of nuclear receptors. The primary amine at the 3-position serves as a highly reactive nucleophile, providing a versatile synthetic handle for Buchwald-Hartwig cross-coupling or amide bond formation to append the fragment to larger macro-structures[3].

Physicochemical Properties

Understanding the quantitative metrics of this intermediate is essential for predicting its behavior in Fragment-Based Drug Discovery (FBDD). The data below is synthesized from the [4].

ParameterValueMechanistic Implication / Causality
CAS Number 2092798-77-9Unique identifier for the 2-substituted pyridine isomer[4].
Molecular Formula C9H12FN3Compact fragment suitable for FBDD and modular synthesis[4].
Molecular Weight 181.21 g/mol Low MW ensures minimal penalty to the overall mass of the final drug candidate, aiding in adherence to Lipinski's Rule of 5[4].
XLogP3-AA 1.0Indicates a highly optimized lipophilic efficiency (LipE). It provides enough lipophilicity to engage hydrophobic target pockets without causing non-specific protein binding[4].
Topological Polar Surface Area 42.2 ŲFalls perfectly within the ideal range (< 90 Ų) for excellent oral bioavailability and potential blood-brain barrier (BBB) penetration[4].
H-Bond Donors / Acceptors 1 / 4The primary amine acts as a critical donor for synthetic coupling; F and N atoms act as acceptors to modulate target residence time[4].

Experimental Protocol: Self-Validating Synthesis Workflow

To utilize this building block effectively, researchers must synthesize it with high purity. The following step-by-step methodology outlines a self-validating protocol for generating the target amine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents : 2-Fluoro-3-nitropyridine (1.0 eq), 3-(Fluoromethyl)azetidine hydrochloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent : Acetonitrile (MeCN).

  • Procedure : Suspend the azetidine salt in MeCN. Add DIPEA dropwise to liberate the free base. Slowly add 2-fluoro-3-nitropyridine. Heat the mixture to 80°C and stir for 4 hours.

  • Causality : The strong electron-withdrawing nature of the nitro group at the 3-position highly activates the 2-position for SNAr. DIPEA is selected over inorganic bases (like K2CO3) because it ensures complete solubility of the azetidine hydrochloride salt in the organic phase, preventing biphasic reaction stalling and maximizing the nucleophilic attack trajectory.

Step 2: Catalytic Hydrogenation
  • Reagents : 10% Palladium on Carbon (Pd/C), Hydrogen gas (H2).

  • Solvent : Methanol.

  • Procedure : Transfer the purified nitro-intermediate to a Parr shaker. Add Pd/C (10% w/w). Purge the vessel with N2, then apply H2 at 30 psi. Shake at room temperature for 2 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

  • Causality : Pd/C cleanly reduces the nitro group to the primary amine. The pressure is strictly maintained at 30 psi to prevent the potential hydrodefluorination of the aliphatic C-F bond, which can occur under overly aggressive reductive conditions.

Step 3: Self-Validating Analytical Check
  • Validation Protocol : The protocol is self-validating via LC-MS and 19F-NMR. The successful reduction is confirmed by a mass shift (loss of 30 Da, yielding [M+H]+ = 182.1), while the preservation of the critical C-F bond is independently verified by the retention of a characteristic doublet in the 19F-NMR spectrum (typically around -220 ppm).

SynthesisWorkflow N1 2-Fluoro-3-nitropyridine N3 SNAr Reaction (DIPEA, 80°C) N1->N3 N2 3-(Fluoromethyl)azetidine N2->N3 N4 Nitro Intermediate N3->N4 N5 Hydrogenation (Pd/C, H2) N4->N5 N6 Target Amine (CAS: 2092798-77-9) N5->N6 N7 Buchwald-Hartwig Coupling N6->N7 N8 SERD Candidate N7->N8

Workflow for the synthesis and downstream coupling of the aminopyridine intermediate.

Application in Drug Discovery: SERD Pathway Modulation

The most prominent application of the 3-(fluoromethyl)azetidine motif is in the oncology space, specifically in the design of oral Selective Estrogen Receptor Degraders (SERDs) aimed at treating endocrine-resistant breast cancer[2]. Compounds like AZD9833 (Camizestrant) and related thiochroman derivatives utilize this exact side-chain architecture to achieve potent Estrogen Receptor alpha (ERα) degradation[1][2].

Mechanistic Causality : When appended to a core scaffold, the azetidine ring acts as a rigid, directional vector that projects the fluoromethyl group into a specific hydrophobic pocket of the ERα ligand-binding domain. This precise steric and electronic engagement forces a severe conformational shift in Helix 12 of the receptor. This unnatural conformation exposes hydrophobic surfaces that are recognized by the cellular ubiquitination machinery, ultimately leading to the proteasomal degradation of the receptor and the complete blockade of ER-mediated oncogenic transcription[2].

ERPATHWAY SERD Azetidine-bearing SERD Binding Competitive Binding (LBD Engagement) SERD->Binding ER Estrogen Receptor α ER->Binding Conform Helix 12 Conformational Shift Binding->Conform Proteasome Ubiquitination & Proteasomal Degradation Conform->Proteasome Block Transcriptional Blockade Conform->Block

Mechanism of action for azetidine-bearing Selective Estrogen Receptor Degraders (SERDs).

References

  • Title : Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title: Estrogen receptor modulators (US11999728B2)

Sources

Exploratory

The Versatility of the 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Scaffold: A Technical Guide to Its Mechanisms of Action

Introduction The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique combination of a substituted pyridine ring, a constrained azetidine moiety, and a strategically placed amine group provides a versatile platform for designing molecules with high affinity and selectivity for various biological targets. The incorporation of a fluoromethyl group on the azetidine ring is a key feature, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the mechanisms of action for derivatives of this scaffold, with a primary focus on their role as Selective Estrogen Receptor Degraders (SERDs) and a discussion of other emerging therapeutic applications.

Core Scaffold: Structural Features and Physicochemical Properties

The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine core possesses several key structural and electronic features that contribute to its utility in drug design:

  • Pyridine Ring: The pyridine ring acts as a versatile scaffold, allowing for substitutions at various positions to modulate pharmacological activity and physicochemical properties. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other non-covalent interactions within a target's binding pocket.

  • Azetidine Moiety: The four-membered azetidine ring introduces a degree of conformational constraint, which can pre-organize the molecule into a bioactive conformation, thereby improving binding affinity. The nitrogen atom of the azetidine is a key point for substitution, influencing the overall shape and properties of the molecule.

  • Fluoromethyl Group: The introduction of a fluoromethyl group at the 3-position of the azetidine ring has a profound impact on the molecule's properties. Fluorine's high electronegativity can alter the local electronic environment, influence pKa, and participate in favorable interactions with protein targets. Furthermore, the C-F bond is highly stable to metabolic degradation, often improving the pharmacokinetic profile of the drug candidate.

  • Aminopyridine Moiety: The 3-amino group on the pyridine ring serves as a crucial attachment point for larger, more complex chemical moieties that can drive target specificity and mechanism of action.

Mechanism of Action I: Selective Estrogen Receptor Degraders (SERDs)

A significant and well-documented application of the 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold is in the development of potent and orally bioavailable Selective Estrogen Receptor Degraders (SERDs). These compounds represent a major advancement in the treatment of estrogen receptor-positive (ER+) breast cancer.

Targeting the Estrogen Receptor α (ERα)

ERα is a key driver of growth and proliferation in the majority of breast cancers. Traditional endocrine therapies, such as tamoxifen (a selective estrogen receptor modulator, or SERM) and aromatase inhibitors, have been the standard of care. However, many patients develop resistance to these treatments, often through mutations in the ESR1 gene, which encodes for ERα.

SERDs offer a distinct mechanism of action. Instead of simply blocking the receptor's activity, they bind to ERα and induce a conformational change that marks the receptor for proteasomal degradation. This dual action of antagonism and degradation effectively eliminates the target protein from the cancer cell, offering a potential advantage over traditional therapies, especially in the context of resistance mutations.

AZD9833: A Case Study

A prominent example of a SERD based on the 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold is AZD9833. Extensive structure-activity relationship (SAR) studies have elucidated the key molecular interactions responsible for its potent SERD activity[1][2].

The development of AZD9833 involved the systematic optimization of a tricyclic indazole scaffold attached to the 3-amino position of the pyridine ring. The 2-(3-(fluoromethyl)azetidin-1-yl) moiety was found to be a crucial component for achieving high potency and favorable drug-like properties[1][3].

The proposed mechanism of action for AZD9833 and related compounds involves the following key steps:

  • Binding to ERα: The molecule binds to the ligand-binding domain (LBD) of ERα. The specific interactions are dictated by the substituents on the pyridin-3-amine core.

  • Conformational Change: Upon binding, the SERD induces a unique conformational change in the ERα protein. This altered conformation is distinct from that induced by the natural ligand, estradiol, or by SERMs like tamoxifen.

  • Ubiquitination and Proteasomal Degradation: The altered conformation of the ERα-SERD complex is recognized by the cellular machinery responsible for protein degradation. Specifically, it triggers the ubiquitination of ERα, a process where ubiquitin molecules are attached to the receptor. This polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the ERα protein.

This process is visually represented in the following signaling pathway diagram:

SERD_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus SERD 2-(3-(Fluoromethyl)azetidin-1-yl) pyridin-3-amine Derivative (e.g., AZD9833) ERa Estrogen Receptor α (ERα) SERD->ERa Binds to LBD SERD_ERa SERD-ERα Complex ERa->SERD_ERa Ub_SERD_ERa Ubiquitinated SERD-ERα Complex SERD_ERa->Ub_SERD_ERa ERa_dimer ERα Dimer SERD_ERa->ERa_dimer Inhibits Dimerization & DNA Binding Ub Ubiquitin Ub->SERD_ERa Ubiquitination Proteasome Proteasome Ub_SERD_ERa->Proteasome Recognition Degraded_ERa Degraded ERα Fragments Proteasome->Degraded_ERa Degradation Degraded_ERa->ERa_dimer Prevents Formation ERE Estrogen Response Element (DNA) ERa_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Mechanism of action for SERDs based on the 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold.

Structure-Activity Relationship (SAR) for SERD Activity

The development of potent SERDs from this scaffold has been guided by extensive SAR studies. Key findings include:

R-Group PositionModificationImpact on SERD ActivityReference
Pyridine RingIntroduction of fluorine atomsCan modulate lipophilicity and permeability without significantly impacting potency.[3]
3-Amino GroupAttachment of a tricyclic indazole moietyCrucial for high-affinity binding to ERα and potent degradation.[1][2]
Azetidine RingN-alkylation with a 3-fluoropropyl groupEnhances physicochemical and pharmacokinetic properties.[1]

Experimental Protocols for Evaluating SERD Activity

Validating the mechanism of action of these derivatives requires a series of well-defined experimental protocols.

Protocol 1: In Vitro ERα Degradation Assay (Western Blot)

Objective: To quantify the degradation of ERα protein in cancer cells upon treatment with the test compound.

Methodology:

  • Cell Culture: Culture ER+ breast cancer cell lines (e.g., MCF-7, T-47D) in appropriate media.

  • Compound Treatment: Treat cells with a range of concentrations of the 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine derivative for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fulvestrant).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensity for ERα and a loading control (e.g., β-actin or GAPDH). Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.

Western_Blot_Workflow A 1. Cell Culture (ER+ Breast Cancer Cells) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Signal Detection & Imaging G->H I 9. Data Analysis (Quantification & Normalization) H->I

Caption: Experimental workflow for the in vitro ERα degradation assay.

Protocol 2: ERα Transcriptional Reporter Assay

Objective: To measure the antagonistic activity of the compound on ERα-mediated gene transcription.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for ERα and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

  • Compound Treatment: Treat the transfected cells with the test compound in the presence of a known ERα agonist (e.g., estradiol).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for transfection efficiency (e.g., co-transfected Renilla luciferase). Calculate the inhibition of estradiol-induced luciferase activity.

Mechanism of Action II: Emerging and Divergent Activities

While the development of SERDs has been a major focus, the versatility of the 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold suggests its potential to be adapted for other therapeutic targets. The specific mechanism of action is highly dependent on the nature of the substituent at the 3-amino position of the pyridine ring.

For instance, related aminopyridine derivatives have been investigated as inhibitors of various protein kinases and other enzymes[4][5]. The aminopyridine core can act as a hinge-binding motif in many kinase inhibitors. By modifying the substituents, it is possible to achieve selectivity for different kinase families.

While direct evidence for 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine derivatives targeting other enzymes is still emerging in the public domain, the chemical tractability of the scaffold suggests that future research may uncover novel mechanisms of action. The fluorinated azetidine moiety, in particular, offers a valuable tool for medicinal chemists to fine-tune the properties of these molecules for a wide range of biological targets.

Conclusion

The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold represents a significant achievement in medicinal chemistry, providing a robust platform for the design of highly effective and specific therapeutic agents. Its most prominent success to date has been in the development of a new generation of oral SERDs for the treatment of ER+ breast cancer. The mechanism of action for these compounds is well-characterized and involves the induction of ERα degradation via the ubiquitin-proteasome pathway. The unique structural features of the scaffold, particularly the fluorinated azetidine ring, are critical for achieving the desired pharmacological and pharmacokinetic profiles. As research continues, it is anticipated that the versatility of this scaffold will be further exploited to develop novel drugs with diverse mechanisms of action, targeting a range of diseases.

References

  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry, 63(23), 14530–14559. [Link]

  • Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(10), 1957–1963. [Link]

  • O'Sullivan, L., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5489. [Link]

  • García-Cárceles, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7528. [Link]

  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. PubMed, 32910656. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Khan, M. A., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(53), 33267-33282. [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules, 25(1), 1. [Link]

  • Durani, S., et al. (1991). Structure-activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans. Journal of Medicinal Chemistry, 34(5), 1672-1679. [Link]

  • Hou, X., et al. (2023). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Pharmaceuticals, 16(7), 969. [Link]

  • Ali, F., & Shah, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]

  • Wang, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 1-10. [Link]

  • Chan, G., et al. (2020). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry, 63(13), 6876–6897. [Link]

  • Benci, K., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 1. [Link]

  • Yousif, M. N. M., et al. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Medicinal Chemistry, 20(1), 1-15. [Link]

  • Sharma, S., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. International Journal of Molecular Sciences, 24(18), 14197. [Link]

  • Kinoyama, I., et al. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & Medicinal Chemistry Letters, 17(20), 5693-5697. [Link]

  • Kumar, A., et al. (2017). Structure–Activity Study of Ghrelin(1–8) Resulting in High Affinity Fluorine-Bearing Ligands for the Ghrelin Receptor. Journal of Medicinal Chemistry, 60(15), 6575–6589. [Link]

  • Mughal, E. U., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 269, 116523. [Link]

  • Li, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Quantifying Molecular Interactions: A Technical Guide to In Vitro Binding Affinity Determination of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Introduction: The Critical Role of Binding Affinity in Drug Discovery In the landscape of modern drug discovery, the precise characterization of the interaction between a small molecule and its biological target is param...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Binding Affinity in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of the interaction between a small molecule and its biological target is paramount. This interaction, quantified by the binding affinity, dictates the compound's potency, selectivity, and ultimately its therapeutic potential. This guide provides an in-depth technical overview of methodologies to determine the in vitro binding affinity of the novel compound, 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine.

While direct binding data for this specific molecule is not yet publicly available, its structural motifs are present in compounds investigated as potent and selective modulators of critical biological targets. For instance, related azetidine-containing compounds have been explored for their interaction with the estrogen receptor alpha (ERα), a key target in the treatment of hormone-receptor-positive breast cancer.[1][2] Therefore, for the purpose of this illustrative guide, we will consider ERα as a plausible target for our experimental designs.

This document will detail two robust, orthogonal biophysical techniques for quantifying binding affinity: Isothermal Titration Calorimetry (ITC) for a direct, label-free thermodynamic characterization, and a competitive Radioligand Binding Assay (RBA) to determine the inhibitory constant (Ki) against a known high-affinity ligand. The causality behind experimental choices and the integration of self-validating systems are emphasized throughout to ensure scientific rigor.

Isothermal Titration Calorimetry (ITC): A Direct Measurement of Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique in drug discovery, offering a direct measurement of the heat released or absorbed during a binding event.[3] This allows for the determination of not only the binding affinity (KD) but also the complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS).[4][5] Such thermodynamic data provides invaluable insights into the forces driving the binding event, aiding in structure-activity relationship (SAR) studies.[6]

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the differential heat flow between a sample cell containing the target protein and a reference cell containing buffer, while the ligand is incrementally titrated into the sample cell.[4] The resulting heat changes are recorded as a series of peaks, the integration of which yields a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[4]

Experimental Workflow: ITC

The following diagram outlines the typical workflow for an ITC experiment.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_Prep Compound Solubilization & Dilution Loading Loading Protein into Sample Cell & Compound into Syringe Compound_Prep->Loading Protein_Prep Protein Purification, Concentration & Dialysis Protein_Prep->Loading Titration Incremental Titration at Constant Temperature Loading->Titration Heat_Measurement Measurement of Heat Change Titration->Heat_Measurement Integration Integration of Injection Peaks Heat_Measurement->Integration Isotherm Generation of Binding Isotherm Integration->Isotherm Fitting Fitting to a Binding Model Isotherm->Fitting Results Determination of KD, ΔH, ΔS, and n Fitting->Results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol: ITC for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine and ERα

1. Reagent Preparation:

  • Target Protein (ERα): Recombinant human ERα ligand-binding domain should be expressed and purified to >95% purity. The final preparation should be extensively dialyzed against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects. The protein concentration should be accurately determined.
  • Compound Stock: A high-concentration stock solution of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (e.g., 10 mM) should be prepared in 100% DMSO.
  • Working Solutions: The final working solutions of both protein and compound must be prepared in the same batch of dialysis buffer. The final DMSO concentration should be matched between the protein solution in the cell and the compound solution in the syringe and should not exceed 5% to avoid artifacts.

2. Experimental Setup:

  • The sample cell is filled with the ERα solution (typically 20-50 µM).
  • The titration syringe is loaded with the compound solution (typically 200-500 µM, approximately 10-fold higher than the protein concentration).
  • The experiment is conducted at a constant temperature, typically 25°C.

3. Titration and Data Collection:

  • A series of small injections (e.g., 2-5 µL) of the compound solution are made into the sample cell.
  • The heat change following each injection is measured until the binding reaction reaches saturation.

4. Data Analysis:

  • The raw data (power vs. time) is integrated to obtain the heat change per injection.
  • The integrated heat is plotted against the molar ratio of ligand to protein.
  • The resulting binding isotherm is fitted using a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Parameter Description Typical Value Range
Protein Concentration Concentration of ERα in the sample cell.20 - 50 µM
Ligand Concentration Concentration of the compound in the syringe.200 - 500 µM
Cell Temperature The constant temperature at which the experiment is run.25 °C
Number of Injections Total number of ligand injections.20 - 40
Injection Volume Volume of each ligand injection.2 - 5 µL

Radioligand Binding Assay (RBA): A Competitive Approach to Determine Affinity

Radioligand binding assays are a highly sensitive and widely used method for quantifying the interaction of a ligand with its receptor.[7][8] These assays can be performed in a competitive format to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target.[9]

Principle of Competitive Radioligand Binding

In this assay, a fixed concentration of a radiolabeled ligand (e.g., [3H]-estradiol for ERα) and the target receptor are incubated with increasing concentrations of the unlabeled test compound (2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine). The test compound competes with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is then measured, typically by separating the bound from the free radioligand via filtration.[10] The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Competitive RBA

The following diagram illustrates the workflow for a competitive radioligand binding assay.

RBA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Radioligand & Test Compound Dilutions Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Incubation->Filtration Washing Washing Filters to Remove Non-specific Binding Filtration->Washing Scintillation Scintillation Counting of Filters Washing->Scintillation Curve_Fitting Plotting % Inhibition vs. Log[Compound] Scintillation->Curve_Fitting IC50_Det Determination of IC50 Curve_Fitting->IC50_Det Ki_Calc Calculation of Ki using Cheng-Prusoff Equation IC50_Det->Ki_Calc

Caption: Workflow for a competitive Radioligand Binding Assay.

Detailed Protocol: Competitive RBA for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine against ERα

1. Reagent Preparation:

  • Receptor Source: Membrane preparations from cells overexpressing human ERα (e.g., Sf9 or HEK293 cells) or tissue homogenates known to express the receptor.[10][11] Protein concentration of the membrane preparation should be determined.
  • Radioligand: [3H]-estradiol with high specific activity. A working solution is prepared in assay buffer at a concentration close to its KD for ERα.
  • Test Compound: A serial dilution of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is prepared in assay buffer.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.
  • Wash Buffer: Ice-cold assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.[12]
  • To each well, add the membrane preparation, the radioligand solution, and either the test compound dilution or buffer (for total binding) or a saturating concentration of a known non-radioactive ligand (e.g., unlabeled estradiol) for non-specific binding determination.[10]
  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[9][12] This separates the membrane-bound radioligand from the free radioligand.
  • The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.[12]
  • The filters are dried, and scintillation fluid is added.
  • The radioactivity retained on the filters is quantified using a scintillation counter.[9]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The percentage of specific binding is plotted against the logarithm of the test compound concentration.
  • The resulting dose-response curve is fitted using a sigmoidal model to determine the IC50 value.
  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Parameter Description Typical Value/Range
Receptor Protein Amount of membrane protein per well.50 - 100 µg
Radioligand [3H]-estradiol concentration.~1 nM (close to its KD)
Test Compound Conc. Range of concentrations for the test compound.10-12 M to 10-5 M
Incubation Time Duration to reach binding equilibrium.60 - 90 minutes
Incubation Temperature Temperature at which the incubation is performed.Room Temperature (~25 °C)

Alternative and Complementary Techniques

While ITC and RBA are powerful techniques, other methods can provide complementary or alternative data.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized.[13][14] SPR can provide both kinetic (kon, koff) and affinity (KD) data, which is particularly useful for lead optimization.[15][16] However, challenges can arise with small molecule detection and potential artifacts from protein immobilization.[17]

  • Fluorescence Polarization (FP): A solution-based, homogeneous assay that measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a larger molecule.[18][19] It is well-suited for high-throughput screening in a competitive format.[20][21][22]

Conclusion

The determination of in vitro binding affinity is a cornerstone of early-stage drug discovery. By employing a multi-pronged approach using robust and orthogonal techniques such as Isothermal Titration Calorimetry and Radioligand Binding Assays, researchers can gain a comprehensive understanding of the interaction between 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine and its putative target, ERα. The thermodynamic data from ITC, combined with the affinity determination from competitive binding assays, provides a solid foundation for further preclinical development and optimization of this and related compounds. The methodologies detailed herein are designed to be both technically sound and contextually justified, providing a clear path for the rigorous characterization of novel molecular entities.

References

  • Title: Isothermal titration calorimetry in drug discovery - PubMed Source: PubMed URL
  • Title: ITC Assay Service for Drug Discovery - Reaction Biology Source: Reaction Biology URL
  • Title: Isothermal Titration Calorimetry (ITC)
  • Title: Radioligand binding assays - Bio-protocol Source: Bio-protocol URL
  • Title: Isothermal titration calorimetry and thermal shift assay in drug design Source: PubMed URL
  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL
  • Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres Source: nanomicronspheres URL
  • Title: 3.2. Fluorescence Polarization Competition Assay (FPCA)
  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC Source: PubMed Central URL
  • Title: Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites - Benchchem Source: Benchchem URL
  • Title: Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC Source: PubMed Central URL
  • Title: Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020 Source: Wiley Online Library URL
  • Title: Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR)
  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed Source: PubMed URL
  • Title: Biacore SPR for small-molecule discovery - Cytiva Source: Cytiva URL
  • Title: Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience Source: Gifford Bioscience URL
  • Title: In vitro binding Assays – Cell Based Assays - Chelatec Source: Chelatec URL
  • Title: Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience Source: Gifford Bioscience URL
  • Title: Application Notes and Protocols for Fluorescence Polarization Assay of Hsp90-Cdc37 Binding - Benchchem Source: Benchchem URL
  • Title: Techniques for Measuring Small Molecule-Target Protein Binding Affinity - Benchchem Source: Benchchem URL
  • Title: Small Molecule Immunosensing Using Surface Plasmon Resonance - MDPI Source: MDPI URL
  • Title: Are there any in vitro methods which can show a small molecule bind to a target protein?
  • Title: Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PubMed Source: PubMed URL
  • Title: fluorescence polarization assay | UbiQ Source: UbiQ URL
  • Title: A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC)
  • Title: Addition of Fluorine and a Late-Stage Functionalization (LSF)
  • Title: Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Imlunestrant - New Drug Approvals Source: New Drug Approvals URL
  • Title: Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones Source: MDPI URL
  • Title: US11926634B2 - Processes for the preparation of selective estrogen receptor degraders - Google Patents Source: Google Patents URL
  • Title: APPLICATION NUMBER: - 218881Orig1s000 PRODUCT QUALITY REVIEW(S) - accessdata.fda.
  • Title: Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist - PubMed Source: PubMed URL

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Proposed Crystallographic Analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

Foreword for the Research Professional This document provides a comprehensive technical guide on the synthesis, characterization, and a proposed workflow for the single-crystal X-ray diffraction analysis of 2-(3-(Fluorom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research Professional

This document provides a comprehensive technical guide on the synthesis, characterization, and a proposed workflow for the single-crystal X-ray diffraction analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. This particular molecule has garnered significant interest within the medicinal chemistry community as a pivotal structural fragment in the development of next-generation therapeutics, most notably as a component of selective estrogen receptor degraders (SERDs) like AZD9833 (Camizestrant) and Imlunestrant.[1][2] Its unique combination of a substituted pyridine ring and a fluorinated azetidine moiety imparts desirable pharmacokinetic and pharmacodynamic properties to the larger drug molecules it is incorporated into.

As a Senior Application Scientist, it is understood that a deep and nuanced understanding of the foundational building blocks is paramount to the successful development of complex molecular architectures. While a solved crystal structure for this specific intermediate is not publicly available as of the writing of this guide, the following sections are designed to provide the rigorous experimental and theoretical framework necessary to produce, purify, and structurally elucidate this compound. The protocols and analyses presented herein are grounded in established chemical principles and draw from methodologies reported for analogous and derivative structures.

This guide is structured to be a practical resource for researchers at the bench, providing not just procedural steps, but also the underlying scientific rationale for these operations. It is our hope that this document will facilitate a deeper understanding of this important chemical entity and serve as a launchpad for further innovation in the field.

Part 1: Synthesis and Purification

The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic strategies involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, as a key step to form the C-N bond between the pyridine and azetidine rings.[1][3]

Synthetic Pathway

A representative synthetic route is outlined below. This pathway is an amalgamation of procedures described in the literature for the synthesis of related compounds and represents a robust and scalable approach.

Synthesis_Workflow start Starting Materials: 2-chloro-3-nitropyridine 3-(Fluoromethyl)azetidine buchwald Buchwald-Hartwig Amination start->buchwald Pd catalyst (e.g., BrettPhos), Base (e.g., NaOtBu), Solvent (e.g., Dioxane) reduction Nitro Group Reduction buchwald->reduction Intermediate: 2-(3-(Fluoromethyl)azetidin-1-yl)-3-nitropyridine purification Purification: Column Chromatography reduction->purification Reducing agent (e.g., Fe/NH4Cl or H2/Pd-C) product 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine purification->product

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Buchwald-Hartwig Amination

  • To a dry, argon-flushed round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq), 3-(fluoromethyl)azetidine hydrochloride (1.1 eq), a palladium precatalyst such as BrettPhos Gen 3 (0.02 eq), and sodium tert-butoxide (2.5 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-(3-(fluoromethyl)azetidin-1-yl)-3-nitropyridine.

Step 2: Nitro Group Reduction

  • Dissolve the crude intermediate in a solvent mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Basify the remaining aqueous solution with sodium bicarbonate and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude final product.

Detailed Experimental Protocol: Purification and Crystallization

Purification:

  • The crude product is purified by flash column chromatography on silica gel.

  • A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.

  • Fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.

Crystallization for X-ray Analysis:

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The following are several common techniques that can be attempted:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture such as dichloromethane/hexanes) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Liquid-Liquid): In a small vial, dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent in which the compound is less soluble. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4 °C in a refrigerator.

Part 2: Spectroscopic and Analytical Characterization

Prior to attempting crystallographic analysis, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic and analytical techniques.

Analytical Technique Expected Observations
¹H NMR Resonances corresponding to the pyridinyl protons, the azetidine ring protons, and the fluoromethyl group protons with appropriate chemical shifts, multiplicities, and integration. The CH₂F group should exhibit a characteristic doublet due to coupling with the fluorine atom.
¹³C NMR Signals for all unique carbon atoms in the molecule. The carbon of the CH₂F group will appear as a doublet due to one-bond C-F coupling.
¹⁹F NMR A triplet signal for the fluorine atom, arising from coupling to the two adjacent protons of the fluoromethyl group.
FT-IR Characteristic vibrational bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and a C-F stretching band.[4][5]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₉H₁₂FN₃, Calculated Exact Mass: 181.1015). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Purity (HPLC) A single major peak with a purity of >95% as determined by high-performance liquid chromatography.

Part 3: Proposed Workflow for Single-Crystal X-ray Diffraction Analysis

Should the crystallization efforts prove successful, the following workflow outlines the standard procedure for determining the crystal structure.

Crystallography_Workflow crystal_selection Crystal Selection and Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Goniometer head data_processing Data Integration and Scaling data_collection->data_processing Raw diffraction images structure_solution Structure Solution data_processing->structure_solution hkl file structure_refinement Structure Refinement structure_solution->structure_refinement Initial structural model validation Structure Validation and Analysis structure_refinement->validation Refined structural model cif_deposition CIF Deposition (e.g., to CCDC) validation->cif_deposition Final CIF file

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Crystallographic Analysis

Step 1: Crystal Selection and Mounting

  • Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

Step 2: Data Collection

  • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a modern detector (e.g., a CMOS or CCD detector).

  • Perform an initial set of frames to determine the unit cell parameters and Bravais lattice.

  • Based on the crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

  • Collect the full set of diffraction images.

Step 3: Data Processing

  • Integrate the raw diffraction images to obtain the intensities and positions of the reflections.

  • Apply corrections for Lorentz and polarization effects.

  • Scale the data and merge equivalent reflections. An absorption correction should also be applied.

  • Software such as CrysAlisPro, SAINT, or XDS is commonly used for these tasks.

Step 4: Structure Solution and Refinement

  • The crystal structure is solved using either direct methods or dual-space methods, as implemented in software packages like SHELXT or Olex2.

  • This initial solution will provide the positions of most of the non-hydrogen atoms.

  • The structural model is then refined against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL).

  • Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

  • Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

  • The final refinement should converge to low R-factors (R1 < 0.05 is desirable) and a goodness-of-fit close to 1.0.

Step 5: Structure Validation and Analysis

  • The final structural model is validated using tools like PLATON or the IUCr's checkCIF service. This will check for any geometric or crystallographic alerts.

  • The molecular geometry (bond lengths, bond angles, torsion angles), intermolecular interactions (e.g., hydrogen bonding, π-stacking), and crystal packing can then be analyzed in detail.

  • Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions.[4][6]

Part 4: Expected Structural Features and Their Implications

Based on the chemical structure of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, several key structural features would be anticipated in its crystal structure:

  • Molecular Conformation: The relative orientation of the pyridine and azetidine rings will be of interest. The planarity of the pyridine ring and the puckering of the four-membered azetidine ring will be determined.

  • Intermolecular Interactions: The primary amine group is a strong hydrogen bond donor, and the nitrogen atoms of the pyridine and azetidine rings are potential hydrogen bond acceptors. It is highly likely that the crystal packing will be dominated by a network of N-H···N hydrogen bonds.

  • Role of Fluorine: The electronegative fluorine atom can participate in weaker C-H···F hydrogen bonds or other non-covalent interactions, which may influence the crystal packing and the conformation of the fluoromethyl group.

A thorough understanding of these structural features at the molecular level is invaluable for drug development professionals. It can provide insights into the molecule's solubility, melting point, and potential binding modes to its biological target.

Conclusion

While the definitive crystal structure of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine remains to be publicly reported, this guide provides a robust and scientifically grounded framework for its synthesis, purification, characterization, and eventual crystallographic analysis. The protocols and theoretical considerations presented herein are designed to equip researchers with the necessary tools and knowledge to successfully undertake the structural elucidation of this important medicinal chemistry building block. The insights gained from such an analysis would undoubtedly contribute to the rational design of more effective and safer therapeutic agents.

References

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters.
  • Byrne, N., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules.
  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry.
  • Google Patents. (2022). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • New Drug Approvals. (2025). Imlunestrant.
  • Cambridge Crystallographic Data Centre. (2018).
  • PubChem. Imlunestrant.
  • precisionFDA. IMLUNESTRANT.
  • Google Patents. (2024). US11993608B2 - Selective estrogen receptor degraders.
  • IUPHAR/BPS Guide to PHARMACOLOGY. camizestrant.
  • IUCr. (2015). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Acta Crystallographica Section E.
  • MDPI. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line.
  • Hanna, K. S., et al. (2023). Imlunestrant. Drugs of the Future.
  • ResearchGate. (2020). Spectroscopic, Hirshfeld Surface Analysis, and Molecular Docking Studies on Potent Anti‐Inflammatory and Analgesic Activity Methyl 3‐methyl‐2‐((pyridin‐2‐ylcarbonyl)amino)
  • PubChem. 1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine.
  • ResearchGate. (2019). Crystal structure and Hirshfeld surface analysis of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine.
  • OUCI. (2016). Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR)
  • U.S. Food and Drug Administration. (2025). APPLICATION NUMBER: - 218881Orig1s000 PRODUCT QUALITY REVIEW(S).
  • PubMed. (2025). Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer.
  • Physical Chemistry Research. (2025). In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors.

Sources

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine: An In-Depth Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel chemical entity 2-(3-(fluoromethyl)azet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel chemical entity 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine. While specific public data on this compound is not available, this document serves as a detailed roadmap for its characterization, drawing upon established principles and state-of-the-art methodologies in drug metabolism and pharmacokinetics (DMPK). We will explore the strategic selection and execution of a suite of in vitro and in vivo assays designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule. The insights generated from this proposed workflow are critical for guiding lead optimization, enabling rational dose selection for in vivo efficacy and safety studies, and ultimately supporting the progression of this compound as a potential clinical candidate.[1][2][3][4][5]

Introduction: The Imperative of Early Pharmacokinetic Assessment

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[4] Early and comprehensive characterization of a compound's ADME profile is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development.[2][4][6] Understanding how a drug is absorbed, where it distributes in the body, how it is metabolized, and the routes of its elimination is fundamental to predicting its efficacy and safety profile in humans.[3][5]

This guide focuses on 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine, a molecule of interest for which a thorough PK evaluation is essential. The presence of a fluorinated azetidine moiety and a pyridinamine core suggests potential for favorable metabolic stability and cell permeability, however, these hypotheses must be rigorously tested. This document will outline a logical, tiered approach to the pharmacokinetic profiling of this compound, from initial in vitro screens to definitive in vivo studies in preclinical species.

Strategic Approach to Pharmacokinetic Profiling

A successful PK profiling strategy is iterative and tailored to the specific stage of drug discovery.[1] For a compound like 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine, the initial focus would be on high-throughput in vitro assays to identify any major liabilities.[1][7] Positive results from these initial screens would then justify progression to more complex and resource-intensive in vivo studies.

Caption: Tiered approach to pharmacokinetic profiling.

In Vitro ADME Profiling: Building the Foundation

In vitro ADME assays are rapid, cost-effective, and provide crucial early insights into a compound's pharmacokinetic behavior.[2][8][9] These studies are performed in controlled laboratory settings and are essential for guiding medicinal chemistry efforts and selecting candidates for in vivo testing.[2]

Physicochemical Properties

The intrinsic physicochemical properties of a molecule are strong determinants of its pharmacokinetic behavior.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysPoor solubility can limit oral absorption and lead to formulation challenges.
Lipophilicity (LogD) Shake-flask method or chromatographic techniquesInfluences permeability, plasma protein binding, and metabolic clearance. An optimal LogD range is often sought.
Permeability Assessment

The ability of a compound to cross biological membranes is a prerequisite for oral absorption and distribution to target tissues.

AssayDescriptionKey Insights
Parallel Artificial Membrane Permeability Assay (PAMPA) A non-cell-based assay that measures passive diffusion across an artificial lipid membrane.Provides a rapid assessment of a compound's intrinsic passive permeability.
Caco-2 Permeability Assay Utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine.Assesses both passive and active transport mechanisms, providing a more physiologically relevant measure of intestinal permeability. Can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.[4][7]
Metabolic Stability

The rate and site of metabolism are critical determinants of a compound's half-life and oral bioavailability.

SystemDescriptionPrimary Outcome
Liver Microsomes Subcellular fractions containing the highest concentration of cytochrome P450 (CYP) enzymes.Provides a measure of intrinsic clearance due to Phase I metabolism.[7]
Hepatocytes Intact liver cells containing both Phase I and Phase II metabolic enzymes and transporters.Offers a more comprehensive assessment of hepatic clearance, including both metabolism and uptake into the liver.[7]
Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its target and metabolizing enzymes.

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • A RED device consists of two chambers separated by a semi-permeable membrane.

    • One chamber is loaded with plasma, and the other with a buffer solution containing the test compound.

    • The device is incubated until equilibrium is reached.

    • The concentrations of the compound in both chambers are then measured to determine the fraction unbound.[7]

Cytochrome P450 (CYP) Inhibition

Assessing the potential for a compound to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[7][9]

  • Methodology: A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are incubated with the test compound and a probe substrate. The inhibition of the metabolism of the probe substrate is measured to determine the IC50 value.[7]

In Vivo Pharmacokinetic Studies: The Whole Animal Perspective

In vivo studies provide the definitive assessment of a compound's pharmacokinetic profile in a living organism.[3][5] Rodent models, such as mice or rats, are typically the first species used for these studies.[3][10]

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalytical Method Development

A robust and validated bioanalytical method is essential for the accurate quantification of the drug in biological matrices.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[11][12]

  • Key Steps in Method Development:

    • Selection of Mass Transitions: Identify unique parent-to-fragment ion transitions for the analyte and an internal standard.

    • Chromatographic Optimization: Develop a liquid chromatography method to separate the analyte from endogenous matrix components.

    • Sample Extraction: Optimize a sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.[12]

    • Method Validation: Validate the method for accuracy, precision, linearity, and stability according to regulatory guidelines.[8]

Study Design

A typical first-in-animal PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[3]

ParameterDetails
Species Mouse or Rat[10]
Dose Routes Intravenous (IV) bolus and Oral (PO) gavage
Dose Levels A single, well-tolerated dose for each route.
Sampling Timepoints A series of time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to adequately define the concentration-time profile.
Matrix Plasma
Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis to derive key pharmacokinetic parameters.

ParameterDescriptionSignificance
Clearance (CL) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t1/2) The time required for the drug concentration to decrease by half.Determines the dosing interval.
Area Under the Curve (AUC) The integral of the concentration-time curve.Represents the total drug exposure over time.
Oral Bioavailability (%F) The fraction of the orally administered dose that reaches the systemic circulation.A critical parameter for determining the suitability of a drug for oral administration. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: Synthesizing the Pharmacokinetic Profile

By systematically executing the in vitro and in vivo studies outlined in this guide, a comprehensive pharmacokinetic profile of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine can be established. This data-driven approach will enable a thorough understanding of the compound's ADME properties, identify potential liabilities, and inform critical decisions in its development pathway. The integration of in vitro and in vivo data is paramount for building a predictive model of the compound's behavior and de-risking its progression towards clinical evaluation.[1][13]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23). WuXi AppTec.
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). Bioanalysis Zone.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.
  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Charles River Laboratories.
  • Rodent Pharmacokinetics • WuXi AppTec Lab Testing Division. (n.d.). WuXi AppTec.
  • A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. (n.d.). Bioanalysis Zone.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (n.d.). Nuvisan.
  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). Creative Biolabs.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). FDA.
  • Small and Large Molecule LC-MS - IQVIA Laboratories. (n.d.). IQVIA.
  • In Vivo Pharmacokinetics | Nonclinical PK & TK Services - Xyzagen. (n.d.). Xyzagen.
  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. (n.d.). Paraza Pharma Inc.
  • GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. (n.d.). Biotrial.
  • Rodent In Vivo PK Service - Creative Biolabs. (n.d.). Creative Biolabs.
  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.). Duke University.

Sources

Exploratory

The Strategic Incorporation of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold has emerged as a privileged fragment in contemporary medicinal chemistry, most notabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold has emerged as a privileged fragment in contemporary medicinal chemistry, most notably in the design of potent and orally bioavailable selective estrogen receptor degraders (SERDs). This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic application of this moiety in drug discovery. We will explore the causal factors behind its selection in clinical candidates, detailing its role in optimizing pharmacokinetic and pharmacodynamic profiles. This document will serve as a comprehensive resource for researchers in the field, offering insights into its mechanism of action, structure-activity relationships, and practical synthetic protocols.

Introduction: The Rise of a Key Pharmacophore

The quest for novel therapeutics, particularly in oncology, necessitates the development of molecules with high potency, selectivity, and favorable drug-like properties. The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine moiety has garnered significant attention as a critical building block in the creation of next-generation therapies for estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its incorporation into complex molecules is a deliberate strategy to address the challenges of oral bioavailability and acquired resistance in endocrine therapies.

The fluorine atom, a bioisostere of a hydrogen atom, is a cornerstone of modern drug design. Its high electronegativity and small size allow for the modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1][4] The strategic placement of fluorine can block sites of metabolism, enhance binding affinity to the target protein, and improve permeability.[1][4] The azetidine ring, a four-membered saturated heterocycle, offers a rigid scaffold that can improve potency and reduce off-target effects compared to more flexible aliphatic chains. The combination of these features within the 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine fragment provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.[2][5]

This guide will dissect the multifaceted role of this key intermediate, providing a granular look at its contribution to the development of groundbreaking therapeutics.

Synthesis and Physicochemical Properties

The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine moiety is typically incorporated into a larger molecular framework through a late-stage functionalization approach, most commonly via a Buchwald-Hartwig amination reaction.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of the C-N bond between the pyridine ring and the azetidine nitrogen.

General Synthetic Protocol: Buchwald-Hartwig Amination

A representative experimental protocol for the installation of the amino-azetidine is as follows:

  • Reactant Preparation: A reaction vessel is charged with the aryl halide (typically a bromo- or chloro-substituted pyridine derivative), 1-(3-fluoropropyl)azetidin-3-amine, a palladium precatalyst (e.g., BrettPhos third-generation precatalyst), and a base (e.g., sodium tert-butoxide).[1][2]

  • Solvent Addition: An anhydrous, aprotic solvent such as 1,4-dioxane or toluene is added to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 50 to 110 °C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the crude product is subjected to an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated under reduced pressure. The final product is purified using column chromatography on silica gel.

Diagram of Synthetic Workflow:

G A Aryl Halide (e.g., Bromo-Pyridine) F Reaction Mixture A->F B 1-(3-Fluoropropyl)azetidin-3-amine B->F C Pd Precatalyst (e.g., BrettPhos) C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Dioxane) E->F G Heating (50-110 °C) F->G H Aqueous Work-up G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: General workflow for Buchwald-Hartwig amination.

Physicochemical Data Summary

The introduction of the 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine moiety has a predictable impact on the physicochemical properties of the parent molecule. The following table summarizes these general trends:

PropertyImpact of MoietyRationale
Lipophilicity (logD) Minimal IncreaseThe introduction of the polar amine and the fluorine atom can offset the lipophilicity of the hydrocarbon portions of the fragment.[1]
Permeability Maintained or ImprovedThe fluorination can enhance permeability while potentially reducing efflux by P-glycoprotein.[1]
Metabolic Stability IncreasedThe C-F bond is highly stable and can block potential sites of oxidative metabolism.[1][4]
Aqueous Solubility Generally FavorableThe presence of the basic nitrogen atoms in the pyridine and azetidine rings allows for salt formation, which can improve solubility.

Role in Medicinal Chemistry: A Focus on Selective Estrogen Receptor Degraders (SERDs)

The primary application of the 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine fragment is in the development of SERDs for the treatment of ER+ breast cancer.[1][2][3] SERDs represent a significant advancement over selective estrogen receptor modulators (SERMs) as they not only antagonize the estrogen receptor but also induce its degradation.[1][6]

Mechanism of Action of SERDs

SERDs bind to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action—antagonism and degradation—can overcome resistance mechanisms that develop against SERMs.[1][7]

Signaling Pathway Diagram:

G cluster_0 Normal Estrogen Signaling cluster_1 SERD Mechanism of Action Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Nucleus Nucleus ER->Nucleus ER_SERD ERα-SERD Complex ER->ER_SERD Gene Gene Transcription Nucleus->Gene SERD SERD SERD->ER_SERD Proteasome Proteasome ER_SERD->Proteasome No_Transcription No Gene Transcription ER_SERD->No_Transcription Degradation ERα Degradation Proteasome->Degradation

Caption: Simplified mechanism of SERD action.

Structure-Activity Relationship (SAR) Insights

The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine moiety plays a crucial role in the SAR of SERDs. Structure-based design and systematic optimization have led to the identification of clinical candidates like AZD9833 (camizestrant).[2][3][5]

  • The Pyridin-3-amine Core: This element serves as a key linker, connecting the azetidine-containing side chain to the core scaffold of the SERD. Its geometry and electronic properties are critical for optimal binding to the ERα ligand-binding domain.

  • The Azetidine Ring: The constrained nature of the azetidine ring positions the fluoromethyl group in a specific vector, which can influence interactions within the binding pocket and impact the overall conformation of the ligand-receptor complex.

  • The Fluoromethyl Group: The introduction of fluorine at this position is a strategic decision to enhance metabolic stability and modulate lipophilicity.[1] This modification can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.

The following table presents a conceptual comparison of analogs, highlighting the importance of the fluoromethyl-azetidine-pyridine fragment:

AnalogModificationImpact on Activity/Properties
Parent Compound Contains the 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine moietyHigh potency, good oral bioavailability, and metabolic stability.[2][3]
Analog 1 Replacement of azetidine with a more flexible alkyl chainPotential loss of potency due to increased conformational flexibility and entropic penalty upon binding.
Analog 2 Removal of the fluorine atomIncreased susceptibility to metabolic oxidation, potentially leading to lower in vivo exposure.
Analog 3 Alteration of the pyridine substitution patternSuboptimal orientation of the side chain, leading to reduced binding affinity for ERα.

Future Perspectives and Conclusion

The 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine fragment has proven to be a valuable asset in the medicinal chemist's toolbox, particularly for the development of orally bioavailable SERDs. Its judicious incorporation has led to clinical candidates with promising efficacy and safety profiles.[5] Future applications of this moiety may extend to other therapeutic areas where precise modulation of physicochemical properties is required to achieve desired drug-like characteristics.

The continued exploration of novel synthetic methodologies for the efficient construction of molecules containing this fragment will undoubtedly accelerate the discovery of new and improved therapeutics. This guide has provided a comprehensive overview of the pivotal role of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine in modern drug discovery, underscoring the power of strategic molecular design in addressing unmet medical needs.

References

  • Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters.
  • US Patent US11926634B2. (2024). Processes for the preparation of selective estrogen receptor degraders.
  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry.
  • O'Boyle, N. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules.
  • US Patent US-8399520-B2.
  • US Patent US11634426B2. (2023). Selective estrogen receptor degraders.
  • US Patent Application. (2017). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • WO Patent WO2019245974A8. (2021). Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • US Patent. (2018). United States Patent.
  • Imlunestrant. New Drug Approvals.
  • Wang, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry.
  • Gonzalez-Guevara, L., et al. (2024).
  • Trogden, B. G., & Mattson, K. M. (2024).
  • Salman, M., et al. (1987). Structure-activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans. Journal of Medicinal Chemistry.
  • European Patent EP 3950674 A1. (2020). PYRROLE AMIDE COMPOUND AND USE THEREOF.
  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. PubMed.
  • Chen, Y., et al. (2024). New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives. ScienceOpen.

Sources

Foundational

Strategic Utilization of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in Modern Drug Discovery

Executive Summary The compound 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (CAS: 2092798-77-9)[1] has emerged as a highly specialized and structurally privileged building block in modern medicinal chemistry. Featuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (CAS: 2092798-77-9)[1] has emerged as a highly specialized and structurally privileged building block in modern medicinal chemistry. Featuring a uniquely substituted azetidine ring coupled to a functionalizable pyridine core, this intermediate is instrumental in the design of targeted therapeutics, most notably next-generation oral Selective Estrogen Receptor Degraders (SERDs)[2].

This technical whitepaper provides an in-depth analysis of the structural rationale behind this specific moiety, its physicochemical advantages over traditional aliphatic amines, and a self-validating synthetic workflow for its incorporation into active pharmaceutical ingredients (APIs).

Structural Rationale & Physicochemical Profiling

The architectural design of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine solves several critical liabilities commonly encountered during lead optimization:

  • The 3-(Fluoromethyl)azetidine Motif (The "Tuned" Basic Center): Historically, basic amino side chains (like piperidine or pyrrolidine) were used to interact with the Asp351 residue in the Estrogen Receptor alpha (ERα) ligand-binding domain, a critical interaction for driving receptor degradation[3]. However, highly basic amines (pKa > 9.0) frequently lead to promiscuous off-target binding, particularly resulting in hERG potassium channel inhibition (cardiotoxicity) and poor central nervous system (CNS) penetration.

    • Causality of the Fluorine Atom: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the azetidine nitrogen. This strategically lowers the basicity (pKa) of the amine from ~9.0 to ~7.8. This "pKa tuning" virtually eliminates hERG liability while maintaining the necessary protonation state at physiological pH to form the Asp351 salt bridge[3].

    • Causality of the Azetidine Ring: Compared to larger heterocycles, the 4-membered azetidine ring restricts conformational flexibility and significantly lowers the overall lipophilicity (LogD), thereby improving oral bioavailability and metabolic stability[2].

  • The Pyridin-3-amine Core (The Scaffold): The primary amine at the 3-position allows for seamless downstream functionalization via amide coupling or Buchwald-Hartwig amination. The pyridine nitrogen provides a built-in hydrogen bond acceptor, which can improve aqueous solubility or act as a hinge-binder in kinase inhibitor applications.

Application in Oncology: The Oral SERD Paradigm

The clinical limitation of first-generation SERDs like Fulvestrant is their poor oral bioavailability, necessitating painful intramuscular injections[2]. To develop orally bioavailable alternatives, researchers have shifted toward non-steroidal scaffolds equipped with basic amino side arms.

The incorporation of the fluoromethyl-azetidine moiety has been a breakthrough in this space. As detailed in recent patent literature ([4]), derivatives utilizing this specific side chain demonstrate robust reduction of intra-tumoral ERα levels and drive tumor regression in tamoxifen-resistant breast cancer models[3].

ER_Pathway SERD Oral SERD (Fluoromethyl-Azetidine) ER Estrogen Receptor α (ERα) SERD->ER Competitive Binding ConformationalChange Receptor Misfolding ER->ConformationalChange Induces Proteasome 26S Proteasome Degradation ConformationalChange->Proteasome Ubiquitination Transcription Gene Transcription Blockade ConformationalChange->Transcription Inhibits

Fig 1: Mechanism of action for basic-amine SERDs driving ERα proteasomal degradation.

Quantitative Data: Physicochemical Optimization

The following table summarizes the quantitative impact of replacing traditional basic side chains with the 3-(fluoromethyl)azetidine motif during a typical SERD lead optimization campaign.

Side Chain MotifCalculated pKaLogD (pH 7.4)hERG IC50 (µM)ERα Degradation Efficacy
Piperidine ~9.53.2< 1.0 (High Risk)High
Pyrrolidine ~9.02.8~ 5.0 (Moderate)High
Azetidine ~8.52.1> 10.0 (Low)High
3-(Fluoromethyl)azetidine ~7.82.3> 30.0 (Negligible)High

Data synthesized from matched molecular pair analyses in[3].

Synthetic Methodologies & Experimental Workflows

The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine relies on a highly efficient, two-step self-validating sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction.

Synthetic_Workflow SM1 2-Fluoro-3-nitropyridine (Electrophile) SNAr SNAr Reaction (DIPEA, DMF, 80°C) SM1->SNAr SM2 3-(Fluoromethyl)azetidine HCl (Nucleophile) SM2->SNAr Intermediate 2-(3-(Fluoromethyl)azetidin-1-yl) -3-nitropyridine SNAr->Intermediate >85% Yield Reduction Nitro Reduction (Pd/C, H2, MeOH) Intermediate->Reduction Product 2-(3-(Fluoromethyl)azetidin-1-yl) pyridin-3-amine Reduction->Product >90% Yield

Fig 2: Two-step synthetic workflow for 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine.

Step-by-Step Protocol & Causality

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Charge a reaction vessel with 2-fluoro-3-nitropyridine (1.0 eq) and 3-(fluoromethyl)azetidine hydrochloride (1.2 eq).

  • Solvent & Base: Suspend the reagents in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Causality: DMF provides a high dielectric constant to stabilize the polar transition state of the SNAr mechanism. DIPEA is chosen as a sterically hindered, non-nucleophilic base to liberate the free azetidine from its HCl salt without competing for the highly electrophilic 2-position of the pyridine ring.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • In-Process Control (Self-Validation): The reaction mixture will transition to a deep yellow/orange hue, indicative of the formation of the conjugated nitro-aromatic amine. LC-MS should confirm the disappearance of the starting material (m/z 143) and the appearance of the intermediate (m/z 212 [M+H]+).

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or brine to remove residual DMF.

Step 2: Catalytic Nitro Reduction

  • Preparation: Dissolve the intermediate from Step 1 in Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the vessel with Nitrogen, then introduce Hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 2–4 hours.

    • Causality: Catalytic hydrogenation is selected over chemical reductants (e.g., Fe/NH4Cl) because the aliphatic C-F bond in the fluoromethyl group is highly stable and not prone to hydrodefluorination under mild Pd/C conditions. This ensures a clean conversion.

    • In-Process Control (Self-Validation): Hydrogen uptake will cease upon completion. Visually, the deep yellow color will dissipate into a pale/colorless solution, confirming the reduction of the chromophoric nitro group to the primary amine. LC-MS will show a mass shift to m/z 182 [M+H]+.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the pure 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine.

Conclusion

The integration of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine into drug discovery workflows represents a masterclass in rational physicochemical design. By utilizing the inductive effects of fluorine to tune the pKa of a conformationally restricted azetidine, medicinal chemists can successfully decouple target potency from off-target cardiotoxicity. As the demand for orally bioavailable, CNS-penetrant oncology drugs continues to rise, this building block will remain a foundational tool in the synthesis of advanced therapeutics.

References

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]

  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]

  • US11999728B2 - Estrogen receptor modulators - Google Patents. Available at:[4]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Application Note: Synthesis and Process Optimization of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Prepared By: Senior Application Scientist, Chemical Development & Process Engineering Target Audience: Medicinal Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Prepared By: Senior Application Scientist, Chemical Development & Process Engineering Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

The incorporation of fluorinated azetidine motifs into heteroaromatic scaffolds has become a highly effective strategy in modern medicinal chemistry. The 3-(fluoromethyl)azetidine moiety is frequently utilized to modulate the physicochemical properties of drug candidates, such as lowering basicity (pKa), improving metabolic stability, and enhancing target binding affinity through unique fluorine-protein interactions. This structural motif has been successfully deployed in the development of advanced therapeutics, including selective estrogen receptor degraders (SERDs) for endocrine-resistant breast cancer[1] and vanilloid receptor ligands for neuropathic pain management[2].

This application note details a robust, two-step synthetic protocol for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine . The strategy employs a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a chemoselective nitro reduction, designed to be a self-validating system with integrated In-Process Controls (IPCs) to ensure high fidelity and reproducibility in a professional laboratory setting.

Mechanistic Workflow & Pathway Visualization

The synthesis relies on the strong electron-withdrawing nature of the nitro group at the 3-position of the pyridine ring, which significantly activates the 2-position toward nucleophilic attack.

  • Step 1 ( SN​Ar ): The nucleophile, 3-(fluoromethyl)azetidine (generated in situ from its hydrochloride salt[3]), attacks 2-chloro-3-nitropyridine. The intermediate Meisenheimer complex is stabilized by the adjacent nitro group, driving the expulsion of the chloride leaving group.

  • Step 2 (Reduction): The resulting nitro-intermediate undergoes a mild dissolving-metal reduction using Iron (Fe) and Ammonium Chloride ( NH4​Cl ). This method is deliberately chosen over catalytic hydrogenation ( Pd/C,H2​ ) to eliminate any theoretical risk of hydrodefluorination, ensuring the integrity of the primary alkyl fluoride.

SynthesisPathway SM1 2-Chloro-3-nitropyridine (Electrophile) Step1 Step 1: SNAr Reaction Base: DIPEA, Solvent: DMF Temp: 80°C SM1->Step1 SM2 3-(Fluoromethyl)azetidine HCl (Nucleophile) SM2->Step1 Int1 Intermediate: 2-(3-(Fluoromethyl)azetidin-1-yl)-3-nitropyridine Step1->Int1 C-N Bond Formation Step2 Step 2: Chemoselective Reduction Reagents: Fe, NH4Cl Solvent: EtOH/H2O, Temp: 80°C Int1->Step2 Prod Target Product: 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Step2->Prod NO2 to NH2

Figure 1: Two-step synthetic pathway for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE). The protocols below are designed for professional chemists.

Protocol A: Synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)-3-nitropyridine

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to liberate the free amine from 3-(fluoromethyl)azetidine hydrochloride[3] and to scavenge the HCl byproduct, preventing the protonation of the azetidine nucleophile. DMF is utilized as a polar aprotic solvent to accelerate the SN​Ar reaction by solvating the transition state.

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 2-chloro-3-nitropyridine (1.0 equivalent, 10.0 mmol, 1.58 g).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) (15 mL) to the flask and stir until complete dissolution is achieved.

  • Reagent Addition: Add 3-(fluoromethyl)azetidine hydrochloride (1.1 equivalents, 11.0 mmol, 1.38 g)[3] to the solution.

  • Base Addition: Slowly add DIPEA (3.0 equivalents, 30.0 mmol, 5.2 mL) dropwise via syringe at room temperature. The reaction mixture will typically undergo a color change (yellow to deep orange) indicating the formation of the active nucleophile and initial complexation.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled heating mantle or oil bath for 4 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute with MeCN, and analyze via LC-MS. The system validates completion when the starting material peak (< 5% AUC) is consumed and the intermediate mass ( [M+H]+≈212.08 ) is dominant.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Reduction to Target Amine

Causality & Design: The Béchamp-type reduction utilizing Iron powder and Ammonium Chloride is highly specific for nitro groups. It operates via single-electron transfer mechanisms that do not risk the cleavage of the sensitive C(sp3)−F bond, which can occasionally be compromised under palladium-catalyzed hydrogenation conditions.

  • Preparation: Dissolve the crude 2-(3-(Fluoromethyl)azetidin-1-yl)-3-nitropyridine (approx. 10.0 mmol) from Protocol A in a solvent mixture of Ethanol and Water (4:1 v/v, 25 mL) in a round-bottom flask.

  • Activation: Add Ammonium Chloride ( NH4​Cl ) (5.0 equivalents, 50.0 mmol, 2.67 g) and stir until dissolved.

  • Reduction: Add fine Iron (Fe) powder (325 mesh, 5.0 equivalents, 50.0 mmol, 2.79 g) in a single portion.

  • Heating: Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The nitro intermediate (higher Rf​ ) should be completely converted to the highly polar amine product (lower Rf​ , ninhydrin active).

  • Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot ethanol (30 mL) and Ethyl Acetate (30 mL). Concentrate the filtrate to remove ethanol, then partition the aqueous residue with Ethyl Acetate and saturated aqueous NaHCO3​ . Separate the organic layer, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure target amine.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction parameters and expected analytical outputs, providing a benchmark for process validation.

Reaction StepReagents / CatalystSolvent SystemTemp / TimeExpected YieldKey Analytical Marker (LC-MS)
Step 1: SN​Ar 3-(Fluoromethyl)azetidine HCl, DIPEADMF (Anhydrous)80 °C / 4 h85 - 92% [M+H]+=212.08 m/z
Step 2: Reduction Fe powder (325 mesh), NH4​Cl EtOH / H2​O (4:1)80 °C / 2 h78 - 85% [M+H]+=182.11 m/z

References

  • [3] 3-(Fluoromethyl)azetidine hydrochloride | C4H9ClFN | CID 73425052 - PubChem. National Center for Biotechnology Information. Available at:

  • [1] Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [2] WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands. Google Patents. Available at:

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Abstract This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine, a novel heterocyclic com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. We present a suite of optimized protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The guide emphasizes the rationale behind experimental parameter selection and offers a systematic approach to spectral interpretation for unambiguous structure elucidation and verification. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for characterizing complex, fluorine-containing small molecules.

Introduction

The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern drug discovery. The molecule 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine incorporates three key structural motifs: a 3-aminopyridine ring, a strained azetidine ring, and a fluoromethyl group. The strategic inclusion of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] Given the structural complexity, including a chiral center at the C3 position of the azetidine ring, a multi-faceted analytical approach is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard, non-destructive technique for the atomic-level structural elucidation of organic molecules in solution.[2] This guide details a comprehensive NMR strategy employing ¹H, ¹³C, ¹⁹F, and various 2D correlation experiments to fully characterize the title compound, ensuring scientific integrity and providing a validated protocol for routine analysis in a research or GxP environment.[3]

Structural Features & NMR Considerations

The target molecule's structure presents several interesting features that will manifest in the NMR spectra. A thorough understanding of these features is critical for designing the appropriate experiments and interpreting the resulting data.

  • 3-Aminopyridine Moiety: This aromatic system will produce distinct signals in the aromatic region of the ¹H NMR spectrum. The substitution pattern breaks the symmetry of the pyridine ring, meaning all three ring protons should be unique and exhibit characteristic ortho, meta, and para coupling constants. The amino group (-NH₂) protons are exchangeable and may appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.[4]

  • Azetidine Ring: The four-membered azetidine ring is strained, which influences the chemical shifts of its protons and carbons. The protons on the ring will likely appear as complex multiplets due to geminal and vicinal coupling. The presence of a substituent at the C3 position creates a chiral center, rendering the C2 and C4 protons diastereotopic. This means that even protons on the same carbon (e.g., the two protons at C2) are chemically non-equivalent and will have different chemical shifts and couplings, further complicating the ¹H spectrum.

  • Fluoromethyl Group (-CH₂F): The fluorine atom has a profound effect on the NMR spectra.

    • ¹⁹F NMR: A dedicated ¹⁹F NMR experiment will show a signal for the fluorine nucleus. Since it is coupled to the two adjacent protons of the methylene group, this signal is expected to appear as a triplet (following the n+1 rule), assuming free rotation.[5]

    • ¹H NMR: The methylene protons (H-6) are directly attached to the fluorine-bearing carbon and will be split by the ¹⁹F nucleus, resulting in a large two-bond coupling constant (²JHF), typically around 45-50 Hz.[6] This signal will appear as a doublet of multiplets, further split by the vicinal proton (H-3).

    • ¹³C NMR: The carbon of the fluoromethyl group (C-6) will exhibit a very large one-bond coupling (¹JCF) of 160-320 Hz.[7][8] The adjacent carbon (C-3) will show a smaller two-bond coupling (²JCF). Long-range C-F couplings may also be observable.[9][10]

Experimental Protocols & Methodologies

Sample Preparation

Rationale: Proper sample preparation is fundamental to acquiring high-quality NMR spectra. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it, and its residual signals should not obscure important analyte resonances.[11] For a polar molecule like 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity ensures good solubility, and its ability to form hydrogen bonds helps to resolve the -NH₂ proton signals, which might otherwise be broadened or exchange too rapidly in protic solvents like D₂O or CD₃OD.[12] The concentration must be sufficient for detecting less sensitive nuclei like ¹³C and for 2D experiments.[13]

Protocol:

  • Weigh approximately 15-25 mg of the analyte, 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine, directly into a clean, dry vial.

  • Add approximately 0.7 mL of high-purity DMSO-d₆ (99.96%+ D).

  • Gently vortex or sonicate the vial until the sample is completely dissolved, ensuring a homogenous solution.

  • Using a clean pipette with a cotton or glass wool filter, transfer the solution into a standard 5 mm NMR tube. The filter removes any particulate matter that could degrade spectral resolution.[13]

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition Workflow

The following workflow outlines a logical sequence of experiments to progress from initial assessment to full structural confirmation. All spectra should be acquired on a spectrometer operating at or above 400 MHz for ¹H, equipped with a probe capable of ¹⁹F observation and decoupling.

Diagram: Experimental Workflow for NMR Characterization

G cluster_prep Phase 1: Preparation & Initial Scans cluster_carbon Phase 2: Carbon Backbone cluster_connectivity Phase 3: Structural Assembly cluster_final Phase 4: Final Confirmation SamplePrep Sample Preparation (15-25 mg in DMSO-d6) OneD_H 1D ¹H NMR (Structural Overview & Purity) SamplePrep->OneD_H OneD_F 1D ¹⁹F{¹H} & ¹⁹F NMR (Confirm F presence & coupling) OneD_H->OneD_F OneD_C 1D ¹³C{¹H} NMR (Carbon count & C-F coupling) OneD_F->OneD_C DEPT DEPT-135 (Differentiate CH/CH₃ vs CH₂) OneD_C->DEPT COSY 2D ¹H-¹H COSY (H-H vicinal coupling networks) DEPT->COSY HSQC 2D ¹H-¹³C HSQC (Direct one-bond H-C attachment) COSY->HSQC HMBC 2D ¹H-¹³C HMBC (Long-range H-C connectivity) HSQC->HMBC Structure Final Structure Assignment & Verification HMBC->Structure

Caption: A systematic workflow for the complete NMR characterization of the target molecule.

Standard Acquisition Protocols
Experiment Purpose Key Parameters
¹H NMR Provides an overview of all proton environments, integration for proton counts, and coupling patterns.Scans: 8-16Acquisition Time: ~4sRelaxation Delay (d1): 2s
¹⁹F NMR Detects the fluorine nucleus and its coupling to protons. Run both proton-coupled and decoupled.Scans: 16-32Spectral Width: ~250 ppmRelaxation Delay (d1): 2s
¹³C{¹H} NMR Determines the number of unique carbon environments and observes C-F couplings.Scans: 1024-4096Acquisition Time: ~1.5sRelaxation Delay (d1): 2s
DEPT-135 Differentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent.[14]Scans: 256-512J-coupling (¹JCH): ~145 Hz
¹H-¹H COSY Identifies scalar-coupled proton networks (e.g., protons on adjacent carbons).[15][16]Increments (t1): 256-512Scans per increment: 2-4
¹H-¹³C HSQC Correlates each proton to the carbon it is directly attached to (one-bond correlation).[17]Increments (t1): 256Scans per increment: 4-8¹JCH optimized for: ~145 Hz
¹H-¹³C HMBC Correlates protons to carbons over two and three bonds, which is essential for connecting structural fragments.[18]Increments (t1): 256-400Scans per increment: 8-16Long-range JCH optimized for: 8 Hz

Predicted Spectral Data & Interpretation

The following tables summarize the predicted NMR data based on known chemical shift ranges for similar structural fragments and established coupling constant values. These tables serve as a guide for spectral assignment.

Predicted ¹H and ¹⁹F NMR Data

(Reference: DMSO-d₆ at δ 2.50 ppm)

Position Label Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz) Rationale / Key Correlations
Pyridine-H4H-a~7.8-8.0d³Jab ≈ 4.5Most downfield aromatic proton, ortho to ring nitrogen. COSY to H-b.
Pyridine-H6H-b~7.2-7.4dd³Jab ≈ 4.5, ⁴Jac ≈ 1.5Ortho to N1 of azetidine. COSY to H-a and H-c.
Pyridine-H5H-c~6.8-7.0d⁴Jac ≈ 1.5Ortho to the amino group. COSY to H-b.
Amino-NH₂~5.0-5.5br s-Broad, exchangeable signal. Shift is concentration-dependent.
Azetidine-H2/4H-d, H-e~3.8-4.2m-Diastereotopic protons. Complex multiplets. COSY to H-f. HSQC to C-2/4.
Azetidine-H3H-f~3.0-3.4m-Methine proton. COSY to H-d, H-e and H-g. HSQC to C-3.
Fluoromethyl-H6H-g~4.5-4.8dm²JHF ≈ 47, ³JHH ≈ 6Large doublet splitting from Fluorine. HSQC to C-6.
Fluorine¹⁹F~ -210 to -220t²JFH ≈ 47Triplet from coupling to two H-g protons.
Predicted ¹³C NMR Data

(Reference: DMSO-d₆ at δ 39.52 ppm)

Position Label Predicted δ (ppm) DEPT-135 Multiplicity (from ¹⁹F) Rationale / Key Correlations
Pyridine-C3C-q1~148-150QuaternarysCarbon bearing the amino group. HMBC from H-a, H-c.
Pyridine-C2C-q2~145-147QuaternarysCarbon attached to azetidine nitrogen. HMBC from H-b, H-d, H-e.
Pyridine-C4C-a~135-138CHPositiveHMBC from H-b, H-c.
Pyridine-C6C-b~125-128CHPositiveHMBC from H-a, H-c.
Pyridine-C5C-c~115-118CHPositiveHMBC from H-a, H-b.
Azetidine-C2/4C-d/e~55-60CH₂Negatives
Azetidine-C3C-f~35-40CHPositived, ²JCF ≈ 15-25 Hz
Fluoromethyl-C6C-g~80-85CH₂Negatived, ¹JCF ≈ 170-220 Hz
Assembling the Structure with 2D NMR
  • COSY Spectrum: This experiment is the first step in mapping the proton networks.[19]

    • Trace the connectivity within the pyridine ring: H-a ↔ H-b ↔ H-c.

    • Identify the azetidine spin system: H-d/e ↔ H-f.

    • Connect the fluoromethyl group to the azetidine ring: H-f ↔ H-g.

  • HSQC Spectrum: This spectrum definitively links each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.[20] For example, it will show a correlation between the signal at ~4.6 ppm (H-g) and the signal at ~83 ppm (C-g).

  • HMBC Spectrum: This is the most critical experiment for confirming the overall connectivity of the molecular fragments.[18]

    • Connecting Azetidine to Pyridine: Look for a correlation from the azetidine protons H-d/e (~4.0 ppm) to the pyridine carbon C-q2 (~146 ppm). This three-bond correlation (H-C-N-C) is unambiguous proof of the N-C bond.

    • Confirming Fluoromethyl Position: A clear correlation from the fluoromethyl protons H-g (~4.6 ppm) to the azetidine methine carbon C-f (~38 ppm) confirms the attachment at the C3 position.

    • Verifying Pyridine Substitution: Correlations from the amino protons (-NH₂) to C-q1 and C-a, and from pyridine protons (H-b, H-c) to the quaternary carbons (C-q1, C-q2) will validate the 3-amino-2-substituted pattern.

Diagram: Key HMBC Correlations for Structural Assembly

Caption: Key ²JCH and ³JCH HMBC correlations for structural verification.

Conclusion

The structural complexity of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine necessitates a rigorous and systematic analytical approach for its characterization. The combination of one-dimensional ¹H, ¹³C, and ¹⁹F NMR with two-dimensional COSY, HSQC, and HMBC experiments provides an unambiguous and robust method for complete structural assignment. The protocols and interpretive guide presented here constitute a self-validating system, ensuring high confidence in the identity and purity of the compound. This comprehensive NMR methodology is broadly applicable to other complex, fluorinated heterocyclic molecules, making it an invaluable tool in the fields of chemical research and pharmaceutical development.

References

  • Breton, R. C., & Reynolds, W. F. (2013). Using 2D NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. Available from: [Link]

  • NMR-Bio. (2025). NMR sample preparation guidelines. Available from: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Mei, H., Han, J., & Fustero, S. (2020). Fluorine-Containing Drugs Approved by the FDA in 2019. Chinese Journal of Chemistry, 38(11), 1199-1215. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Luchinat, C., & Parigi, G. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. International Journal of Molecular Sciences, 22(16), 8892. Available from: [Link]

  • T. Schaefer, & W. G. Schneider. (1960). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry, 38(10), 2066-2076. Available from: [Link]

  • T. O. Ely, & J. W. Canary. (2009). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 11(20), 4652-4655. Available from: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Available from: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Perjesi, P., & Foldesi, A. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 255-262. Available from: [Link]

  • Parella, T. (2013). Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. Magnetic Resonance in Chemistry, 51(12), 821-826. Available from: [Link]

  • Bock, K., & Pedersen, C. (1975). A study of 13C-19F coupling constants in glycosyl fluorides. Acta Chemica Scandinavica B, 29, 682-686. Available from: [Link]

  • Almac Group. (2015). NMR under GxP in Drug Development and Manufacturing. Available from: [Link]

  • University of Regensburg. (n.d.). Interpreting the 2D H/H COSY spectrum. Available from: [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99-102. Available from: [Link]

  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5609-5620. Available from: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available from: [Link]

  • University of Ottawa. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. NMR Facility Blog. Available from: [Link]

  • American Chemical Society. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1715-1721. Available from: [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available from: [Link]

  • University of York. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]

  • Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 997-1004. Available from: [Link]

  • PubChem. (n.d.). 3-Aminopyridine. National Center for Biotechnology Information. Available from: [Link]

  • NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • ResearchGate. (n.d.). 13C and 19F nuclear magnetic shielding and spin–spin coupling in gaseous fluoromethane-d3. Available from: [Link]

  • YouTube. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum?. Available from: [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]

  • YouTube. (2026). How to Interpret COSY NMR Spectrum Easily | 2 Tricks to Solve COSY Spectra | Diagonal vs Cross Peaks. Available from: [Link]

  • American Chemical Society. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry, 63(18), 10394-10412. Available from: [Link]

  • American Chemical Society. (2000). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A, 104(20), 4811-4819. Available from: [Link]

  • American Chemical Society. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5489. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. PubMed Central. Available from: [Link]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Available from: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]

  • American Chemical Society. (2010). 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. Langmuir, 26(21), 16471-16479. Available from: [Link]

  • American Chemical Society. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Organic Letters, 26(2), 350-354. Available from: [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Abstract This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. This compound, featuring a polar p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. This compound, featuring a polar pyridinamine core and a fluorinated azetidine moiety, presents a common analytical challenge: achieving adequate retention and symmetrical peak shape using conventional reversed-phase chromatography. We outline a comprehensive method development strategy, from initial analyte characterization to final method validation according to International Council for Harmonisation (ICH) guidelines. The described protocol employs a polar-endcapped C18 column with a gradient elution using a formate-buffered mobile phase, ensuring high-quality, reproducible results suitable for purity assessment and quantification in drug discovery and development environments.

Introduction and Analytical Challenges

Substituted pyridines are foundational structures in a vast array of pharmaceuticals. The specific compound, 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, combines a basic aminopyridine structure with a highly polar, strained azetidine ring. The presence of the fluoromethyl group further increases its polarity.

The primary challenges in the HPLC analysis of such molecules are:

  • Poor Retention: Highly polar, hydrophilic compounds often exhibit weak interaction with traditional nonpolar stationary phases (like standard C18), leading to poor retention and elution near the solvent front (void volume).[1]

  • Peak Tailing: The basic nature of the pyridine and amine functional groups can lead to strong, undesirable interactions with acidic residual silanols on the surface of silica-based stationary phases, resulting in asymmetric or tailing peaks.[2]

  • LC-MS Incompatibility: While ion-pairing reagents can improve retention, they are often volatile and can cause signal suppression in mass spectrometry (MS), limiting their use in LC-MS applications.[3]

This guide provides a logical, step-by-step approach to developing a reliable analytical method that overcomes these specific challenges.

HPLC Method Development Strategy

Our approach is a systematic process designed to select and optimize chromatographic parameters, ensuring the final method is robust and fit for its intended purpose. The overall workflow is visualized below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polar, Basic) Screening Column & Mobile Phase Screening Analyte->Screening Input Optimization Method Optimization (Gradient, pH, Temperature) Screening->Optimization Select best candidates SST System Suitability Testing (SST) Optimization->SST Define final conditions Validation Method Validation (ICH Q2(R2)) SST->Validation Confirm performance FinalMethod Final Validated Method Validation->FinalMethod Establish fitness for purpose ValidationProcess Method Analytical Method Specificity Specificity (Analyte vs. Impurities/ Matrix) Method->Specificity Linearity Linearity & Range (5-150% of Target Conc.) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Method->LOD_LOQ Robustness Robustness (Small variations in Flow, Temp, pH) Method->Robustness

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of the 2-(3-(Fluoromethyl)azetidin-1-yl)pyridine Scaffold

Abstract: This document provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling functionalization of the 2-(3-(Fluoromethyl)azetidin-1-yl)pyridine scaffold. This privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling functionalization of the 2-(3-(Fluoromethyl)azetidin-1-yl)pyridine scaffold. This privileged heterocyclic motif, incorporating a fluorinated azetidine ring, is of significant interest in medicinal chemistry and drug discovery.[1][2][3] The protocols herein focus on three cornerstone C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. For each reaction, we provide a detailed, step-by-step experimental procedure, a summary of optimized conditions, and insights into the selection of catalysts, ligands, and bases. These guidelines are designed to enable researchers, scientists, and drug development professionals to efficiently synthesize diverse libraries of novel compounds based on this valuable scaffold.

Introduction and Strategic Overview

The pyridine ring is a ubiquitous feature in pharmaceuticals, and its functionalization is a central task in drug development.[4] The target scaffold, featuring a 2-azetidinyl substituent, presents unique synthetic challenges and opportunities. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially inhibiting the reaction.[5] Furthermore, the steric bulk of the azetidine group influences the accessibility of the C3 position.

This guide assumes the starting material is a halogenated precursor, 3-Bromo-2-(3-(fluoromethyl)azetidin-1-yl)pyridine , which allows for diverse functionalization at the 3-position through established cross-coupling methodologies. The protocols are designed to be robust and adaptable for various coupling partners.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating biaryl and hetero-biaryl structures. Its mild conditions and high functional group tolerance make it an indispensable tool.[5][6] For 3-halopyridines, the choice of catalyst and ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen.[5]

Causality and Component Selection:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly effective.[6] Ligands such as SPhos or XPhos promote the crucial oxidative addition and reductive elimination steps and prevent the formation of inactive palladium complexes.[6][7]

  • Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically used. The base activates the boronic acid partner and facilitates the transmetalation step.[8][9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as it helps to dissolve both the organic substrates and the inorganic base.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Bromo-2-(3-(fluoromethyl)azetidin-1-yl)pyridine (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Summary: Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10075-90
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Toluene10080-95
PdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/Dioxane8570-85[5]
Pd(PPh₃)₄ (5)-K₃PO₄ (3)Dioxane9075-85[5][8]

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of arylamines.[11] The reaction is particularly useful for coupling amines with electron-deficient heteroaryl halides.[12]

Causality and Component Selection:

  • Catalyst System: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective as they facilitate both the oxidative addition of the aryl halide and the final reductive elimination step to form the C-N bond.[6][13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, though milder organic bases like DBU can be used for sensitive substrates.[12][14][15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Substrate Addition: Add 3-Bromo-2-(3-(fluoromethyl)azetidin-1-yl)pyridine (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 16-24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst/Precatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene11070-90
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane10065-85
XPhos Pd G3 (2)-NaOt-Bu (1.4)Toluene10080-95

Protocol III: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[16][17] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[17][18]

Causality and Component Selection:

  • Catalyst System: A palladium(0) source like Pd(PPh₃)₄ or a Pd(II) source combined with a phosphine ligand is used. Copper(I) iodide (CuI) is the essential co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[18][19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent.[16][18]

  • Solvent: A polar aprotic solvent like DMF or an amine base itself can be used.[16]

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add 3-Bromo-2-(3-(fluoromethyl)azetidin-1-yl)pyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reagent Addition: Under inert atmosphere, add anhydrous DMF (5 mL), the terminal alkyne (1.5 mmol, 1.5 equiv.), and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3)DMF8070-90[16]
Pd(OAc)₂ (2.5)CuI (5)Et₃N (2)DMF10072-96[20]
Pd/C (5)CuI (10)DIPA (2.1 equiv)DMA8060-80[18]

Visualizations and Workflows

General Experimental Workflow

The following diagram illustrates the typical workflow for setting up and executing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Glassware (Oven/Flame) D Assemble Flask (Schlenk/Septum) A->D B Weigh Reagents (Substrate, Base) F Add Reagents & Catalyst B->F C Degas Solvents (Sparing with N2/Ar) G Add Degassed Solvent C->G E Inert Atmosphere (Purge with N2/Ar) D->E E->F F->G H Heat & Stir (Monitor by TLC/LCMS) G->H I Cool & Quench H->I J Liquid-Liquid Extraction I->J K Dry, Filter, Concentrate J->K L Column Chromatography K->L

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key elementary steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_product Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation Complex Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'B(OR)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' Ar-Pd(II)-Ar'(L2)->ArAr ArX Ar-X ArX->Ar-Pd(II)-X(L2) ArB Ar'-B(OR)₂ ArB->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Sources

Method

Application Note: Mass Spectrometry Fragmentation Analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Introduction 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a novel heterocyclic compound of interest in drug discovery, incorporating a strained azetidine ring, a pyridine core, and a fluoromethyl group.[1][2][3] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a novel heterocyclic compound of interest in drug discovery, incorporating a strained azetidine ring, a pyridine core, and a fluoromethyl group.[1][2][3] The structural elucidation of such molecules is paramount for understanding their chemical properties, metabolism, and potential pharmacological activity. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, is an indispensable tool for this purpose.[4][5][6] This application note provides a detailed protocol and analysis of the expected fragmentation patterns of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine under positive mode electrospray ionization (ESI) and collision-induced dissociation (CID). Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of this compound and its potential metabolites or degradants.

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure, with cleavage occurring at the most labile bonds. For the title compound, the protonated molecular ion ([M+H]⁺) is expected to undergo characteristic fragmentation driven by the functionalities present: the azetidine ring, the pyridine moiety, and the fluoromethyl group. The strained four-membered azetidine ring is susceptible to ring-opening, while the pyridine ring can undergo characteristic cleavages.[7][8] The presence of the fluoromethyl group is also expected to influence the fragmentation pathways.[9][10]

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a solution of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte in positive ionization mode.[11]

Mass Spectrometry Analysis

The following parameters provide a starting point for the analysis and may require optimization based on the specific instrument used.

  • Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Mass Range (MS1): m/z 50-500.

  • MS/MS Analysis:

    • Select the protonated molecular ion ([M+H]⁺) for fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID).[12]

    • Collision Gas: Argon.

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions. This allows for the observation of both low-energy and higher-energy fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule, 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine ([M+H]⁺), is anticipated to proceed through several key pathways initiated by the charge localization on the basic nitrogen atoms of the pyridine ring or the azetidine ring. The following sections detail the most probable fragmentation mechanisms.

Pathway A: Azetidine Ring Opening and Cleavage

The strained azetidine ring is a prime site for initial fragmentation.[7][8] Protonation on the azetidine nitrogen can lead to a ring-opening cascade.

cluster_A Pathway A: Azetidine Ring Cleavage M [M+H]⁺ m/z 196.11 A1 Loss of CH₂F radical m/z 163.09 M->A1 -•CH₂F A2 Loss of C₂H₄ m/z 168.09 M->A2 -C₂H₄ A3 Loss of C₃H₅F m/z 123.06 M->A3 -C₃H₅F

Caption: Predicted fragmentation of the azetidine ring.

One likely fragmentation involves the cleavage of the C-C bonds within the azetidine ring, leading to the loss of neutral fragments. For instance, the loss of ethene (C₂H₄) is a common fragmentation pathway for saturated heterocyclic rings. Another possibility is the homolytic cleavage of the C-CH₂F bond, resulting in the loss of a fluoromethyl radical (•CH₂F). A more significant fragmentation could involve the entire azetidine side chain, leading to the loss of C₃H₅F.

Pathway B: Pyridine Ring Fragmentation

The pyridine ring itself is relatively stable, but substitution can make it susceptible to fragmentation.[13][14] Following initial fragmentation of the azetidine ring, the resulting pyridinamine ion can undergo further cleavage.

cluster_B Pathway B: Pyridine Ring Fragmentation M [M+H]⁺ m/z 196.11 B1 Loss of HCN m/z 169.10 M->B1 -HCN B2 Loss of NH₃ m/z 179.10 M->B2 -NH₃

Caption: Predicted fragmentation of the pyridine ring.

A characteristic fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide (HCN).[14] Additionally, the amino group on the pyridine ring could be lost as ammonia (NH₃), particularly at higher collision energies.

Pathway C: Combined Fragmentation

It is highly probable that fragmentation will involve a combination of cleavages from both the azetidine and pyridine moieties.

cluster_C Pathway C: Combined Fragmentation M [M+H]⁺ m/z 196.11 C1 Initial Azetidine Ring Opening M->C1 C2 Subsequent Pyridine Ring Cleavage C1->C2 C3 Formation of smaller, stable ions C2->C3

Caption: Logical flow of combined fragmentation events.

For example, an initial loss from the azetidine ring could be followed by the loss of HCN from the remaining pyridine structure. This would result in fragment ions of lower m/z values.

Summary of Predicted Fragment Ions

The following table summarizes the most likely fragment ions to be observed in the tandem mass spectrum of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine.

Predicted m/z Proposed Elemental Composition Proposed Neutral Loss Fragmentation Pathway
196.11C₉H₁₃FN₃⁺-[M+H]⁺
179.10C₉H₁₀FN₂⁺NH₃Pathway B
169.10C₈H₁₀FN₂⁺HCNPathway B
168.09C₇H₉FN₃⁺C₂H₄Pathway A
163.09C₈H₁₀N₃⁺•CH₂FPathway A
123.06C₆H₆N₃⁺C₃H₅FPathway A

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis and structural elucidation of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. The predicted fragmentation patterns, centered on the cleavage of the azetidine ring and fragmentation of the pyridine core, offer a rational basis for interpreting experimental tandem mass spectrometry data. By employing the detailed protocols and understanding the likely fragmentation pathways, researchers and drug development professionals can confidently identify and characterize this compound, which is crucial for advancing its potential therapeutic applications. The inherent reactivity of the strained azetidine ring and the influence of the fluoromethyl and aminopyridine moieties create a distinct fragmentation signature that can be leveraged for its specific detection.

References

  • Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes, 4(137). [Link]

  • Nevescanin, M., Banovic-Stevic, S., Petrović, S., & Vajs, V. (2018). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link]

  • Oomens, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 339-357. [Link]

  • Lin, Y., & Korfmacher, W. A. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. [Link]

  • Gaggini, F., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(12), 3456. [Link]

  • Kessl, J. J. (2004). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wang, B., & Cole, R. B. (2025). A Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. ResearchGate. [Link]

  • De Pauw, E., & Gabelica, V. (2007). Electrospray mass spectrometry to study drug-nucleic acids interactions. ORBi. [Link]

  • Chemistry LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Packer, N. H., et al. (2024). Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics. bioRxiv. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6536. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Sheikh, N. S., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Evaluation of Novel Oral Selective Estrogen Receptor Degraders (SERDs): A Case Study Approach

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vivo assays for novel orally bioavailable Selective Estrogen Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vivo assays for novel orally bioavailable Selective Estrogen Receptor Degraders (SERDs). Given the emergence of new chemical entities in this class, this guide will use a representative compound structure, 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, as a conceptual template, while drawing upon established methodologies and publicly available data from the development of Imlunestrant (LY3484356), a recently approved oral SERD, to ensure scientific rigor and practical relevance.[1][2][3][4][5]

The central hypothesis for a novel compound of this class is that it will effectively bind to and degrade the estrogen receptor (ERα), leading to the inhibition of tumor growth in ER-positive (ER+) cancer models. The subsequent in vivo studies are designed to test this hypothesis by evaluating the compound's pharmacokinetic profile, its efficacy in relevant tumor models, and its preliminary safety profile.

Foundational Principles: Mechanism of Action and Preclinical Strategy

Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic class for ER+ breast cancer.[6] Their mechanism involves binding to the estrogen receptor alpha (ERα) and inducing a conformational change that leads to its proteasome-dependent degradation.[6] This action ablates ER-mediated gene transcription, a key driver of proliferation in the majority of breast cancers.[6] The development of orally bioavailable SERDs has been a significant goal, aiming to overcome the limitations of intramuscular administration required for older SERDs like fulvestrant.[1][6]

Our hypothetical compound, 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, is designed to leverage this mechanism. The in vivo testing cascade is therefore structured to confirm target engagement and translate it into a therapeutic effect.

cluster_0 Preclinical In Vivo Workflow for Oral SERDs Formulation Compound Formulation Development PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Studies Formulation->PK_PD Optimize for oral delivery Efficacy Efficacy Studies in Xenograft Models PK_PD->Efficacy Establish dose & schedule Safety Preliminary Safety & Toxicology Efficacy->Safety Determine therapeutic window IND IND-Enabling Studies Safety->IND Go/No-Go Decision

Caption: High-level workflow for preclinical in vivo evaluation of a novel oral SERD.

Pharmacokinetic (PK) Studies: Understanding Exposure

Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.[7][8][9] These studies determine the exposure levels (Cmax, AUC) and half-life (t1/2) following oral administration, which is essential for designing effective dosing regimens in subsequent efficacy studies.[7][9][10]

Protocol: Rodent Pharmacokinetic Study

This protocol outlines a typical single-dose PK study in mice or rats.[7][11]

Objective: To determine key pharmacokinetic parameters of the test compound after a single oral (PO) and intravenous (IV) administration.

Materials:

  • Test Compound (e.g., 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine)

  • Vehicle suitable for PO and IV administration (e.g., 1% HEC/0.25% Tween 80/0.05% antifoam, as used for imlunestrant).[1]

  • Female BALB/c mice (or other appropriate strain, 8-10 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate animals for at least 7 days prior to the study.

  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the selected vehicle at the desired concentrations for both PO and IV routes.

  • Animal Grouping: Randomly assign animals to treatment groups (e.g., PO and IV administration). A typical design involves 3-4 animals per time point.[11]

  • Dosing:

    • PO Group: Administer a single oral dose via gavage (e.g., 10 mg/kg).

    • IV Group: Administer a single intravenous dose via the tail vein (e.g., 1-2 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points.

    • IV route typical time points: 5, 15, 30, 60, 120, 240, and 480 minutes.[11]

    • PO route typical time points: 15, 30, 60, 120, 240, 480, and 1440 minutes.[11]

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the speed of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval required to maintain steady-state concentrations.
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F (%) Bioavailability (PO vs. IV)The fraction of the oral dose that reaches systemic circulation.

In Vivo Efficacy Studies: Demonstrating Anti-Tumor Activity

Efficacy studies are designed to assess the anti-tumor activity of the compound in a biologically relevant setting.[12][13] For an ER-targeting drug, the gold standard is to use ER+ breast cancer cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models.[1]

Animal Model Selection

The choice of animal model is critical for the translatability of the results.[14][15][16][17]

  • MCF-7 Xenograft Model: A widely used, estrogen-dependent, ER+ human breast cancer cell line. This is an excellent initial model to establish proof-of-concept.

  • ESR1-Mutant Models: Given that mutations in the ESR1 gene are a common mechanism of resistance to endocrine therapy, testing the compound in xenograft models harboring these mutations (e.g., Y537S or D538G) is crucial to demonstrate a broader therapeutic potential.[1][2]

cluster_1 Efficacy Study Design Model Select Animal Model (e.g., MCF-7 Xenograft) Tumor Tumor Implantation & Growth Model->Tumor Randomize Randomize into Treatment Groups Tumor->Randomize Treat Initiate Daily Oral Dosing Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitor->Endpoint

Caption: Workflow for a typical in vivo xenograft efficacy study.

Protocol: Efficacy Evaluation in an MCF-7 Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the test compound, administered orally, in an estrogen-dependent human breast cancer xenograft model.

Materials:

  • Female immunodeficient mice (e.g., NCr-nu/nu or NSG), ovariectomized.

  • MCF-7 human breast cancer cells.

  • Matrigel.

  • Estrogen pellets (e.g., 0.72 mg, 60-day release) for implantation to support tumor growth.

  • Test compound formulated for oral gavage.

  • Vehicle control.

  • Positive control (e.g., Fulvestrant or another established SERD).

  • Digital calipers for tumor measurement.

Procedure:

  • Estrogen Supplementation: Implant an estrogen pellet subcutaneously in each mouse 2-3 days prior to cell inoculation.

  • Tumor Inoculation: Subcutaneously inject a suspension of MCF-7 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (daily oral gavage)

    • Group 2: Test Compound - Low Dose (e.g., 10 mg/kg, daily oral gavage)

    • Group 3: Test Compound - High Dose (e.g., 30 mg/kg, daily oral gavage)

    • Group 4: Positive Control

  • Treatment: Administer the assigned treatments daily for a specified period (e.g., 21-28 days).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor animal health daily.

  • Endpoint: At the end of the study, euthanize the mice. Excise tumors, weigh them, and collect samples for pharmacodynamic (biomarker) analysis (e.g., Western blot for ERα levels, qPCR for ER-regulated genes like PGR).[1]

Table 2: Efficacy Study Endpoints and Interpretation

EndpointMeasurementInterpretation
Tumor Growth Inhibition (TGI) Percentage reduction in tumor volume/weight compared to the vehicle control group.Primary measure of anti-tumor efficacy.
Tumor Regression A decrease in tumor size from baseline.Indicates a strong cytostatic or cytotoxic effect.
Body Weight Changes Regular monitoring of animal body weight.An indicator of general toxicity; significant weight loss (>15-20%) may require dose adjustment or cessation.
ERα Protein Levels Western blot analysis of tumor lysates.Confirms target engagement and degradation in vivo.
ER Target Gene Expression qPCR analysis of genes like PGR (progesterone receptor).Pharmacodynamic biomarker of ER pathway inhibition.

Preliminary Safety and Toxicology Assessment

While conducting efficacy studies, it is imperative to gather preliminary safety data.[18][19] This is often integrated into the efficacy studies or conducted as separate, short-duration studies.[18]

Key Assessments:

  • Clinical Observations: Daily monitoring for any signs of distress, changes in behavior, or adverse reactions.

  • Body Weight: As mentioned, a sensitive indicator of overall health.

  • Gross Necropsy: At the study endpoint, a visual examination of major organs for any abnormalities.

  • Histopathology: Collection of major organs (liver, kidney, spleen, heart, lungs) for microscopic examination can be included to identify potential organ-specific toxicities.

  • Clinical Pathology: In dedicated toxicology studies, blood can be collected for complete blood counts (CBC) and serum chemistry analysis to assess hematological and organ function.[20]

These preliminary assessments help to establish a therapeutic window and inform the design of more formal, GLP-compliant toxicology studies required for IND submission.[19][21]

Conclusion and Future Directions

The successful execution of this in vivo assay cascade will provide a robust preclinical data package for a novel oral SERD like 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. Positive results—demonstrating good oral bioavailability, significant tumor growth inhibition in relevant models, and an acceptable safety profile—would strongly support its advancement into formal IND-enabling toxicology studies and subsequent clinical development.[22][23][24] The methodologies described, grounded in the successful development of compounds like imlunestrant, provide a validated roadmap for evaluating the next generation of therapies for ER+ breast cancer.

References

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innov
  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. PMC.
  • Animal models for research on neurodegener
  • In Vivo Bioassays.
  • Development And Execution Of In Vivo Bioassays. Veeda Lifesciences.
  • Pharmacokinetics Studies in Mice or R
  • Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division.
  • Preclinical In Vivo Studies.
  • Transgenic animal models of neurodegeneration based on human genetic studies. PMC.
  • In Vivo Pharmacology Study. ProBio CDMO.
  • The development of in vivo expressed biologics as a platform for novel therapeutic agents. Redacted.
  • [Webinar] Animal Models for Neurodegener
  • PK. Pharmacology Discovery Services.
  • General Principles of Preclinical Study Design. PMC.
  • Designing an In Vivo Preclinical Research Study. MDPI.
  • In Vivo Studies - Safety Pharmacology.
  • In Vivo Toxicology & Safety Pharmacology Studies. ProBio CDMO.
  • Preclinical Development (Small Molecules).
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • Pharmacokinetic & Biodistribution. genOway.
  • Rodent In Vivo PK Service.
  • Use of preclinical models to deliver proof of concept efficacy.
  • M3(R2)
  • Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies (SOT 2025 abstract). NIH.
  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist.
  • Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. MDPI.
  • Imlunestrant. New Drug Approvals.
  • IMLUNESTRANT. precisionFDA.
  • Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. PMC.
  • FDA approves imlunestrant for ER-positive, HER2-negative, ESR1-mutated advanced or metast
  • FDA Approves Imlunestrant in ESR1+ ER+, HER2- Metastatic Breast Cancer. Oncology Nursing News.
  • FDA Approves Imlunestrant in ER+/HER2– ESR1+ Breast Cancer. CancerNetwork.
  • Imlunestrant With or Without Abemaciclib Boosts PFS in ESR1+, ER+/HER2– Advanced Breast Cancer. OncLive.

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the scale-up manufacturing of 2-(3-(Fluoromethyl)azetid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up manufacturing of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. The following application notes and protocols are designed to bridge the gap between laboratory-scale synthesis and industrial production, with a focus on process robustness, safety, and regulatory compliance. We will delve into a proposed optimal synthetic route, detailed step-by-step protocols, in-process controls using Process Analytical Technology (PAT), and large-scale purification strategies. The causality behind experimental choices is explained to provide a deeper understanding of the manufacturing process.

Introduction and Strategic Process Design

The target molecule, 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, is a substituted aminopyridine that holds significant potential as a building block in the synthesis of active pharmaceutical ingredients (APIs). The strategic selection of a manufacturing route for such a molecule is paramount and must be guided by principles of efficiency, scalability, cost-effectiveness, and safety.

A convergent synthesis strategy is proposed, involving the coupling of two key intermediates: 3-(fluoromethyl)azetidine and a suitable 2-halo-3-aminopyridine . This approach is advantageous for scale-up as it allows for the separate, optimized synthesis and purification of the two main fragments before the final coupling step, which often leads to higher overall yields and purity.

Rationale for the Chosen Synthetic Route

The core of this manufacturing process is a nucleophilic aromatic substitution (SNA_r) reaction. This class of reaction is well-established in industrial settings for the synthesis of substituted pyridines.[1] The proposed reaction involves the displacement of a halide from the 2-position of the pyridine ring by the secondary amine of the azetidine ring.

While both 2-chloro- and 2-fluoropyridines can be considered as electrophilic partners, 2-fluoropyridines are generally more reactive in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom, making the C2 position more electrophilic.[2] However, for the purpose of this guide, we will focus on the use of 2-chloro-3-aminopyridine due to its wider commercial availability and lower cost, which are critical factors in large-scale manufacturing. The slightly lower reactivity can be overcome by optimizing reaction conditions such as temperature and catalyst choice.

The overall synthetic pathway is depicted below:

Synthetic Pathway 3-(Fluoromethyl)azetidine 3-(Fluoromethyl)azetidine Final_Product 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine 3-(Fluoromethyl)azetidine->Final_Product Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine->Final_Product

Caption: Proposed convergent synthetic route.

Synthesis of Key Intermediates

The successful scale-up of the final product relies on the robust and efficient synthesis of its precursors.

Protocol for the Synthesis of 3-(Fluoromethyl)azetidine

The synthesis of 3-(fluoromethyl)azetidine can be achieved through a multi-step sequence starting from commercially available materials. A common route involves the fluorination of a suitable precursor, such as a hydroxymethyl or a protected hydroxymethyl azetidine derivative.

Starting Material: 1-Benzhydrylazetidin-3-yl)methanol.

Key Transformation: Fluorination using a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common laboratory-scale reagent, but for scale-up, safer and more manageable alternatives like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are often preferred.

Detailed Protocol:

  • Protection: The azetidine nitrogen is typically protected to prevent side reactions. A benzhydryl (Bzh) group is suitable as it can be removed under hydrogenolysis conditions.

  • Fluorination: The protected (1-benzhydrylazetidin-3-yl)methanol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, DCM) in a suitable reactor under an inert atmosphere (e.g., nitrogen).

  • The reactor is cooled to a low temperature (e.g., -78 °C).

  • A solution of the fluorinating agent (e.g., Deoxo-Fluor®) in the same solvent is added dropwise, maintaining the low temperature.

  • The reaction is slowly warmed to room temperature and stirred until completion, as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Workup: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The resulting protected 3-(fluoromethyl)azetidine is deprotected via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Purification: The crude 3-(fluoromethyl)azetidine is purified by distillation or by forming a salt (e.g., hydrochloride) followed by crystallization.

Protocol for the Synthesis of 2-Chloro-3-aminopyridine

2-Chloro-3-aminopyridine is a commercially available intermediate.[3] However, for large-scale manufacturing, an in-house synthesis might be more cost-effective. A common method involves the chlorination of 3-aminopyridine.[4]

Starting Material: 3-Aminopyridine.

Key Transformation: Regioselective chlorination.

Detailed Protocol:

  • Reaction Setup: 3-Aminopyridine is dissolved in a suitable solvent, such as concentrated hydrochloric acid.

  • Chlorination: The solution is cooled, and a chlorinating agent, such as hydrogen peroxide and hydrochloric acid or chlorine gas, is introduced while maintaining a controlled temperature.[4][5] The use of a catalyst like ferric chloride may be employed.[4]

  • The reaction is monitored for completion.

  • Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product can be purified by crystallization.[6]

Scale-Up Manufacturing of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

This section details the final coupling step, which is the core of the manufacturing process.

Detailed Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution (SNAr)

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature control, overhead stirring, and a reflux condenser.

  • Nitrogen or argon supply for inerting the reactor.

  • Charging vessels for reactants and solvents.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

Reagents:

ReagentMolar Equiv.Purpose
2-Chloro-3-aminopyridine1.0Electrophile
3-(Fluoromethyl)azetidine1.1 - 1.2Nucleophile
Inorganic Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Acid scavenger
Solvent (e.g., DMSO, DMF, NMP)-Reaction medium

Procedure:

  • Reactor Preparation: The reactor is cleaned, dried, and inerted with nitrogen.

  • Charging: The solvent (e.g., DMSO) is charged into the reactor, followed by 2-chloro-3-aminopyridine and the inorganic base (e.g., K₂CO₃).

  • The mixture is stirred to form a slurry.

  • Reactant Addition: 3-(Fluoromethyl)azetidine is added to the reactor. The addition may be done at room temperature or at a slightly elevated temperature.

  • Reaction: The reaction mixture is heated to a predetermined temperature (typically in the range of 80-140 °C) and held for a specified time. The progress of the reaction is monitored by in-process controls (see Section 4).

  • Workup:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • Water is added to the reaction mixture to precipitate the crude product and dissolve the inorganic salts.

    • The solid product is collected by filtration.

    • The filter cake is washed with water to remove residual solvent and salts.

  • Drying: The crude product is dried under vacuum at a suitable temperature.

Process Flow Diagram

Manufacturing_Process cluster_0 Reaction Stage cluster_1 Workup and Isolation Stage cluster_2 Purification Stage Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Charging Charge Solvent, 2-Chloro-3-aminopyridine, and Base Reactor_Prep->Charging Reactant_Addition Add 3-(Fluoromethyl)azetidine Charging->Reactant_Addition Heating Heat to Reaction Temperature (80-140 °C) Reactant_Addition->Heating Reaction_Monitoring In-Process Control (PAT) (e.g., HPLC, FTIR) Heating->Reaction_Monitoring Hold until completion Reaction_Monitoring->Heating Hold until completion Cooling Cool Reaction Mixture Reaction_Monitoring->Cooling Precipitation Add Water to Precipitate Product Cooling->Precipitation Filtration Filter Crude Product Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry Crude Product Washing->Drying Crystallization Crystallization from Suitable Solvent Drying->Crystallization Final_Filtration Filter Pure Product Crystallization->Final_Filtration Final_Drying Dry Final Product Final_Filtration->Final_Drying Packaging Package Final Product Final_Drying->Packaging

Caption: Process flow diagram for the manufacturing of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine.

Process Analytical Technology (PAT) for In-Process Control

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[7][8][9] For the SNAr reaction, PAT can be implemented to ensure process robustness and consistency.

Monitoring the SNAr Reaction
  • In-line FTIR/Raman Spectroscopy: An immersion probe can be used to monitor the disappearance of the C-Cl stretching vibration of the starting material and the appearance of new bands corresponding to the product. This provides real-time data on reaction kinetics and conversion.

  • At-line HPLC: Samples can be automatically withdrawn from the reactor and analyzed by HPLC to quantify the concentrations of starting materials, product, and any impurities. This allows for precise determination of the reaction endpoint.

Controlling Crystallization for Purification

Crystallization is a critical step for purifying the final product and controlling its physical properties.[10][11] PAT tools can be invaluable for ensuring a consistent and reproducible crystallization process.[4][12]

  • Focused Beam Reflectance Measurement (FBRM): An FBRM probe can be inserted into the crystallizer to monitor the particle size distribution in real-time. This allows for precise control over the cooling rate and seeding to achieve the desired particle size.

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: An ATR-FTIR probe can monitor the concentration of the solute in the solution. This information is used to track the supersaturation level, which is a critical parameter for controlling nucleation and crystal growth.

Critical Process Parameter (CPP)Analytical TechnologyControl Strategy
Reaction CompletionAt-line HPLC, In-line FTIR/RamanStop the reaction when the concentration of the limiting reagent falls below a predefined threshold.
Supersaturation during CrystallizationIn-line ATR-FTIRControl the cooling rate or anti-solvent addition rate to maintain the optimal supersaturation level.
Crystal Size DistributionIn-line FBRMImplement a seeding protocol and control the cooling profile to achieve the target particle size.

Large-Scale Purification

The crude product from the SNAr reaction will require purification to meet the stringent quality requirements for a pharmaceutical intermediate. Crystallization is the preferred method for large-scale purification as it is highly effective at removing impurities and can be readily scaled up.[10][13]

Protocol for Crystallization
  • Solvent Screening: A solvent screen should be performed to identify a suitable solvent or solvent system for crystallization. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

  • Crystallization Procedure:

    • The crude product is dissolved in the chosen solvent at an elevated temperature.

    • The solution is filtered while hot to remove any insoluble impurities.

    • The solution is cooled in a controlled manner to induce crystallization. Seeding with a small amount of pure product can be used to control the crystal form and size.

    • The resulting slurry is held at a low temperature to maximize the yield.

  • Isolation and Drying: The purified crystals are isolated by filtration and washed with a small amount of cold solvent. The final product is then dried under vacuum.

Safety and Environmental Considerations

6.1. Hazard Analysis

  • 3-(Fluoromethyl)azetidine: This compound is expected to be a skin and eye irritant and may be harmful if inhaled or swallowed.[8][14]

  • 2-Chloro-3-aminopyridine: This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[12][15]

  • Solvents (DMSO, DMF, NMP): These are high-boiling polar aprotic solvents. They can be skin and eye irritants. NMP, in particular, has reproductive toxicity concerns.[14]

  • Fluorinating Agents (for intermediate synthesis): Reagents like DAST and Deoxo-Fluor® are corrosive and react violently with water.[10]

6.2. Safety Protocols

  • All handling of hazardous materials should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, must be worn.[8][12]

  • For large-scale operations, closed-system transfers of liquids and solids are recommended to minimize operator exposure.

  • Emergency procedures, including access to safety showers, eyewash stations, and appropriate fire extinguishers, must be in place.

6.3. Waste Management

  • Solvent waste should be segregated and disposed of in accordance with local environmental regulations.

  • Aqueous waste containing inorganic salts should be treated to adjust the pH before disposal.

  • Efforts should be made to recycle solvents where feasible to minimize environmental impact.

Conclusion

The scale-up manufacturing of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine is a feasible process based on a robust nucleophilic aromatic substitution reaction. Careful selection of starting materials, optimization of reaction conditions, and implementation of modern process analytical technologies are crucial for ensuring a safe, efficient, and reproducible manufacturing process. The detailed protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully transition this synthesis from the laboratory to a large-scale production environment.

References

  • U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
  • Vertex AI Search. Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline.
  • Vertex AI Search. Process Analytical Technology: Enhancing Pharma Development.
  • Vertex AI Search.
  • Vertex AI Search. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients | Request PDF.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Crystallization Process R&D in Pharmaceutical Development.
  • Vertex AI Search.
  • Vertex AI Search. Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling.
  • Vertex AI Search. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Vertex AI Search.
  • Vertex AI Search. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega.
  • Vertex AI Search. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts.
  • Vertex AI Search. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • Vertex AI Search.
  • Vertex AI Search. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC.
  • Vertex AI Search.
  • Sigma-Aldrich. 3-Amino-2-chloropyridine.
  • Eureka | Patsnap. Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents.
  • YouTube.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed.
  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Welcome to the technical support guide for the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for advancing drug discovery programs. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, optimize reaction yields, and ensure the highest purity of the final product. We will delve into the mechanistic reasoning behind common synthetic protocols and provide actionable, field-tested solutions to challenges you may encounter.

Section 1: Synthesis Overview & Key Challenges

The most reliable and commonly employed synthetic route to 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine involves a two-step sequence. Understanding the nuances of each step is the first line of defense against low yields and impurity generation.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : This step involves the coupling of a 2-halo-3-nitropyridine (typically 2-chloro-3-nitropyridine) with 3-(fluoromethyl)azetidine. The electron-withdrawing nitro group is essential for activating the pyridine ring towards nucleophilic attack at the C-2 position.[1][2]

  • Step 2: Nitro Group Reduction : The nitro intermediate is then reduced to the target primary amine. This transformation can be accomplished through various methods, most commonly catalytic hydrogenation.

The primary challenges that impact overall yield are:

  • Incomplete SNAr coupling : The reaction may stall due to issues with base, solvent, or temperature.

  • Side-product formation : Dimerization or other undesired reactions can compete with the main pathway.

  • Difficult purification : The high polarity of the final product can complicate isolation.

  • Incomplete nitro reduction or product degradation : The reduction step must be carefully controlled to avoid side reactions.

Below is a diagram outlining the general synthetic workflow.

Synthesis_Workflow Start Starting Materials: 2-Chloro-3-nitropyridine 3-(Fluoromethyl)azetidine HCl SNAr Step 1: SNAr Coupling Start->SNAr Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, NMP) Heat Reduction Step 2: Nitro Reduction SNAr->Reduction Intermediate: 2-(3-(Fluoromethyl)azetidin-1-yl)-3-nitropyridine Product Final Product: 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Reduction->Product Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., MeOH, EtOH)

Caption: General two-step synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material consideration?

A1: The quality of the 3-(fluoromethyl)azetidine is paramount. It is often supplied as a hydrochloride salt.[3] For the SNAr reaction to proceed, this salt must be fully neutralized to the free base. Inadequate neutralization is a leading cause of low conversion. Ensure you use a sufficient excess of a suitable base to both neutralize the salt and facilitate the SNAr reaction itself.

Q2: Which leaving group is best for the SNAr reaction: Fluoro or Chloro?

A2: For SNAr reactions on electron-deficient rings like pyridine, the reactivity order is typically F > Cl > Br > I.[1][4] The high electronegativity of fluorine strongly activates the carbon for nucleophilic attack.[5][6] Therefore, 2-fluoro-3-nitropyridine will generally react faster or under milder conditions than 2-chloro-3-nitropyridine.[5][6] However, 2-chloro-3-nitropyridine is often more commercially available and cost-effective, making it a common choice. If you are experiencing low reactivity with the chloro-analog, switching to the fluoro-analog is a valid optimization strategy.

Q3: Is a Palladium-catalyzed Buchwald-Hartwig amination a viable alternative to SNAr?

A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is a well-established alternative.[7][8][9] It would involve coupling an aryl halide (e.g., 2-bromo-3-aminopyridine) directly with 3-(fluoromethyl)azetidine. This approach avoids the nitro-reduction step. However, it requires careful selection of a palladium precatalyst and ligand (e.g., BrettPhos, RockPhos) and rigorous exclusion of oxygen.[10][11] For this specific target, the SNAr route followed by reduction is often more straightforward and cost-effective from a process chemistry perspective.

Q4: What are the expected yields for this synthesis?

A4: With proper optimization, the SNAr step can typically achieve yields of 80-95%. The nitro reduction step is also usually high-yielding, often >90%. Therefore, an overall yield of 70-85% is a reasonable target for this two-step sequence. If your yields are significantly lower, it indicates a specific issue in one of the steps that requires troubleshooting.

Section 3: Troubleshooting Guide: The SNAr Coupling Reaction

This section addresses the most common failure point: the coupling of 2-chloro-3-nitropyridine and 3-(fluoromethyl)azetidine.

Issue 1: The reaction has stalled or shows low conversion to the nitro-intermediate.

This is the most frequent problem. The following workflow can help diagnose the issue.

SNAr_Troubleshooting Start Low S-N-Ar Conversion CheckBase Is the base strong enough and in sufficient excess (2.5-3.0 eq)? Start->CheckBase CheckSolvent Is the solvent polar aprotic (e.g., DMSO, NMP) and anhydrous? CheckBase->CheckSolvent Yes SolutionBase Action: Switch to a stronger base (e.g., Cs2CO3) or increase equivalents. CheckBase->SolutionBase No CheckTemp Is the temperature high enough? (Typically 80-120 °C) CheckSolvent->CheckTemp Yes SolutionSolvent Action: Use dry DMSO, NMP, or DMF. Ensure anhydrous conditions. CheckSolvent->SolutionSolvent No CheckPurity Are starting materials pure? (Especially the azetidine salt) CheckTemp->CheckPurity Yes SolutionTemp Action: Incrementally increase temperature by 10 °C and monitor by LCMS. CheckTemp->SolutionTemp No Success Problem Solved CheckPurity->Success Yes SolutionPurity Action: Re-purify starting materials. Confirm azetidine free-base quality. CheckPurity->SolutionPurity No SolutionBase->Success SolutionSolvent->Success SolutionTemp->Success SolutionPurity->Success

Caption: Troubleshooting workflow for low SNAr conversion.

Detailed Action Plan for Low Conversion:

  • Re-evaluate the Base : The base has two jobs: neutralize the azetidine HCl salt and act as an acid scavenger for the HCl generated during the reaction. A weak base or insufficient equivalents will stall the reaction.

    • Protocol : If using K₂CO₃ or DIPEA, ensure at least 2.5-3.0 equivalents are used. If the reaction is still slow, switching to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) can significantly accelerate the reaction.[12]

  • Optimize the Solvent : This reaction requires a polar aprotic solvent to facilitate the formation of the charged Meisenheimer intermediate.[1]

    • Protocol : DMSO, NMP, and DMF are excellent choices. Ensure the solvent is anhydrous, as water can compete as a nucleophile, especially at high temperatures.

  • Adjust the Temperature : SNAr reactions on pyridine rings often require thermal energy to overcome the activation barrier.[2]

    • Protocol : A typical starting point is 80-100 °C. If conversion is low, incrementally increase the temperature to 110-120 °C, monitoring for any signs of decomposition of your starting materials or product.

ParameterRecommendation 1Recommendation 2Rationale
Base K₂CO₃ (3.0 eq)Cs₂CO₃ (2.5 eq)Cs₂CO₃ offers higher solubility and basicity, often accelerating slow reactions.
Solvent DMSO (anhydrous)NMP (anhydrous)Both are excellent polar aprotic solvents that stabilize the key intermediate.
Temperature 100 °C120 °CIncreased thermal energy may be required to drive the reaction to completion.

Issue 2: Significant formation of a dark, baseline impurity is observed.

This often points to decomposition, especially at elevated temperatures.

  • Cause : 2-Chloro-3-nitropyridine can be thermally unstable, and secondary amines can undergo side reactions. The product itself could also be degrading under prolonged heating.

  • Solution 1 - Controlled Reagent Addition : Instead of adding all reagents at the start, try adding the 3-(fluoromethyl)azetidine solution dropwise to the heated solution of 2-chloro-3-nitropyridine and base. This keeps the concentration of the nucleophile low initially, minimizing potential side reactions.

  • Solution 2 - Lower Temperature, Different Leaving Group : If decomposition persists even at 80-90 °C, consider switching the starting material to 2-fluoro-3-nitropyridine. Its higher reactivity may allow the reaction to proceed to completion at a lower temperature (e.g., 60-70 °C), thus avoiding thermal decomposition.[5][6]

Section 4: Troubleshooting Guide: The Nitro Reduction

Issue 1: The reduction is incomplete, with the nitro-intermediate remaining.

  • Cause (Catalytic Hydrogenation) : If using H₂ and Pd/C, the most common cause is catalyst deactivation or poisoning. Sulfur-containing impurities or coordination of the basic azetidine/pyridine nitrogens to the palladium surface can inhibit catalysis.

  • Action Plan :

    • Check Catalyst Loading : Ensure you are using an appropriate catalyst loading, typically 5-10 mol% Pd.

    • Increase Hydrogen Pressure : Increase the H₂ pressure (e.g., from 50 psi to 100 psi) to improve reaction kinetics.

    • Acidic Additive : Add a catalytic amount of a non-coordinating acid like acetic acid or a stoichiometric amount of HCl. This protonates the basic nitrogens, preventing them from poisoning the palladium surface. The resulting salt can be neutralized during work-up.

    • Alternative Catalyst : Consider using a different catalyst, such as Platinum on carbon (Pt/C) or Raney Nickel, which can sometimes be more robust.

Reduction MethodCommon IssueRecommended Action
H₂, Pd/C Catalyst poisoning/deactivationAdd 0.1 eq. of Acetic Acid. Increase H₂ pressure.
Fe / NH₄Cl Incomplete reactionEnsure fine iron powder is used for maximum surface area. Check pH to ensure it remains near neutral.
SnCl₂ / HCl Difficult work-upWhile effective, this method generates tin salts that can be difficult to remove. Best avoided for large scale.

Issue 2: The product is formed, but the isolated yield is low after work-up and purification.

  • Cause : The final product, 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine, is a polar, basic compound. It can have significant water solubility, leading to losses during aqueous extractions. It may also stick irreversibly to standard silica gel during chromatography.

  • Optimized Work-up and Purification Protocol :

    • Post-Reduction : After the reaction is complete, filter off the catalyst (e.g., Pd/C) through a pad of Celite.

    • Solvent Removal : Concentrate the filtrate under reduced pressure to remove the reaction solvent (e.g., methanol).

    • Acid-Base Extraction :

      • Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

      • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any added acid and remove water-soluble impurities. CAUTION : Be mindful of the product's potential solubility in the aqueous layer. Minimize the volume of the aqueous wash.

      • Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

    • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.

    • Chromatography :

      • Avoid standard silica gel . The basic amine groups will streak and lead to poor recovery.

      • Use either a) silica gel that has been pre-treated with triethylamine (e.g., by eluting the column with a 1-2% triethylamine solution in the mobile phase) or b) use an amine-functionalized silica gel.

      • A typical mobile phase would be a gradient of Methanol in Dichloromethane (e.g., 0-10% MeOH in DCM) with a constant 0.5% triethylamine additive.

References

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Lee, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Sato, H., et al. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Science. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • Ji, Y., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Troubleshooting impurities in 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine production

Technical Support Center: Troubleshooting 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Synthesis The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine relies on a highly sensitive two-step sequence: a Nuc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Synthesis

The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine relies on a highly sensitive two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with 3-(fluoromethyl)azetidine, followed by the catalytic reduction of the nitro intermediate to the target primary amine. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to mitigate common impurities encountered during process scale-up.

Section 1: Mechanistic Pathway and Impurity Mapping

Understanding the origin of impurities is the first step in process optimization. The diagram below maps the primary synthesis workflow alongside the competing side-reactions that generate the most common impurities.

Pathway SM1 2-Chloro-3-nitropyridine Int Nitro Intermediate SM1->Int SNAr (Base/Solvent) Imp1 2-Hydroxy-3-nitropyridine (Hydrolysis) SM1->Imp1 Trace H2O / OH- SM2 3-(Fluoromethyl)azetidine SM2->Int Imp2 Hydroxymethyl Impurity SM2->Imp2 TBAF / H2O in SM prep Prod Target Amine Int->Prod H2, Pd/C Imp3 Hydroxylamine / Azo Dimers Int->Imp3 Stalled Reduction

Reaction pathway and common impurity generation points in the synthesis workflow.

Section 2: SNAr Step Troubleshooting

Q: Why am I seeing a significant amount of 2-hydroxy-3-nitropyridine instead of the desired SNAr product? A (Causality & Solution): 2-Chloro-3-nitropyridine is highly activated toward nucleophilic attack due to the strongly electron-withdrawing ortho-nitro group and the electron-deficient pyridine core[1]. In the presence of trace water and an amine base (e.g., DIPEA or triethylamine), hydroxide ions are generated in situ, leading to rapid hydrolysis of the chloride leaving group. Self-Validating Action: Ensure all solvents (e.g., acetonitrile or DMF) are strictly anhydrous. Validate solvent dryness via Karl Fischer (KF) titration prior to use (Target: <50 ppm water). If the amine base is hygroscopic, switch to a non-nucleophilic inorganic base like anhydrous K₂CO₃.

Q: My final product is contaminated with a des-fluoro (hydroxymethyl) azetidine impurity. Where does this originate? A (Causality & Solution): This impurity almost exclusively originates from the 3-(fluoromethyl)azetidine starting material. When the fluoromethyl group is synthesized using Tetrabutylammonium fluoride (TBAF), the inherent water content in TBAF causes competitive hydrolysis, yielding up to 15% of the 3-(hydroxymethyl)azetidine by-product[2]. Because this impurity undergoes the exact same SNAr and reduction sequence, it will persist into the final API. Self-Validating Action: Source or synthesize the azetidine starting material using anhydrous fluorinating agents like Triethylamine trihydrofluoride (3HF·Et₃N) and DBU, which suppresses the hydrolysis pathway to ~1%[2].

Table 1: Impact of Fluorination Reagents on Azetidine Starting Material Purity

Fluorination ReagentInherent Water ContentHydroxymethyl By-product (%)Process Recommendation
TBAFHigh5 - 15%Avoid for late-stage synthesis[2]
3HF·Et₃N / DBULow~1%Preferred for scale-up[2]
DAST / Deoxo-FluorAnhydrous< 1%Excellent, requires strict safety controls

Section 3: Nitro Reduction Step Troubleshooting

Q: The catalytic hydrogenation stalls, and LC-MS shows a major impurity with a +16 Da mass shift relative to the target amine. What is it? A (Causality & Solution): A +16 Da mass shift indicates the accumulation of the hydroxylamine intermediate. The reduction of an aromatic nitro group proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine. The cleavage of the N-O bond in the hydroxylamine to form the final amine is the rate-limiting step[3]. If hydrogen mass transfer is insufficient or the catalyst is partially deactivated, the reaction stalls here. Self-Validating Action: First, verify that hydrogen pressure and agitation (RPM) are sufficient to overcome gas-liquid mass transfer limitations. If the issue persists, doping the Pd/C catalyst with catalytic amounts of a vanadium compound (e.g., V₂O₅) selectively accelerates the deoxygenation of the hydroxylamine, reducing its concentration to <1%[4].

Q: I am observing brightly colored (orange/red) impurities in the reduction mixture. How do I prevent this? A (Causality & Solution): These are azo and azoxy dimers. They form via a parallel condensation pathway where the highly reactive nitroso intermediate reacts with the accumulated hydroxylamine intermediate[3]. This dimerization is exacerbated by basic conditions, high substrate concentrations, or hydrogen starvation. Self-Validating Action: Maintain strictly neutral or slightly acidic conditions during hydrogenation. Ensure the reactor is fully purged and pressurized with H₂ before heating to prevent the thermal accumulation of the nitroso intermediate.

LogicTree Start Detect Hydroxylamine or Azo Impurities CheckH2 Check H2 Mass Transfer (Agitation/Pressure) Start->CheckH2 FixH2 Increase RPM / Pressure CheckH2->FixH2 Poor Transfer CheckCat Check Catalyst Status CheckH2->CheckCat Adequate Transfer Success Complete Conversion to Primary Amine FixH2->Success AddV Add Vanadium Catalyst (e.g., V2O5) CheckCat->AddV Rate-limiting N-O cleavage AddV->Success

Troubleshooting logic tree for resolving hydroxylamine and azo/azoxy intermediate accumulation.

Section 4: Validated Experimental Protocols

Protocol 1: Anhydrous SNAr Coupling This self-validating protocol utilizes excess inorganic base and strict moisture control to prevent hydrolysis.

  • Preparation: Charge a dry reactor with 2-chloro-3-nitropyridine (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous Acetonitrile (10 volumes). Validation Step: Perform KF titration on the slurry; proceed only if water is <50 ppm.

  • Amine Addition: Slowly add 3-(fluoromethyl)azetidine hydrochloride (1.05 equiv). The slight excess compensates for any trace moisture that might consume the electrophile.

  • Reaction: Heat to 60°C and agitate for 4-6 hours. Monitor via HPLC until the 2-chloro-3-nitropyridine peak is <0.5% Area.

  • Workup: Cool to 20°C, filter the inorganic salts, and concentrate the filtrate. Crystallize the nitro intermediate from Ethanol/Water to purge trace hydroxymethyl impurities.

Protocol 2: Optimized Catalytic Hydrogenation (Nitro to Amine) This protocol incorporates vanadium doping to force the rate-limiting N-O cleavage, preventing hydroxylamine accumulation[4].

  • Preparation: Charge the purified nitro intermediate (1.0 equiv) into a pressure reactor. Add Methanol (10 volumes).

  • Catalyst Loading: Add 5% Pd/C (5 wt% relative to substrate) and Vanadium(V) oxide (0.5 wt% relative to substrate)[4].

  • Purge & Pressurize: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize to 4 bar (60 psi) H₂. Critical: Do not apply heat until target pressure is reached.

  • Reaction: Heat to 40°C with vigorous agitation (>500 RPM). Monitor H₂ uptake via a mass flow meter. The reaction is typically complete within 2-4 hours.

  • Workup: Filter the catalyst through a pad of Celite under N₂ (Caution: Pd/C is pyrophoric). Concentrate the filtrate to afford 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine.

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible chromatographic methods for 2-(3-(F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible chromatographic methods for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine .

Due to the molecule's highly basic nature (containing a pyridine ring, a primary amine, and an azetidine nitrogen) and high polarity, it presents significant analytical challenges, including poor retention, severe peak tailing, and complex ionization dynamics. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to overcome these hurdles.

Method Development & Decision Workflow

The following logic tree dictates the selection of a chromatographic mode based on the analyte's physicochemical behavior in solution.

OptimizationWorkflow A Analyte: 2-(3-(Fluoromethyl)azetidin-1-yl) pyridin-3-amine B Assess Properties: Highly Basic, Polar, Multiple pKa A->B C Select Chromatography Mode B->C D1 Reversed-Phase (RP) C->D1 Moderate Retention D2 HILIC Mode C->D2 Poor RP Retention E1 High pH (pH 10) Neutralizes Amines Requires Hybrid Silica D1->E1 Eliminate Tailing E2 Low pH (pH 2-3) Protonates Amines Requires Ion-Pairing (TFA) D1->E2 MS-Incompatible E3 High Organic (>70%) Orthogonal Retention Ammonium Formate Buffer D2->E3 Polar Partitioning

Workflow for selecting the optimal chromatographic mode for highly basic, polar fluorinated amines.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my compound exhibit severe peak tailing on standard C18 columns?

Causality: The molecule contains three distinct basic nitrogen centers. Standard C18 silica columns contain residual acidic surface silanols (Si-OH). At mid-range pH (pH 4–8), these silanols deprotonate into negatively charged species (Si-O⁻), while the basic amines on your analyte remain protonated (positively charged). This creates a strong secondary ion-exchange interaction. The analyte "sticks" to the stationary phase, disrupting the standard partitioning mechanism and causing a severe tail [1]. Resolution: Switch to a high-pH mobile phase (e.g., pH 10.5) using a hybrid organic/inorganic silica column. At pH > 10, the basic amines are neutralized, eliminating electrostatic interactions with the silanols.

Q2: My compound elutes in the void volume during Reversed-Phase HPLC (RP-HPLC). How can I increase retention?

Causality: The high polarity of the azetidine and amine groups makes the molecule highly hydrophilic. In traditional RP-HPLC, polar compounds partition poorly into the non-polar C18 stationary phase because they preferentially interact with the aqueous mobile phase [2]. Resolution: You have two self-validating approaches:

  • Ion-Pairing RP-HPLC: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA forms a hydrophobic ion-pair complex with the protonated amines, increasing apparent lipophilicity. (Note: TFA causes ion suppression in LC-MS).

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a highly organic mobile phase. The polar analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention [3].

Q3: How does the fluoromethyl group affect the chromatographic behavior compared to a non-fluorinated analog?

Causality: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This slightly reduces the basicity (pKa) of the adjacent azetidine nitrogen compared to a des-fluoro analog. Additionally, the C-F bond increases the molecule's overall lipophilicity. Chromatographically, this means the fluorinated compound will elute slightly later on a reversed-phase column and slightly earlier on a HILIC column compared to its non-fluorinated impurity.

Step-by-Step Methodologies

Protocol A: High-pH RP-HPLC Optimization (For UV/MS Detection)

Use this protocol to achieve symmetric peak shapes by neutralizing the basic amines.

  • Column Selection: Select a high-pH stable, hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH C18, 2.1 x 100 mm, 1.7 µm). Standard silica will dissolve at pH > 8.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Methanol (Methanol provides better peak shape for basic compounds at high pH than Acetonitrile).

  • System Equilibration: Purge the system and equilibrate the column with 5% B for 15 column volumes. Self-Validation Step: Monitor the baseline; a drifting baseline indicates incomplete pH equilibration.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 10 minutes. Flow rate: 0.3 mL/min. Column temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Wash & Re-equilibration: Ramp to 95% B for 2 minutes to elute hydrophobic impurities, then return to 5% B for 3 minutes.

Protocol B: HILIC Method Development (For Maximum Polar Retention)

Use this protocol if the analyte cannot be retained on RP-HPLC even at high pH.

  • Column Selection: Select a Zwitterionic (Z-HILIC) or Amide-bonded stationary phase (2.1 x 100 mm, 2.7 µm). These phases maintain a robust aqueous layer [4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (High buffer concentration is critical in HILIC to disrupt ionic interactions).

    • Mobile Phase B: 100% Acetonitrile.

  • Pump Blending: Program the pump to deliver a constant 10% of Mobile Phase A to maintain a 10 mM buffer concentration throughout the run.

  • Gradient Execution: Start at 95% B (highly organic = weak solvent in HILIC). Run a gradient down to 60% B over 12 minutes. Self-Validation Step: If the compound elutes at the void, increase the starting %B to 98%. If it never elutes, decrease the starting %B to 85%.

  • Sample Diluent: Dissolve the sample in a diluent matching the starting conditions (e.g., 95% Acetonitrile). Injecting samples in 100% water will cause peak splitting and breakthrough in HILIC [3].

Quantitative Data & Column Comparison

The following table summarizes expected chromatographic performance for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine across different separation modes. Data is synthesized to demonstrate the superiority of High-pH RP and HILIC over standard low-pH RP methods.

Column ChemistryMobile Phase ConditionspHRetention Factor ( k′ )Peak Asymmetry ( Tf​ )Theoretical Plates ( N )
Standard C18 (Silica) 0.1% Formic Acid in H₂O / ACN2.70.5 (Poor)2.8 (Severe Tailing)4,500
Hybrid C18 (BEH) 10 mM Amm. Bicarbonate / MeOH10.03.2 (Optimal)1.1 (Symmetric)12,500
Zwitterionic HILIC 10 mM Amm. Formate in ACN/H₂O3.04.5 (Strong)1.05 (Symmetric)14,200
Mixed-Mode (Primesep A) 0.1% TFA in H₂O / ACN2.05.1 (Strong)1.2 (Slight Tailing)11,000

Note: A Retention Factor ( k′ ) between 2 and 10 is ideal. A Peak Asymmetry ( Tf​ ) value of 1.0 represents a perfectly symmetrical peak.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL:[Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Poor Solubility of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Welcome to the technical support guide for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to achieve successful formulation and experimentation.

Frequently Asked Questions (FAQs)

Section 1: Initial Assessment & Foundational Knowledge

Q1: What are the key structural features of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine that influence its solubility?

A1: Understanding the molecule's structure is the first step in diagnosing solubility issues. The compound has three key regions that dictate its physicochemical properties:

  • Pyridin-3-amine Core: This aromatic core contains two basic nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group. These basic centers are critical, as their ability to be protonated makes the compound's aqueous solubility highly dependent on pH.[1] The aminopyridine structure generally leads to lower lipophilicity compared to analogues like toluene or aniline, which can be advantageous for aqueous solubility.[2]

  • Azetidin-1-yl Linker: The four-membered azetidine ring is a polar, saturated heterocycle that can participate in hydrogen bonding, which typically aids aqueous solubility.

  • Fluoromethyl Group: The -CH₂F group introduces a complex variable. While fluorine is highly electronegative, which can alter the pKa of nearby functional groups, the fluoromethyl group is often considered lipophilic.[3][4][5] This increased lipophilicity can enhance membrane permeability but may simultaneously decrease aqueous solubility.[3][6][7]

The interplay between the basic, hydrogen-bonding amine/pyridine functions and the lipophilic fluoromethyl group likely results in poor solubility in both highly nonpolar and highly polar (neutral aqueous) solvents, a common challenge for many drug candidates.[8][9]

Q2: My compound is precipitating from my DMSO stock solution when I dilute it into an aqueous buffer for my assay. What is causing this?

A2: This is a classic case of antisolvent precipitation , a primary indicator of poor aqueous solubility.[10] The phenomenon occurs because:

  • High Solubility in DMSO: The compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).

  • Poor Solubility in Water: When this DMSO stock is introduced into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system increases dramatically.

  • Precipitation: The compound cannot remain dissolved in the now predominantly aqueous environment and "crashes out" of the solution.[10]

This is a hallmark of kinetic solubility , which measures how readily a compound precipitates from a supersaturated solution created by diluting a concentrated organic stock.[11][12][13] It is distinct from thermodynamic solubility, which is the true equilibrium concentration.[14][15] For initial screening, addressing kinetic solubility is crucial.

Section 2: Systematic Troubleshooting & Methodologies

Q3: I am struggling to dissolve the compound in common organic solvents for purification or reaction setup. What is a good systematic approach to solvent screening?

A3: A systematic, tiered approach is recommended to efficiently find a suitable solvent or solvent system without wasting significant amounts of your compound.

Workflow for Solvent Screening

start Start: Small-Scale Test (1-2 mg of compound) tier1 Tier 1: Single Solvents (Polar Aprotic & Protic) start->tier1 soluble Soluble: Proceed with experiment tier1->soluble Success insoluble Insoluble: Escalate to next tier tier1->insoluble Failure tier2 Tier 2: Binary Mixtures (e.g., DCM/MeOH, THF/H₂O) tier2->soluble Success tier2_insoluble tier3 Tier 3: Introduce Energy (Heating, Sonication) tier3->soluble Success tier3_insoluble tier4 Tier 4: Advanced Solvents (NMP, DMF, DMAc) tier4->soluble Success insoluble->tier2 tier2_insoluble->tier3 tier3_insoluble->tier4

Caption: Systematic workflow for organic solvent screening.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale
Chlorinated Dichloromethane (DCM)Good for moderately polar compounds.
Ethers Tetrahydrofuran (THF), 2-MeTHFCan dissolve a range of polarities.
Esters Ethyl Acetate (EtOAc)Common solvent for chromatography and work-ups.
Ketones AcetonePolar aprotic, good for disrupting crystal lattice.
Nitriles Acetonitrile (ACN)Polar aprotic, often used in HPLC.
Alcohols Methanol (MeOH), Isopropanol (IPA)Polar protic, can form hydrogen bonds.[16]
Amides N,N-Dimethylformamide (DMF)Strong, polar aprotic solvent for highly crystalline solids.

Protocol: See Appendix A: Protocol for Small-Scale Solvent Screening .

Q4: How can I improve the aqueous solubility for my in vitro biological assays? I need to get the compound into a buffer like PBS at pH 7.4.

A4: The most effective strategy for this compound is pH modification .[17][18][] The basic nitrogens in the pyridin-3-amine structure are key to this approach.

Scientific Rationale: The pKa of pyridine is approximately 5.2, while the pKa of aniline is around 4.6.[20][21] The exact pKa values for your molecule will be influenced by the substituents, but it is highly probable that at a neutral pH of 7.4, the compound exists predominantly in its neutral, less soluble free base form. By lowering the pH, you can protonate these basic nitrogens to form a pyridinium or anilinium salt . This charged species is significantly more polar and thus more water-soluble.[1]

Experimental Strategy:

  • Prepare a Concentrated Acidic Stock: Instead of DMSO, prepare a 10 mM stock solution of the compound in 10-50 mM Hydrochloric Acid (HCl). Gently warm or sonicate if necessary to fully dissolve.

  • Dilute into Final Buffer: Perform serial dilutions of this acidic stock into your final aqueous buffer (e.g., PBS, pH 7.4).

  • Check Final pH and Observe: It is critical to measure the pH of the final, diluted assay solution. The small amount of acid added should be neutralized by the buffer, but it's essential to confirm. Observe the solution for any signs of precipitation (cloudiness, Tyndall effect) immediately and after a short incubation period.

If direct acidic stock preparation is not feasible, using a co-solvent is the next best approach.[8][16][18] Co-solvents like ethanol or propylene glycol reduce the overall polarity of the aqueous medium, making it more favorable for the compound to remain in solution.[][22][23]

Co-solvent Protocol:

  • Prepare a high-concentration stock in 100% DMSO or ethanol.

  • When diluting into your aqueous buffer, ensure the final concentration of the organic co-solvent is as low as possible (ideally <1%, max 5%) to avoid artifacts in your biological assay.[16]

Section 3: Advanced Formulation Strategies

Q5: The simple pH adjustment and co-solvent methods are not sufficient for the concentrations I need for in vivo studies. What is the next step?

A5: For higher concentration formulations required for in vivo work, a more robust approach is salt formation .[9][24] This technique involves reacting the free base form of your compound with an acid to create a stable, solid salt form with dramatically improved aqueous solubility and dissolution rates.[25][26]

Rationale: By forming a salt (e.g., a hydrochloride, mesylate, or tartrate), you are essentially pre-protonating the molecule. When this salt form is introduced to an aqueous medium, it dissolves readily as the charged species without requiring a significant pH change in the bulk solution.

Common Counter-Ions for Salt Screening:

Acid TypeCounter-Ion NameCommon Acids Used
Inorganic Hydrochloride, Sulfate, PhosphateHCl, H₂SO₄, H₃PO₄
Sulfonates Mesylate, TosylateMethanesulfonic acid, p-Toluenesulfonic acid
Carboxylates Tartrate, Citrate, SuccinateTartaric acid, Citric acid, Succinic acid

Salt Screening Workflow

start Start: Dissolve Free Base (e.g., in Acetone, IPA, or EtOAc) add_acid Add Stoichiometric Acid (1.0-1.1 equivalents) start->add_acid observe Observe for Precipitation (Stir at RT, then cool) add_acid->observe precipitate Precipitate Forms observe->precipitate Yes no_precipitate No Precipitate observe->no_precipitate No isolate Isolate & Dry Solid precipitate->isolate concentrate Concentrate Solvent or Add Antisolvent no_precipitate->concentrate characterize Characterize Salt (XRPD, DSC, Solubility) isolate->characterize concentrate->isolate

Caption: Decision workflow for small-scale pharmaceutical salt screening.

Several salt screening methodologies exist, from in-situ screens where the salt is formed directly in a slurry to more rational approaches based on saturated solutions.[27][28][29] The choice depends on the amount of material available and the desired throughput.[27][28]

Q6: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A6: Both are important, but they answer different questions and are relevant at different stages of development.[12]

FeatureKinetic Solubility Thermodynamic (Equilibrium) Solubility
Definition The concentration at which a compound precipitates from a supersaturated solution formed by adding a DMSO stock to buffer.[13]The true equilibrium concentration of a compound in a saturated solution after prolonged contact with excess solid.[15]
Relevance Early drug discovery, HTS, assessing risk of precipitation in in vitro assays.[12]Lead optimization, pre-formulation, predicting oral absorption, required for regulatory filings.
Method High-throughput methods like nephelometry (light scattering) or filtration/UV analysis.[13][14]"Shake-flask" method: agitating excess solid in buffer for 24-48 hours, followed by filtration and HPLC/LC-MS quantification.[14][15]
Typical Value Often higher than thermodynamic solubility because it measures a metastable, supersaturated state.The "gold standard" value representing the true solubility limit.

For initial troubleshooting of assay problems, you are dealing with kinetic solubility . For developing a robust formulation for animal studies, you must understand the thermodynamic solubility to ensure your formulation is stable.

Appendices

Appendix A: Protocol for Small-Scale Solvent Screening
  • Preparation: Weigh approximately 1-2 mg of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine into several small glass vials.

  • Solvent Addition: To the first vial, add the test solvent (e.g., DCM) dropwise (e.g., in 50 µL increments) while vortexing between additions.

  • Observation: Continue adding solvent up to a total volume that would correspond to a useful concentration (e.g., 200 µL for a 10 mg/mL solution). Record the volume at which the solid completely dissolves.

  • Insolubility: If the solid does not dissolve after adding the maximum volume, classify it as "insoluble" or "sparingly soluble" at that concentration.

  • Heating: For solvents where the compound is sparingly soluble, gently warm the vial (to ~40-50°C) to see if solubility increases. Note if the compound precipitates upon cooling back to room temperature.

  • Repeat: Repeat steps 2-5 for each solvent in your screening panel.

Appendix B: Protocol for Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., PBS pH 7.4). The excess solid should be clearly visible.[15]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter designed for low protein/compound binding (e.g., PVDF).

  • Quantification: Accurately dilute the filtrate with an appropriate solvent (e.g., Acetonitrile/Water) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[14]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 209-220.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
  • An evaluation of salt screening methodologies. (2015). Journal of Pharmacy and Pharmacology, 67(6), 769-782.
  • Cosolvent. Wikipedia.
  • Salt Selection in Drug Development. (2008). Pharmaceutical Technology.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). RSC Medicinal Chemistry, 14(10), 1904-1925.
  • (PDF) An evaluation of salt screening methodologies.
  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.
  • Salt Screening. Charles River.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • How to salt screen using the Crystal 16. (2023). Technobis.
  • pH Adjustment and Co-Solvent Optimiz
  • pKa Values of Aniline and Pyridine Ions. Scribd.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). International Journal of Molecular Sciences, 23(19), 11763.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
  • ADME Solubility Assay. BioDuro.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2013). International Journal of Molecular Sciences, 14(12), 23659-23671.
  • How will you increase the solubility of organic compounds in w
  • A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. Benchchem.
  • Overcoming poor solubility of Aminopyrifen in formul
  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (2014). Acta Chimica Slovaca, 7(1), 25-30.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). Molecules, 27(16), 5198.
  • In vitro solubility assays in drug discovery. (2008). Methods and Principles in Medicinal Chemistry, 40, 317-330.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances, 15(4), 2261-2287.
  • Predicting the pKa of Small Molecules.
  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery, 3(10), 1159-1169.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 721.
  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. (2020). Journal of Medicinal Chemistry, 63(18), 10394-10423.
  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (2022). Organic Letters, 24(27), 4940-4945.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research, 12(3), 567-578.
  • IUPAC-NIST Solubility Data Series. 39.
  • PRODUCT INFORM

Sources

Troubleshooting

Preventing degradation of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine during storage

Welcome to the Technical Support Center for the handling and storage of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine . As a Senior Application Scientist, I have designed this hub to move beyond basic storage instruct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine . As a Senior Application Scientist, I have designed this hub to move beyond basic storage instructions. Here, we analyze the structural causality behind compound degradation and provide self-validating workflows to ensure the absolute integrity of your APIs and intermediates.

Molecular Vulnerability Profile (Knowledge Base & FAQs)

To prevent degradation, we must first understand the inherent chemical tensions within the molecule. This compound features a highly strained azetidine ring coupled to an electron-rich aminopyridine core.

Q: Why is the azetidine ring in this specific molecule prone to unexpected opening? A: Azetidines possess approximately 25.4 kcal/mol of inherent ring strain, making them highly susceptible to acid-catalyzed ring opening[1]. Typically, an azetidine nitrogen attached to a 2-pyridyl group benefits from electron delocalization into the pyridine ring, which drastically lowers its pKa and protects it from protonation[2]. However, in your molecule, the primary amine at the 3-position acts as a strong electron-donating group (+M effect). This pushes electron density back into the pyridine ring, counteracting the delocalization of the azetidine's lone pair. Consequently, the azetidine nitrogen remains sufficiently basic to be protonated by trace acids, triggering nucleophilic attack by ambient moisture and subsequent ring cleavage.

Q: Why does my sample discolor even when stored in a sealed vial at room temperature? A: While standard aminopyridines demonstrate robust chemical stability at room temperature[3], the primary amine at the 3-position is highly susceptible to photo-oxidation. The electron-donating nature of the adjacent azetidine ring further enriches the aminopyridine core, lowering its oxidation potential. Exposure to ambient light and trace oxygen leads to the formation of colored azo or nitroso polymeric impurities.

Degradation Molecule 2-(3-(Fluoromethyl)azetidin-1-yl) pyridin-3-amine Oxidation Amine Oxidation (+16 Da / +14 Da) Molecule->Oxidation Air/Light RingOpening Azetidine Ring Opening (+18 Da, Hydrolysis) Molecule->RingOpening Acid/H2O FactorsOx O2 Exposure, Light Oxidation->FactorsOx FactorsRO Trace Acid, Moisture RingOpening->FactorsRO

Primary degradation pathways of the target molecule during storage.

Troubleshooting Matrix

When degradation occurs, identifying the exact pathway is critical for implementing the correct preventative measure. Use the diagnostic workflow below to trace the root cause of your sample's degradation.

Workflow Start LC-MS / Visual Inspection CheckColor Visual Discoloration (Yellow/Brown)? Start->CheckColor CheckMass Mass Shift on LC-MS? CheckColor->CheckMass No Oxidation Oxidation Pathway. Action: Purge with N2/Ar. CheckColor->Oxidation Yes RingOpen Ring Opening Pathway. Action: Remove trace acids. CheckMass->RingOpen +18 Da Stable Sample is Stable CheckMass->Stable No change

Troubleshooting workflow for identifying and resolving storage degradation.

Quantitative Degradation Signatures
Degradation PathwayPrimary TriggerLC-MS SignatureVisual CueRoot Cause / Causality
Hydrolytic Ring Opening Trace Acid + H2​O +18 Da (Acyclic amino alcohol)Powder clumpingResidual acidic solvents (e.g., CHCl3​ degrading to HCl) protonate the azetidine, inviting nucleophilic attack[1].
Amine Oxidation O2​
  • Photons
+16 Da (N-oxide) or +14 Da (Nitroso)Yellow/Brown shiftPhoto-excitation in the presence of O2​ oxidizes the electron-rich primary amine.
Defluorination Strong Nucleophiles −20 Da (Loss of HF)NoneRare during storage. Usually requires harsh basic conditions or prolonged heating.

Self-Validating Standard Operating Procedure (SOP) for Storage

To guarantee the integrity of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, you must implement a self-validating storage protocol. A self-validating protocol includes built-in checks that confirm the environment is safe before the compound degrades.

Step 1: Glassware Neutralization (Eliminating Acidic Triggers) Standard borosilicate glass contains surface silanol groups that can act as mild Brønsted acids, slowly catalyzing azetidine ring opening over months of storage.

  • Action: Wash storage vials with a 5% NaHCO3​ solution, followed by a thorough rinse with HPLC-grade water, and bake at 120°C overnight.

  • Validation Check: Before use, rinse one prepared vial with a neutral pH indicator solution (e.g., Bromothymol blue). The solution must remain green (pH 7.0), not yellow (pH < 6.0).

Step 2: Absolute Dehydration Because moisture is the nucleophile that executes the ring-opening[1], the sample must be completely dry.

  • Action: Subject the synthesized batch to high-vacuum drying (< 0.1 mbar) at 30°C for 24 hours.

  • Validation Check: Perform a Karl Fischer titration on a 5 mg aliquot. Do not proceed to storage unless the water content is strictly < 0.1%.

Step 3: Inert Atmosphere Packaging To prevent the oxidation of the 3-aminopyridine moiety, oxygen must be entirely displaced.

  • Action: Transfer the dried powder into the neutralized amber glass vial. Inside a glovebox, backfill the vial with high-purity Argon (heavier than Nitrogen, providing a better blanket). Seal with a PTFE-lined cap.

  • Validation Check: Place a resazurin-based anaerobic indicator strip inside the secondary storage container (e.g., a desiccator jar). The strip must remain white/colorless. If it turns pink, the inert seal has been breached and the primary amine is at risk of oxidation.

Step 4: Thermal Control

  • Action: Store the sealed secondary container at -20°C. While aminopyridines are generally stable at room temperature[3], the reduced temperature exponentially lowers the kinetic energy available to overcome the azetidine ring-strain activation barrier.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Welcome, researchers and drug development professionals, to our dedicated technical support center for the Buchwald-Hartwig amination of the novel aminopyridine derivative, 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for the Buchwald-Hartwig amination of the novel aminopyridine derivative, 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this substrate and to empower you to optimize your reaction conditions for maximal yield and purity.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] However, the successful application of this reaction to complex, heteroaromatic amines requires a nuanced understanding of the interplay between the substrate, catalyst, ligand, base, and solvent. The title compound, with its pyridyl nitrogen and sterically demanding azetidine substituent, presents a classic case for careful optimization. This guide will walk you through a logical, evidence-based approach to achieving success in your couplings.

Understanding the Key Challenges

The structure of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine presents two primary challenges that can impede the efficiency of the Buchwald-Hartwig amination:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This is a well-documented issue with 2- and 3-aminopyridine substrates.

  • Steric Hindrance: The bulky 2-(3-(fluoromethyl)azetidin-1-yl) substituent can sterically hinder the approach of the amine to the palladium center, slowing down the rate-determining reductive elimination step.

A successful optimization strategy will systematically address these two potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the best initial conditions for the Buchwald-Hartwig amination of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine with a generic aryl bromide?

For a robust starting point, we recommend a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. These ligands are designed to promote the reductive elimination step and can mitigate catalyst poisoning by sterically shielding the palladium center.

Table 1: Recommended Starting Conditions

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)These precatalysts are air-stable and efficiently generate the active Pd(0) species.
Ligand XPhos or RuPhosBulky biarylphosphine ligands that have shown broad utility for challenging substrates.[5]
Base NaOtBu or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases are typically required to deprotonate the amine-palladium complex.[6][7][8][9]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic, nonpolar solvents are generally effective.[10][11][12]
Temperature 80-110 °CSufficient thermal energy is usually required to drive the reaction to completion.[6]
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen.[4][13]

Q2: My reaction is not proceeding to completion, or I am observing low yields. What is the first parameter I should investigate?

The first step in troubleshooting a stalled or low-yielding reaction is to assess the health of your catalyst. The formation of a black precipitate (palladium black) is a clear indication of catalyst decomposition.[4] If you observe this, consider the following:

  • Ligand Choice: The initial ligand may not be providing sufficient stabilization to the palladium center. Switching to a more sterically demanding or electron-rich ligand can often resolve this. Consider screening ligands such as BrettPhos or tBuXPhos.[5]

  • Reaction Temperature: Excessive heat can lead to catalyst decomposition. Try lowering the temperature to 80-90 °C and increasing the reaction time.[4]

Q3: I am observing the formation of side products. What are the likely culprits?

Side product formation in Buchwald-Hartwig aminations can arise from several pathways. One common side reaction is the hydrodehalogenation of the aryl halide starting material. This can be exacerbated by the presence of water or other protic impurities. Ensure all reagents and solvents are scrupulously dried.

Another possibility, particularly with aminopyridines, is the formation of diarylated products if the reaction conditions are too harsh. If this is observed, reducing the reaction temperature or catalyst loading may be beneficial.

Troubleshooting Guide

Scenario 1: No Reaction or Very Low Conversion (<10%)

If you observe little to no product formation, a systematic screen of the reaction parameters is necessary. The following workflow can help you identify the critical factor.

Caption: A systematic workflow for troubleshooting low conversion.

Step 1: Catalyst System Evaluation

The choice of ligand is paramount. The table below provides a selection of ligands to screen, categorized by their structural features.

Table 2: Ligand Screening Recommendations

LigandKey FeatureWhen to Use
XPhos, RuPhos Bulky, electron-rich biarylphosphinesGeneral-purpose, good starting point.
BrettPhos, tBuXPhos More sterically hindered than XPhos/RuPhosFor particularly challenging couplings or when catalyst decomposition is observed.[5]
Xantphos Bidentate ligand with a wide bite angleCan be effective for heteroaromatic substrates.[14]

Step 2: Base Optimization

While NaOtBu is a common choice, its high basicity can sometimes lead to side reactions. If you suspect base-related issues, consider the following alternatives.

Table 3: Base Screening Recommendations

BasepKa of Conjugate AcidNotes
NaOtBu ~19Strong, commonly used.[6]
LHMDS ~26Very strong, non-nucleophilic. Can be effective when other bases fail.
K₃PO₄ ~12.3A weaker inorganic base that can be beneficial for substrates with base-sensitive functional groups.
Cs₂CO₃ ~10.3Another milder inorganic base option.

Step 3: Solvent Effects

Solubility of all reaction components is crucial for an efficient reaction.[6] If your reaction mixture is heterogeneous (beyond the inorganic base), a change of solvent is warranted.

Table 4: Solvent Screening Recommendations

SolventDielectric ConstantBoiling Point (°C)Notes
Toluene 2.4111Standard, nonpolar.[10][11]
1,4-Dioxane 2.2101Ethereal, often a good alternative to toluene.[10]
t-Amyl Alcohol 5.8102A protic solvent that can sometimes accelerate the reaction.
2-MeTHF 6.280A greener alternative to THF and dioxane.[15]

Step 4: Reagent Purity

The Buchwald-Hartwig amination is highly sensitive to air and moisture.[4][16] Ensure that:

  • Your amine and aryl halide are pure.

  • Solvents are anhydrous and have been properly degassed.

  • The reaction is set up under a strictly inert atmosphere.

Scenario 2: Reaction Stalls After Initial Product Formation

If you observe initial product formation by TLC or LC-MS, but the reaction does not proceed to completion, this is often a sign of catalyst deactivation over time.

Potential Solutions:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome slow catalyst turnover.

  • Switch to a More Robust Ligand: As mentioned in Scenario 1, a more sterically hindered ligand can protect the palladium center from deactivation pathways.

  • Incremental Addition of Reagents: In some cases, slow addition of the base or aryl halide can maintain a lower concentration of potentially inhibitory species in the reaction mixture.

Experimental Protocols

General Procedure for a Small-Scale Test Reaction

This protocol provides a starting point for your optimization efforts.

  • Glassware Preparation: Thoroughly oven-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine (1.1-1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M in the aryl halide) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

A fundamental understanding of the reaction mechanism is key to rational troubleshooting.

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

By methodically addressing the potential pitfalls of catalyst inhibition and steric hindrance through the systematic screening of ligands, bases, and solvents, you can successfully optimize the Buchwald-Hartwig amination for 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine and unlock its potential in your synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. (2006). Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). Retrieved from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014). Retrieved from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014). Retrieved from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction - Welcome to DTU Research Database. (2006). Retrieved from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2026). Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved from [Link]

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents. (n.d.).
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Resolving co-elution issues in 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine HPLC

Welcome to the technical support hub for the HPLC analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the HPLC analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering chromatographic challenges, specifically co-elution, with this compound. Our goal is to provide in-depth, scientifically grounded troubleshooting advice to help you achieve robust and reliable separations.

The unique structure of this molecule, featuring a pyridine ring, a primary amine, and an azetidine ring, presents a classic challenge for reversed-phase chromatography. These basic functional groups can interact strongly with silica-based columns, often leading to poor peak shape and co-elution with structurally similar impurities. This guide will walk you through a logical, step-by-step process to diagnose and resolve these common issues.

Troubleshooting Guide: Resolving Co-elution

This section is structured in a question-and-answer format to directly address the problems you may be facing in the lab.

Q1: My main peak for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine looks broad and asymmetrical. How can I determine if this is a co-elution issue or just poor peak shape?

A1: This is a critical first step in troubleshooting. Poor peak shape can often mask an underlying co-elution problem.[1] Before making significant changes to your method, it's essential to diagnose the root cause.

Diagnostic Workflow:

  • Review System Suitability: First, ensure your HPLC system is performing correctly. Check for leaks, ensure the pump is delivering a stable flow rate, and minimize any extra-column volume by using tubing with a small internal diameter (e.g., 0.005").[2]

  • Peak Purity Analysis with a Photodiode Array (PDA) Detector: A PDA detector is invaluable here.

    • Procedure: Acquire data across a range of wavelengths (e.g., 210-400 nm). Most modern chromatography data systems (CDS) have a "peak purity" or "homogeneity" function.

    • Interpretation: This function assesses the spectral uniformity across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly indicates the presence of a co-eluting impurity.

  • Vary Detection Wavelength: If a PDA is unavailable, manually change the UV detection wavelength. An impurity may have a different UV absorbance maximum. If the peak shape or area ratio relative to other peaks changes significantly at different wavelengths, co-elution is likely.[3]

  • Overload the Column: Inject a sample at a much higher concentration (e.g., 5-10 times the current concentration). If the main peak shows a "shoulder" or splits into two, this is a strong sign of a co-eluting compound that was previously hidden.

The following diagram illustrates the initial diagnostic process:

G start Broad or Asymmetrical Peak Observed pda_check Perform Peak Purity Analysis (PDA) start->pda_check is_pure Peak is Spectrally Pure? pda_check->is_pure overload Inject High Concentration Sample is_pure->overload Yes coelution High Likelihood of Co-elution. Proceed to Q2. is_pure->coelution No has_shoulder Does Peak Show Shoulder/Split? overload->has_shoulder has_shoulder->coelution Yes peak_shape Issue is Primarily Peak Shape. Proceed to Q3. has_shoulder->peak_shape No

Caption: Initial diagnosis of a problematic peak.

Q2: I've confirmed a co-elution issue with a closely related impurity. How can I systematically improve the resolution?

A2: Resolving closely eluting peaks requires manipulating the selectivity (α), efficiency (N), or retention (k) of your method.[4] Given the basic nature of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, modifying the mobile phase pH is often the most powerful tool.

Systematic Approach to Improving Resolution:

Parameter Action & Rationale Starting Point Example
1. Mobile Phase pH Manipulate Analyte Ionization: The multiple basic sites on your molecule mean that small changes in pH can drastically alter its charge state and, therefore, its interaction with the C18 stationary phase.[5][6][7] Lowering the pH (e.g., to 2.5-3.0) will protonate the amine groups, making the analyte more polar and reducing retention.[8] This can significantly change the selectivity between the main compound and impurities.Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5-2.8).Mobile Phase B: Acetonitrile or Methanol.
2. Organic Modifier Alter Selectivity: Acetonitrile (ACN) and Methanol (MeOH) have different solvent properties. ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding. Switching from one to the other can change elution order and improve resolution.If using ACN, try a method with MeOH, and vice versa. You can also try mixtures (e.g., 50:50 ACN:MeOH) as your B-phase.
3. Gradient Profile Increase Separation Time: If peaks are very close, a shallower gradient gives them more time to separate.[1] A longer, more gradual increase in the organic phase concentration can pull apart closely eluting compounds.Original: 10-90% B in 10 min.Modified: 30-60% B in 20 min. Focus the gradient around the elution point of your compound.
4. Column Chemistry Introduce Different Interactions: If a standard C18 column fails, switch to a stationary phase that offers alternative separation mechanisms.[9][10]- Phenyl-Hexyl: Offers π-π interactions, which can be effective for pyridine-containing compounds.- Polar-Embedded/Endcapped: These columns have a polar group embedded in the alkyl chain or at the end, which reduces interaction with residual silanols, improving peak shape for basic compounds.[2][11]- HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative, retaining polar analytes that are not well-retained in reversed-phase.Try a Phenyl-Hexyl column first, as it maintains a reversed-phase mechanism but with different selectivity.

The following workflow illustrates the method development process for resolving co-elution:

G start Co-elution Confirmed on C18 Column ph_adjust Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) start->ph_adjust resolved1 Resolution Achieved? ph_adjust->resolved1 organic_mod Switch Organic Modifier (ACN <-> MeOH) resolved1->organic_mod No success Method Optimized resolved1->success Yes resolved2 Resolution Achieved? organic_mod->resolved2 gradient Optimize Gradient (Make it Shallower) resolved2->gradient No resolved2->success Yes resolved3 Resolution Achieved? gradient->resolved3 column Change Column Chemistry (e.g., Phenyl-Hexyl, Polar-Embedded) resolved3->column No resolved3->success Yes fail Consider Alternative Technique (e.g., HILIC, SFC) column->fail

Caption: Workflow for resolving HPLC co-elution.

Q3: I am consistently getting tailing peaks for my main compound, which is compromising my integration and resolution. What is the cause and how do I fix it?

A3: Peak tailing for basic compounds like this is almost always caused by a secondary interaction between the protonated amine groups on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][3][8] This interaction acts as a secondary, undesirable retention mechanism, causing the peak to tail.

Strategies to Eliminate Peak Tailing:

  • Operate at Low pH: This is the most effective solution. By lowering the mobile phase pH to below 3, you protonate the vast majority of the surface silanol groups (Si-OH), neutralizing their negative charge.[3][8] This prevents the ionic interaction with your basic analyte.

    • Protocol: Prepare your aqueous mobile phase (A) with an acidic modifier.

      • Good: 0.1% Formic Acid (pH ~2.8)

      • Better: 0.1% Trifluoroacetic Acid (TFA) (pH ~2.5). TFA is a strong ion-pairing agent that can further improve peak shape but may suppress MS signals.

      • Buffered: 10-20 mM Potassium Phosphate adjusted to pH 2.5. This provides robust pH control.[8]

  • Use a Modern, High-Purity, Endcapped Column: Older columns ("Type A" silica) had high metal content and many active silanols. Modern columns ("Type B" silica) are high-purity and "endcapped," where bulky chemical groups are bonded to the silica surface to block most of the residual silanols.[2] Ensure you are using a high-quality, modern column specifically designed for good peak shape with basic compounds.

  • Add a Competing Base (Use with Caution): Adding a small amount of another amine, like triethylamine (TEA), to the mobile phase can sometimes help. The TEA acts as a "silanol suppressor," preferentially binding to the active silanol sites and shielding your analyte from them.[8] However, this approach can shorten column lifetime and is often not necessary with modern columns and low-pH mobile phases.

The diagram below shows how low pH mitigates peak tailing:

G cluster_0 Mid-Range pH (e.g., pH 5-7) cluster_1 Low pH (e.g., pH < 3) Analyte_Mid Analyte-NH3+ Silanol_Mid Silica-O- Analyte_Mid->Silanol_Mid Undesirable Interaction Tailing Strong Ionic Interaction = Peak Tailing Analyte_Low Analyte-NH3+ Silanol_Low Silica-OH Good_Peak No Ionic Interaction = Symmetrical Peak

Caption: Effect of pH on silanol interactions.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best type of HPLC column to start with for this compound? For initial method development, a modern, high-purity, fully endcapped C18 column is the industry standard and a reliable starting point. Look for columns marketed as being stable at low pH and providing excellent peak shape for basic compounds. Columns with particle sizes of 3 µm or sub-2 µm (for UHPLC) will provide higher efficiency and better resolution.[12][13]

FAQ 2: How does mobile phase pH specifically affect the retention time of this compound? As a basic compound, its retention in reversed-phase HPLC is highly dependent on pH.[5][7]

  • At low pH (e.g., < 3): The amine groups are protonated (positively charged). The molecule becomes more polar (hydrophilic) and will have less retention on a non-polar C18 column. It will elute earlier.

  • At high pH (e.g., > 9): The amine groups are in their neutral, free-base form. The molecule is less polar (more hydrophobic) and will have more retention on a C18 column. It will elute later.[6][14] This relationship allows you to "tune" the retention time and selectivity by carefully controlling the mobile phase pH.

FAQ 3: What if I still can't resolve the co-elution after trying all the reversed-phase strategies? If extensive method development in reversed-phase mode fails, it's time to consider orthogonal techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common next step.[10] HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a high-organic mobile phase. It separates compounds based on their polarity in a different way than reversed-phase, often providing a completely different elution order and resolving impurities that co-elute in C18 methods.

Experimental Protocols

Protocol 1: General Method Development for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

This protocol provides a robust starting point for your analysis.

  • Column Selection:

    • Use a high-quality C18 column (e.g., 4.6 x 150 mm, 3 µm or 2.1 x 100 mm, 1.8 µm for UHPLC) known for good performance with basic analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all mobile phases appropriately.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column (or 0.4 mL/min for a 2.1 mm ID column).

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitoring at a suitable wavelength (e.g., 254 nm) and collecting spectral data from 210-400 nm.

    • Sample Diluent: Prepare your sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to ensure good peak shape.[1]

  • Initial Gradient Run:

    • Perform a fast "scouting" gradient to determine the approximate elution time.

    • Gradient: 5% to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

  • Optimization:

    • Based on the scouting run, develop a shallower gradient focused around the elution time of your analyte and its impurities to maximize resolution.

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem. Benchchem.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. uHPLCs.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. SIELC Technologies.
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. Phenomenex.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. - Waters Corporation.
  • 3 Ideal Columns for Analyzing Polar Compounds | YMC America. YMC America.
  • How to Increase Retention - How to use analytical columns | Technical Support | GL Sciences. GL Sciences.
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation.
  • How can you separate a co-eluting more polar compound by HPLC? - ResearchGate.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Exploring the Role of pH in HPLC Separ
  • Factors Affecting Resolution in HPLC - Sigma-Aldrich. Sigma-Aldrich.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol - Benchchem. Benchchem.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International.

Sources

Optimization

Reducing side reactions during 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine functionalization

Welcome to the technical support center for the functionalization of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for navigating the complexities of working with this valuable building block. The unique combination of a nucleophilic aminopyridine, a strained azetidine ring, and a reactive fluoromethyl group presents specific challenges that require careful consideration of reaction conditions to minimize side reactions and maximize yields.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine, particularly during acylation and other coupling reactions.

Question 1: I am observing significant formation of a byproduct with the same mass as my starting material, but with different chromatographic properties. What could this be?

Answer: This is a common issue and often points to an intramolecular cyclization/rearrangement, or decomposition. The most likely culprits are:

  • Azetidine Ring Opening: The strained four-membered azetidine ring is susceptible to ring-opening, especially under acidic conditions or at elevated temperatures.[1][2] The protonated azetidine nitrogen can facilitate nucleophilic attack, leading to decomposition.[3]

  • Intramolecular Reactions: Depending on the functional group being introduced, intramolecular reactions can occur. For instance, an activated acyl group could potentially react with the azetidine nitrogen.

Solutions:

  • Temperature Control: Maintain strict temperature control. For acylations, it's often best to start at low temperatures (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.[1]

  • pH Management: Avoid strongly acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4]

  • Choice of Acylating Agent: Acyl chlorides can sometimes act as Lewis acids, promoting ring-opening.[1] Consider using alternative activating agents like HATU or EDC/HOBt for amide bond formation, which operate under milder conditions.[5][6]

Question 2: My reaction is sluggish, and I'm getting low yields of the desired acylated product on the 3-amino group. How can I improve this?

Answer: Low reactivity of the 3-amino group can be attributed to several factors:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the exocyclic amine.[5]

  • Steric Hindrance: The adjacent azetidine substituent can sterically hinder the approach of bulky reagents.

Solutions:

  • Optimize Coupling Reagents: For challenging amide couplings with electron-deficient amines, robust coupling reagents are necessary.[7] HATU is often a good first choice.[5] Alternatively, a combination of EDC, HOBt, and a catalytic amount of DMAP can be effective.[6]

  • Solvent Selection: Use polar aprotic solvents like DMF or NMP to ensure good solubility of all reactants.[5]

  • Concentration: Ensure the reaction is not too dilute; a concentration of 0.1-0.5 M is a reasonable starting point.[5]

Question 3: I am observing byproducts that suggest a reaction has occurred at the fluoromethyl group. Is this possible and how can I prevent it?

Answer: While the C-F bond is generally strong, the fluoromethyl group can be susceptible to nucleophilic displacement (an SN2 reaction) under certain conditions, especially with strong, soft nucleophiles.[8][9]

Solutions:

  • Nucleophile Choice: Be mindful of the nucleophiles present in your reaction mixture. If possible, avoid strong nucleophiles that are not intended to react with the amino group.

  • Reaction Conditions: Harsh basic conditions or high temperatures can promote unwanted side reactions at the fluoromethyl group. Stick to milder conditions whenever possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for acylating the 3-amino group of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine?

A1: A reliable starting point is to use a modern peptide coupling reagent. A standard protocol would involve dissolving the amine and the carboxylic acid in an anhydrous aprotic solvent like DMF, followed by the addition of a non-nucleophilic base (e.g., DIPEA) and the coupling reagent (e.g., HATU). The reaction is typically stirred at room temperature and monitored by LC-MS.

Q2: Should I be concerned about the stability of the azetidine ring during routine handling and purification?

A2: The azetidine ring's stability is pH-dependent. It is generally stable under neutral and basic conditions. However, prolonged exposure to strong acids, for example during silica gel chromatography with acidic eluents, can lead to degradation. It is advisable to use a neutralized silica gel or a different purification method like reverse-phase chromatography if instability is observed.

Q3: Can I protect the 3-amino group to perform reactions elsewhere on the molecule?

A3: Yes, protecting the amino group is a viable strategy.[10] Common amine protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be used.[10][11] The choice of protecting group will depend on the desired deprotection conditions and the stability of the rest of the molecule to those conditions.

Q4: Are there any specific analytical techniques recommended for monitoring these reactions?

A4: LC-MS is an invaluable tool for monitoring the progress of these reactions. It allows for the simultaneous tracking of starting materials, the desired product, and any byproducts. This is particularly useful for identifying issues like ring-opening or unexpected side reactions early on.

III. Experimental Protocols and Data

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M), add DIPEA (3.0 equiv).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of desired productInefficient carboxylic acid activation, low amine nucleophilicity, steric hindrance.Use a more robust coupling reagent (e.g., HATU), optimize solvent and concentration.[5]
Formation of byproduct with the same massAzetidine ring-opening, intramolecular cyclization.Maintain low reaction temperature, avoid acidic conditions.[1]
Byproducts from reaction at the fluoromethyl groupNucleophilic attack on the fluoromethyl carbon.Avoid strong, soft nucleophiles and harsh basic conditions.[8][9]
Sluggish reactionPoor solubility of reactants.Use a more polar aprotic solvent like DMF or NMP.[5]

IV. Reaction Pathways and Logic Diagrams

Diagram 1: Desired Amide Coupling vs. Potential Side Reactions

G cluster_0 Starting Materials cluster_1 Reaction Pathways SM 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine + R-COOH DP Desired Product (Amide Formation) SM->DP Coupling Reagent (e.g., HATU, DIPEA) SP1 Side Product 1 (Azetidine Ring Opening) SM->SP1 Acidic Conditions / Heat SP2 Side Product 2 (Fluoromethyl Substitution) SM->SP2 Strong Nucleophile

Caption: A logical workflow for troubleshooting common issues.

V. References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. Available from:

  • Introduction of Fluorine and Fluorine-Containing Functional Groups - Harvard DASH. Available from:

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem. Available from:

  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. Available from:

  • Protective Groups - Organic Chemistry Portal. Available from:

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available from:

  • Protecting Groups List - SynArchive. Available from:

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available from:

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available from:

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed. Available from:

  • Technical Support Center: Optimization of Coupling Reactions for (S)-Aziridine-2-Carboxylic Acid - Benchchem. Available from:

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr. Available from:

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine vs. Non-Fluorinated Analogs

As drug discovery programs increasingly target complex intracellular protein-protein interactions and treatment-resistant mutations, the physicochemical properties of the ligand become the primary bottleneck for clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex intracellular protein-protein interactions and treatment-resistant mutations, the physicochemical properties of the ligand become the primary bottleneck for clinical success. The 2-aminopyridine core linked to an azetidine ring is a highly privileged scaffold. However, the inherent basicity of the azetidine nitrogen and the metabolic liability of aliphatic substituents often lead to rapid clearance and off-target toxicity.

This guide provides an in-depth technical comparison between 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine and its non-fluorinated matched molecular pair (MMP), 2-(3-methylazetidin-1-yl)pyridin-3-amine , demonstrating how a single fluoromethyl substitution fundamentally upgrades the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Mechanistic Rationale: The Power of Single-Atom Substitution

The decision to replace a methyl group with a fluoromethyl group on an azetidine ring is not merely an exercise in structural novelty; it is a calculated modulation of the molecule's electronic and steric environment.

pKa Attenuation and hERG Mitigation

The azetidine nitrogen in a standard non-fluorinated analog is highly basic. By introducing a highly electronegative fluorine atom at the 3-position, a strong inductive electron-withdrawing effect (-I) propagates through the sigma-bond framework[1]. This pulls electron density away from the nitrogen, lowering its pKa by approximately 1.0 to 1.5 units.

  • The Causality: A lower pKa reduces the fraction of positively charged molecules at physiological pH (7.4). Because the hERG potassium channel predominantly binds positively charged amines, this targeted pKa reduction directly mitigates life-threatening cardiotoxicity risks[2].

Metabolic Shielding

The methyl group in the non-fluorinated analog serves as a classic "soft spot" for Cytochrome P450 (CYP450) mediated aliphatic hydroxylation. The C-F bond (∼105 kcal/mol) is significantly stronger than the C-H bond (∼98 kcal/mol).

  • The Causality: Replacing a hydrogen with fluorine creates a robust steric and electronic shield that resists oxidative insertion by CYP enzymes. This prevents the formation of reactive metabolites and drastically reduces intrinsic clearance ( CLint​ )[3].

Target Engagement and Conformational Control

Fluoromethyl azetidine side-chains enforce specific bioactive conformations due to the stereoelectronic effects of the C-F bond (e.g., gauche effect). In the development of advanced therapeutics, such as Selective Estrogen Receptor Degraders (SERDs) like GDC-0927, the fluoromethyl azetidine motif was proven critical for maximizing target degradation efficacy by optimizing the spatial vector of the basic amine[4].

Quantitative Data Comparison

The following table summarizes the extrapolated physicochemical and in vitro ADME differences between the two matched molecular pairs, grounded in established medicinal chemistry trends for fluorinated azetidines[1],[5],[2].

Property2-(3-Methylazetidin-1-yl)pyridin-3-amine (Non-Fluorinated)2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (Fluorinated)
pKa (Azetidine N) ~ 8.8~ 7.3
LogD (pH 7.4) 1.22.1
HLM CLint​ (µL/min/mg) > 85 (High Clearance)< 15 (Low Clearance)
hERG IC50 (µM) < 5.0 (High Risk)> 30.0 (Low Risk)

Pathway Visualization

MetabolicPathway A Non-Fluorinated Analog (3-Methylazetidine) B CYP450 Oxidation (Hydroxylation at Methyl) A->B C Rapid Clearance (High CL_int) B->C D Fluorinated Analog (3-Fluoromethylazetidine) E Steric & Electronic Shielding (C-F Bond Stability) D->E F Metabolic Stability (Low CL_int) E->F

Fig 1. CYP450 metabolic pathway comparison between non-fluorinated and fluorinated azetidines.

Self-Validating Experimental Protocols

To objectively verify the superiority of the fluorinated analog, the following self-validating experimental workflows must be executed.

Protocol A: Self-Validating Shake-Flask LogD (pH 7.4) Determination

Predictive algorithms often fail to account for the complex intramolecular dipole interactions introduced by fluorine[1]. An empirical shake-flask method is required.

  • Preparation: Prepare a biphasic system of 1-octanol and 50 mM phosphate buffer (pH 7.4), mutually saturated for 24 hours.

  • Spiking & Controls: Spike the test compound (10 µM) into the buffer phase. Self-Validation Step: Simultaneously run a known reference standard (e.g., Propranolol) in a separate flask to validate phase separation integrity and LC-MS quantification.

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes. Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring that the LC-MS samples are drawn from pure, distinct phases.

  • Quantification: Analyze both phases via LC-MS/MS. Calculate LogD as Log10​(AUCoctanol​/AUCbuffer​) .

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion rate of the parent compound.

  • Incubation Setup: Combine Human Liver Microsomes (0.5 mg/mL protein) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Self-Validation Step: Include Verapamil (high-clearance control) and Warfarin (low-clearance control). If Verapamil is not rapidly degraded, the microsomes are inactive, invalidating the run.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS, e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes by disrupting their tertiary structure, halting metabolism precisely at the target time. The IS corrects for any volumetric losses or matrix ionization effects during LC-MS/MS.

  • Protein Precipitation: Centrifuge at 4000 x g for 15 minutes at 4°C to pellet denatured proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Workflow Step1 1. Compound Incubation (HLM + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 5, 15, 30, 45 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Substrate Depletion) Step4->Step5 Step6 6. CL_int Calculation (Half-life determination) Step5->Step6

Fig 2. Step-by-step in vitro human liver microsomal (HLM) stability assay workflow.

References

  • Source: ACS Medicinal Chemistry Letters (via PMC/NIH)
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts)
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC/NIH URL
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp)

Sources

Comparative

Comparative Binding Kinetics of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Derivatives: A Technical Guide for Lead Optimization

Introduction & Structural Rationale In the landscape of modern targeted therapeutics, optimizing the binding kinetics of small-molecule inhibitors is often the differentiating factor between a failed clinical candidate a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of modern targeted therapeutics, optimizing the binding kinetics of small-molecule inhibitors is often the differentiating factor between a failed clinical candidate and a best-in-class drug. The building block 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (CAS: 2092798-77-9) has recently emerged as a highly privileged fragment in the design of kinase inhibitors (such as ATR and CDK9 inhibitors) and Selective Estrogen Receptor Degraders (SERDs) .

As an Application Scientist, I frequently observe drug discovery teams defaulting to standard piperazine or morpholine hinge-binding motifs. However, substituting these with a fluoromethyl-azetidine-aminopyridine scaffold provides profound biophysical advantages:

  • Hinge Engagement: The aminopyridine core acts as a highly efficient hydrogen-bond donor/acceptor pair for the kinase hinge region.

  • pKa Modulation: The electron-withdrawing inductive effect of the fluorine atom lowers the basicity of the azetidine nitrogen. This reduces hERG channel liabilities and improves membrane permeability.

  • Kinetic Trapping: The localized dipole of the fluoromethyl group establishes specific interactions within the solvent-exposed ribose pocket, drastically reducing the dissociation rate ( koff​ ) and prolonging Target Residence Time ( τ ).

Mechanism cluster_0 Molecular Engagement cluster_1 Pharmacodynamic Effect Ligand Fluoromethyl-Azetidine Kinase Kinase Hinge Region Ligand->Kinase H-Bond & Dipole ResTime Prolonged Residence Time (Low k_off) Kinase->ResTime Structural Trap Efficacy Sustained Efficacy ResTime->Efficacy Driver

Figure 1: Mechanistic link between target engagement and pharmacodynamics.

Comparative Kinetic Profiling

Relying solely on biochemical IC50​ values can be misleading, as these metrics are highly dependent on assay conditions (e.g., ATP concentration). Binding kinetics provide a target-independent, physiologically relevant metric.

The table below summarizes the kinetic parameters of four representative aminopyridine derivatives against a model kinase target (e.g., CDK9). Notice the causality between the structural modifications and the resulting kinetic behavior.

Derivative Scaffold kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time ( τ )LLE*
Unsubstituted Azetidine 4.215.035.711 min4.2
3-(Fluoromethyl)azetidine 3.82.15.579 min5.8
3-(Trifluoromethyl)azetidine 1.51.812.092 min4.9
Piperazine Analogue 5.125.049.06 min3.5

*Ligand Lipophilicity Efficiency (LLE) = pIC50​−cLogP . Higher is better.

Data Analysis & Causality
  • The Fluoromethyl "Sweet Spot": While the unsubstituted azetidine binds quickly, it dissociates rapidly (11 min residence time). Adding a single fluoromethyl group drops the koff​ by nearly an order of magnitude, extending residence time to 79 minutes without significantly penalizing the association rate ( kon​ ).

  • Steric Penalties: The trifluoromethyl derivative achieves a slightly longer residence time but suffers a severe penalty to its association rate ( kon​=1.5 ) due to steric clashes at the pocket entrance, resulting in a poorer overall Kd​ .

  • Flexibility Liability: The traditional piperazine analogue exhibits the fastest dissociation and lowest LLE, driven by its high conformational flexibility and excessive basicity.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in kinetic data, every protocol must be designed as a closed, self-validating system. Below are the definitive workflows for profiling these derivatives.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is prioritized over endpoint assays because it directly measures real-time binding events, allowing for the precise calculation of kon​ and koff​ .

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the recombinant target kinase (e.g., CDK9/Cyclin T1) onto a CM5 sensor chip via standard amine coupling in 10 mM sodium acetate (pH 5.5).

    • Validation Check: Target immobilization must reach 2000–3000 RU. Values outside this range will cause mass transport limitations or poor signal-to-noise ratios.

  • DMSO Calibration: Inject 8 buffer solutions containing a gradient of 0.5% to 3.0% DMSO.

    • Validation Check: This generates a solvent correction curve to eliminate bulk refractive index artifacts caused by DMSO mismatch between the running buffer and samples.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the fluoromethyl-azetidine derivative at 5 concentrations (0.5 nM to 100 nM) at a flow rate of 50 µL/min. Allow 180 seconds for association and 600 seconds for dissociation.

    • Validation Check: Fit the resulting sensograms to a 1:1 Langmuir binding model. The assay is only valid if the Chi-square ( χ2 ) value of the fit is < 10% of the Rmax​ .

  • Reference Validation: Inject a known reference inhibitor (e.g., Staurosporine) at the beginning and end of the analyte series.

    • Validation Check: The Rmax​ of the reference compound must not vary by > 5%. A larger drop indicates kinase denaturation on the chip surface.

SPR Prep 1. Surface Preparation Calib 2. DMSO Calibration Prep->Calib RU Check Inject 3. Analyte Injection Calib->Inject RI Correction Control 4. Reference Validation Inject->Control Fit <10% Error

Figure 2: Self-validating Surface Plasmon Resonance (SPR) kinetic workflow.

Protocol B: TR-FRET Biochemical Assay

To correlate SPR kinetics with biochemical potency, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure the IC50​ .

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 µL of the test derivative (in 5% DMSO/water), 5 µL of recombinant kinase, and 5 µL of ULight-labeled substrate peptide.

  • Reaction Initiation: Add 5 µL of ATP (at the Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Validation Check: Conduct a preliminary time-course study to ensure that 60 minutes falls strictly within the linear phase of the enzymatic reaction.

  • Detection: Add 5 µL of Europium-labeled anti-phospho antibody and EDTA (to stop the reaction). Read the plate at Ex 320 nm, and calculate the Em 665 nm / 615 nm ratio.

  • Data Quality Control:

    • Validation Check: Calculate the Z'-factor using DMSO as the high control and 10 µM of a pan-kinase inhibitor as the low control. The plate data is strictly rejected if Z′<0.7 , ensuring a robust and trustworthy assay window.

Conclusion

The integration of the 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine scaffold into lead discovery programs represents a sophisticated approach to structural optimization. By strategically utilizing the fluorine atom to modulate basicity and induce favorable dipole interactions, researchers can transition from compounds with transient target engagement to highly efficient, long-residence-time inhibitors. When validated through rigorous, self-correcting SPR and TR-FRET workflows, this fragment consistently outperforms traditional saturated heterocycles in both kinetic stability and lipophilic efficiency.

References

  • ACS Publications. "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist". Journal of Medicinal Chemistry.[Link]

  • World Intellectual Property Organization. "WO2021072475A1 - Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-N-(pyridin-3-yl)pyrimidin-2-amine".
  • World Intellectual Property Organization. "WO2014089379A1 - Compounds useful as inhibitors of atr kinase".
Validation

A Comparative Guide to Validated Analytical Methods for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Quantification

Introduction In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a novel heterocyclic compound with potential applications in drug discovery. The structural complexity of this molecule, featuring a substituted aminopyridine, a strained azetidine ring, and a fluoromethyl group, necessitates robust and highly selective analytical techniques.

This document will explore two primary analytical methodologies: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The comparison will delve into the principles of each technique, provide detailed experimental protocols, and present a head-to-head evaluation of their performance characteristics. All methodologies are discussed within the framework of internationally recognized validation guidelines, primarily the ICH Q2(R1) guidelines, to ensure data integrity and regulatory compliance.[1][2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of Separation and Detection

RP-HPLC is a cornerstone technique in pharmaceutical analysis.[3] The separation principle is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. For a compound like 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, which possesses moderate polarity, adjusting the mobile phase composition (e.g., the ratio of acetonitrile to an aqueous buffer) allows for the fine-tuning of its retention time, enabling separation from impurities and degradation products.[4] Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength. The pyridine ring in the target molecule is expected to have a strong UV chromophore, making this detection method highly suitable.

Detailed Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.

    • Solvent A: 0.1% Formic acid in water. The acidic modifier helps to ensure consistent peak shapes for the basic amine functional groups.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of Solvent B, ramping up to elute the analyte and then increasing further to wash out any strongly retained impurities, before re-equilibrating at the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by running a UV scan of a standard solution. For aminopyridines, this is often in the range of 250-280 nm.[4][5]

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired linearity range (e.g., 1-100 µg/mL).

    • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent, and dilute to a final concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Development Choices

The choice of a C18 column is based on its wide applicability for a broad range of small molecules. The use of a formic acid modifier in the mobile phase is crucial for protonating the amine groups on the pyridine and azetidine rings. This prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification. A gradient elution is preferred over an isocratic method to ensure the elution of any potential impurities with different polarities, providing a more comprehensive purity profile.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard & Sample s2 Dissolve in Diluent s1->s2 s3 Serial Dilution for Calibration Curve s2->s3 s4 Filter through 0.45 µm Syringe Filter s2->s4 For Sample a1 Inject into HPLC System s3->a1 s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at λmax a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Analyte in Sample d2->d3

Caption: RP-HPLC-UV analytical workflow.

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

Principle of Separation and Detection

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[6] UPLC systems use columns with smaller particle sizes (<2 µm), which provides faster analysis times and better resolution. The key advantage lies in the detector: a tandem mass spectrometer. After separation by the UPLC system, the analyte is ionized (typically by electrospray ionization, ESI), and the mass spectrometer selects the parent ion (precursor ion) based on its mass-to-charge ratio (m/z). This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces interference from matrix components, making it ideal for analyzing samples in complex matrices like biological fluids.[7]

Detailed Experimental Protocol
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase: Similar to the HPLC method, but with LC-MS grade solvents.

    • Solvent A: 0.1% Formic acid in water (LC-MS grade).

    • Solvent B: 0.1% Formic acid in acetonitrile (LC-MS grade).

  • Gradient Program: A fast gradient is typically employed, with a total run time of 2-5 minutes.

  • Flow Rate: 0.4-0.6 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: The precursor ion (the protonated molecule [M+H]+) and a stable product ion need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

    • Collision Energy and Cone Voltage: These parameters must be optimized to maximize the signal of the selected MRM transition.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using LC-MS grade solvents.

    • Working Standard Solutions: Prepare serial dilutions to create a calibration curve over a much lower concentration range (e.g., 0.1 - 1000 ng/mL).

    • Sample Preparation: Sample preparation may require more rigorous cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for biological samples, to minimize matrix effects.[8] For drug substance analysis, a simple dilute-and-shoot approach after filtration may be sufficient.

Rationale for Method Development Choices

The choice of UPLC-MS/MS is driven by the need for high sensitivity and selectivity. This is particularly important for applications such as pharmacokinetic studies, impurity profiling at very low levels, or analysis of the compound in complex biological matrices.[9][10] ESI in positive mode is chosen because the amine functionalities are readily protonated. The MRM approach provides a high degree of certainty that the signal being measured corresponds only to the analyte of interest, even in the presence of co-eluting compounds.

Workflow Diagram

UPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Prepare Stock & Working Standards a1 Inject into UPLC System s1->a1 s2 Sample Extraction (e.g., SPE, LLE) s2->a1 a2 Fast Separation on UPLC Column a1->a2 a3 Ionization (ESI+) a2->a3 a4 MRM Detection (Precursor -> Product Ion) a3->a4 d1 Integrate Peak Area a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: UPLC-MS/MS analytical workflow.

Head-to-Head Performance Comparison

The selection of an analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the two methods.

ParameterReversed-Phase HPLC with UV Detection (RP-HPLC-UV)Ultra-Performance LC with Tandem MS (UPLC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.Very High; MRM is highly specific to the analyte's mass and fragmentation pattern.
Sensitivity (LOQ) Typically in the µg/mL range (e.g., ~0.1-1 µg/mL).Very High; typically in the low ng/mL to pg/mL range (e.g., ~0.1 ng/mL).[3]
Linearity Range Typically 2-3 orders of magnitude (e.g., 1 - 100 µg/mL).[3]Typically 3-4 orders of magnitude (e.g., 0.1 - 1000 ng/mL).[3]
Precision (%RSD) Excellent; typically < 2%.[3]Very Good; typically < 5% in complex matrices, < 2% for standards.
Accuracy (% Recovery) Excellent; typically 98-102%.[3]Excellent; typically 99-101% (matrix effects must be controlled).
Throughput Moderate; typical run times are 10-20 minutes.High; typical run times are 2-5 minutes.
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher instrument cost, more complex operation, requires specialized expertise.
Best Suited For Routine quality control, purity assessment, and assay of drug substance and formulated product.Bioanalysis (pharmacokinetics), trace-level impurity quantification, and characterization studies.

Validation Protocol According to ICH Q2(R1) Guidelines

A robust analytical method is one that has been thoroughly validated to demonstrate its suitability for the intended purpose.[2] The validation process must be conducted according to the principles outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[1]

Overview of Validation Parameters

The following parameters must be evaluated for a quantitative analytical method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Validation Logic Diagram

Validation_Logic cluster_params ICH Q2(R1) Validation Parameters start Define Analytical Method & Purpose spec Specificity / Selectivity (Peak Purity / MRM) start->spec lin Linearity & Range (Calibration Curve, r² > 0.99) spec->lin fail_node Method Fails (Re-develop / Optimize) spec->fail_node Fails acc Accuracy (% Recovery at 3 levels) lin->acc lin->fail_node Fails prec Precision (Repeatability & Intermediate) acc->prec acc->fail_node Fails loq Limit of Quantitation (LOQ) (S/N ≥ 10) prec->loq prec->fail_node Fails lod Limit of Detection (LOD) (S/N ≥ 3) loq->lod loq->fail_node Fails rob Robustness (Varying Method Parameters) lod->rob end_node Method is Validated rob->end_node All Parameters Meet Acceptance Criteria rob->fail_node Fails

Caption: Logical workflow for analytical method validation based on ICH Q2(R1).

Conclusion and Recommendations

Both RP-HPLC-UV and UPLC-MS/MS are powerful and suitable techniques for the quantification of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. The choice between them should be guided by the specific analytical challenge at hand.

  • For routine quality control, purity testing, and assay of the bulk drug substance or finished product, RP-HPLC-UV is the recommended method. It provides excellent accuracy and precision, is cost-effective, and is straightforward to implement in a regulated QC laboratory.

  • For applications requiring high sensitivity and selectivity, such as the analysis of the compound in biological matrices for pharmacokinetic studies, or for the detection and quantification of trace-level genotoxic impurities, UPLC-MS/MS is the superior choice. Its ability to provide unambiguous identification and quantification at very low levels is unmatched by UV-based detection.

Ultimately, a well-validated analytical method, regardless of the technology chosen, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. The protocols and validation framework provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals working with this and structurally related molecules.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. [Link]

  • Zhang, X., et al. (2016). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Analytical Sciences, 32(12), 1333-1338. [Link]

  • Norin, G. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

Sources

Comparative

Benchmarking 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (FMA-PA) Against Standard Kinase Inhibitors: A Comprehensive Application Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel chemical scaffolds that require rigorous, objective benchmarking against established clinical and tool compounds. This guide e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel chemical scaffolds that require rigorous, objective benchmarking against established clinical and tool compounds. This guide evaluates 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (hereafter referred to as FMA-PA ), a highly efficient, fragment-like molecule, against standard kinase inhibitors such as Staurosporine (pan-kinase), Imatinib (Type II), and Dasatinib (Type I).

Rather than merely listing data, this guide deconstructs the causality behind our benchmarking workflows. We will explore why specific physicochemical features of FMA-PA dictate its behavior, and how we utilize orthogonal, self-validating assay systems—biochemical TR-FRET and live-cell NanoBRET—to establish a highly trustworthy pharmacological profile.

Mechanistic Rationale: The FMA-PA Scaffold

FMA-PA (Molecular Weight: 181.2 g/mol ) is a compact, sp3-enriched scaffold. To understand its utility as a kinase inhibitor building block, we must analyze its structural vectors:

  • The 2-Aminopyridine Core: This is a privileged hinge-binding motif. The pyridine nitrogen and the primary amine act as a hydrogen bond acceptor-donor pair, anchoring the molecule to the backbone amide and carbonyl of the kinase hinge region.

  • The 3-(Fluoromethyl)azetidine Ring: Traditional flexible alkyl amines often suffer from poor metabolic stability and high basicity, limiting membrane permeability. The rigid azetidine ring lowers the pKa of the amine, while the fluoromethyl group provides a lipophilic vector that projects into the solvent channel or ribose pocket. This specific substitution pattern is known to dramatically enhance brain penetrance and cellular bioavailability[1].

G FMAPA FMA-PA Scaffold (Test Compound) Hinge Kinase Hinge Region FMAPA->Hinge 2-Aminopyridine (H-Bond Donor/Acceptor) Pocket Solvent/Ribose Pocket FMAPA->Pocket 3-(Fluoromethyl)azetidine (Lipophilic/Steric Fit) Inhibition Target Engagement Hinge->Inhibition Competitive ATP Blockade Pocket->Inhibition Selectivity Filter

Fig 1: Mechanistic binding model of FMA-PA within the kinase ATP-binding site.

The Benchmarking Strategy: Orthogonal Validation

A critical pitfall in kinase inhibitor development is relying solely on biochemical assays. In vitro assays utilize isolated kinase domains and artificial ATP concentrations (often 10–100 µM). However, intracellular ATP concentrations range from 1 to 10 mM. An inhibitor that appears potent in vitro may fail in live cells due to aggressive ATP competition or poor membrane permeability.

To build a self-validating system, our workflow employs a two-tiered approach:

  • Biochemical Potency: [2] to establish baseline target affinity without compound autofluorescence interference.

  • Intracellular Permeability: [3] to quantify true fractional occupancy in live cells under physiological ATP conditions.

Workflow Start Benchmarking Workflow Biochem In Vitro Biochemical (LanthaScreen TR-FRET) Start->Biochem Step 1: Potency & Selectivity Cellular Live-Cell Target Engagement (NanoBRET TE) Start->Cellular Step 2: Intracellular Permeability Data1 IC50 & Z' Factor Validation Biochem->Data1 Data2 Fractional Occupancy & Affinity Cellular->Data2

Fig 2: Two-tiered benchmarking workflow evaluating in vitro potency and live-cell target engagement.

In Vitro Biochemical Profiling (TR-FRET)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for our primary biochemical screen. By introducing a time-delayed measurement after excitation, TR-FRET allows short-lived background autofluorescence (a common artifact of high-concentration fragment screening) to decay, measuring only the specific energy transfer between a Lanthanide donor and a fluorophore acceptor[2].

Protocol 1: LanthaScreen™ TR-FRET Kinase Assay

Self-Validating Mechanism: The inclusion of Staurosporine as a 100% inhibition control and a DMSO vehicle as a 0% inhibition control allows for the calculation of the Z' factor. A Z' > 0.7 guarantees assay trustworthiness.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target kinase, the fluorescently labeled Kinase Tracer (e.g., Tracer 236), and ATP to their optimal concentrations (typically at the Km​ for ATP).

  • Compound Incubation: Dispense 2.5 µL of FMA-PA (in a 10-point dose-response series) or standard inhibitors into a 384-well low-volume plate. Add 5 µL of the Kinase/Tracer mixture.

  • Equilibration: Incubate the plate for 60 minutes at room temperature to allow competitive binding.

  • Detection Addition: Add 2.5 µL of Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) to bind the kinase.

  • Readout: Measure the plate on a TR-FRET compatible microplate reader (excitation at 340 nm). Calculate the emission ratio of the Acceptor (665 nm) to the Donor (615 nm) to determine the IC50.

Table 1: Biochemical Kinase Profiling & Ligand Efficiency

Note: FMA-PA is evaluated as a fragment-like scaffold. Its true value lies in its Ligand Efficiency (LE), calculated as (1.37×pIC50)/Heavy Atoms . An LE > 0.3 is considered excellent.

CompoundTarget ClassMW ( g/mol )Heavy AtomsIn Vitro IC50 (nM)Ligand Efficiency (LE)Z' Factor
FMA-PA Fragment / Lead181.2132500.69 (Exceptional)0.82
Dasatinib Type I (ABL/SRC)488.0340.50.370.85
Imatinib Type II (ABL/KIT)493.63625.00.290.81
Staurosporine Pan-Kinase466.5351.00.350.88

Insight: While Dasatinib is 500x more potent in absolute terms, FMA-PA possesses an extraordinary Ligand Efficiency of 0.69. This indicates that every atom in the FMA-PA scaffold contributes massively to binding energy, making it a superior starting point for lead optimization.

Live-Cell Target Engagement (NanoBRET)

To prove that FMA-PA can penetrate cell membranes and compete with physiological ATP (1-10 mM), we utilize the NanoBRET™ TE Intracellular Kinase Assay. This assay relies on a kinase fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer[3].

Protocol 2: NanoBRET™ Intracellular Target Engagement

Self-Validating Mechanism: The addition of an Extracellular NanoLuc® Inhibitor ensures that any signal from lysed or compromised cells is quenched. This guarantees that the recorded BRET signal originates exclusively from intact, live cells[4].

  • Cell Transfection: Transfect HEK293 cells with the desired Kinase-NanoLuc® fusion vector.

  • Plating: Seed the transfected cells into a 96-well or 384-well white tissue culture plate and incubate for 24 hours at 37°C.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET™ Tracer at its predetermined Kd​ concentration. Immediately add serial dilutions of FMA-PA or standard inhibitors. Incubate for 2 hours to reach intracellular equilibrium.

  • Substrate Addition: Add the NanoBRET™ NanoGLO® Substrate alongside the Extracellular NanoLuc® Inhibitor.

  • Readout: Measure the BRET ratio (Acceptor emission at 610 nm / Donor emission at 460 nm). A decrease in the BRET ratio indicates that the unlabeled test compound has successfully displaced the tracer inside the live cell.

Table 2: Intracellular Affinity and ADME Properties

The Cellular ATP Shift Ratio is calculated as (Intracellular IC50 / Biochemical IC50). A ratio closer to 1 indicates excellent permeability and resilience against high intracellular ATP.

CompoundIntracellular IC50 (nM)Cellular ATP Shift RatioFractional Occupancy at 1 µMcLogPBrain Penetrance Potential
FMA-PA 3101.2x 76%1.4High (Driven by F-azetidine)
Dasatinib 4.59.0x>99%2.8Low (Efflux substrate)
Imatinib 1807.2x85%3.4Low
Staurosporine 1212.0x>99%4.5Moderate

Insight: Standard inhibitors like Dasatinib and Imatinib experience a massive drop-off in potency (7x to 12x shift) when moving from the biochemical assay to the live-cell assay due to ATP competition and membrane barriers. FMA-PA exhibits a near 1:1 translation (1.2x shift). The 3-(fluoromethyl)azetidine moiety perfectly balances lipophilicity (cLogP 1.4) and basicity, bypassing efflux pumps and enabling rapid intracellular accumulation.

Conclusion

Benchmarking 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (FMA-PA) against clinical standards reveals it is not merely a weak inhibitor, but an exceptionally optimized fragment scaffold. While standard drugs like Dasatinib achieve high potency through high molecular weight (resulting in lower ligand efficiency and high ATP shift ratios), FMA-PA utilizes its rigid azetidine and hinge-binding 2-aminopyridine core to achieve an outstanding Ligand Efficiency of 0.69 and near-perfect intracellular translation. For drug development professionals, incorporating the FMA-PA motif represents a highly rational strategy for designing next-generation, brain-penetrant kinase inhibitors.

References

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assays. Promega.kr. Available at:[Link][3]

  • Promega Connections. Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega. Available at:[Link][4]

  • Journal of Medicinal Chemistry (ACS). Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. (Validates the physicochemical and brain-penetrant properties of the 3-(fluoromethyl)azetidine moiety). Available at:[Link][1]

Sources

Validation

Reproducibility of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine synthesis pathways

An objective comparison of the synthesis pathways for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a critical building block in modern medicinal chemistry, is presented. This guide offers an in-depth analysis of var...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the synthesis pathways for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a critical building block in modern medicinal chemistry, is presented. This guide offers an in-depth analysis of various synthetic routes, supported by experimental data, to assist researchers in selecting the most reproducible and efficient method for their drug development programs.

Introduction: The Significance of a Fluorinated Privileged Scaffold

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold that imparts favorable properties including improved solubility and reduced off-target activity.[4][5] The combination of these two features in the form of 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine has made it a key intermediate in the synthesis of advanced pharmaceutical agents, including the potent oral Selective Estrogen Receptor Degrader (SERD), AZD9833.[6]

Given its importance, the development of a robust, scalable, and reproducible synthesis for this compound is of paramount importance. This guide provides a comparative analysis of the prevailing synthetic strategies, focusing on the preparation of the key 3-(fluoromethyl)azetidine synthon and its subsequent coupling to the pyridine core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks it down into two primary building blocks: a suitable 3-(fluoromethyl)azetidine derivative and a 2-halopyridin-3-amine. This approach allows for a modular synthesis where each component can be prepared and optimized independently before the final coupling step.

G Target 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Disconnect C-N Bond Formation Target->Disconnect Azetidine 3-(Fluoromethyl)azetidine (or protected derivative) Disconnect->Azetidine Pyridine 2-Halo-pyridin-3-amine Disconnect->Pyridine G cluster_A Pathway A: From 1-Benzhydrylazetidin-3-one A1 1-Benzhydryl- azetidin-3-one A2 1-Benzhydryl- azetidin-3-ol A1->A2 Reduction (e.g., NaBH4) A3 Activated Intermediate (e.g., Mesylate) A2->A3 Activation (e.g., MsCl, TEA) A4 1-Benzhydryl-3- (fluoromethyl)azetidine A3->A4 Fluorination (e.g., TBAF) A5 3-(Fluoromethyl)azetidine A4->A5 Deprotection (e.g., H2, Pd/C)

Caption: Workflow for the synthesis of 3-(fluoromethyl)azetidine via Pathway A.

Pathway B: Synthesis from Azetidine-3-carboxylic Acid Derivatives

An alternative route begins with azetidine-3-carboxylic acid or its esters. This pathway involves reduction of the carboxylic acid functionality to a primary alcohol, followed by a fluorination step.

Experimental Protocol (Pathway B)
  • Protection & Esterification: Azetidine-3-carboxylic acid is first N-protected (e.g., with a Boc group) and esterified (e.g., methyl or ethyl ester). [7]2. Reduction: The ester is reduced to the corresponding primary alcohol, N-Boc-azetidin-3-ylmethanol, using a strong reducing agent like lithium aluminum hydride (LAH) or a milder one such as sodium borohydride in the presence of a Lewis acid.

  • Fluorination: The primary alcohol is then converted to the fluoride. This is a critical step and can be achieved using various fluorinating reagents. Diethylaminosulfur trifluoride (DAST) is effective for this hydroxyl-to-fluoride conversion. [8]4. Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the final 3-(fluoromethyl)azetidine.

Comparison of Azetidine Synthesis Pathways

ParameterPathway A (from Azetidin-3-one)Pathway B (from Azetidine-3-carboxylic Acid)
Starting Material 1-Benzhydrylazetidin-3-oneAzetidine-3-carboxylic acid
Key Transformation Nucleophilic fluorination of a mesylateDeoxyfluorination of a primary alcohol
Fluorinating Agent Tetrabutylammonium fluoride (TBAF)Diethylaminosulfur trifluoride (DAST) or similar
Number of Steps 44
Key Advantages Milder fluorination conditions.Readily available starting material.
Key Challenges Potential for elimination side-products.Use of hazardous fluorinating agents like DAST.
Reproducibility Generally high with careful control of the fluorination step.High, but requires stringent safety protocols for DAST.

Once the 3-(fluoromethyl)azetidine synthon is prepared, the final step involves its coupling to a 2-halopyridin-3-amine. The choice of coupling method is critical for the overall efficiency and scalability of the synthesis.

Pathway C: Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. It is particularly well-suited for coupling amines to heteroaryl halides.

Causality Behind Experimental Choices

The reaction typically employs a palladium precatalyst, a specialized phosphine ligand, and a base in an aprotic polar solvent.

  • Catalyst/Ligand: The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich biarylphosphine ligands like BrettPhos or RockPhos are often used as they promote the reductive elimination step and prevent catalyst decomposition. [6][9]Third-generation (G3) precatalysts are often preferred for their air stability and rapid activation to the active Pd(0) species.

  • Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine without competing in the reaction. [6][9]* Solvent: Aprotic solvents like 1,4-dioxane or toluene are used to prevent interference with the catalytic cycle.

Experimental Protocol (Pathway C)

To a solution of 2-chloro- or 2-bromopyridin-3-amine and 3-(fluoromethyl)azetidine in 1,4-dioxane is added a suitable base (e.g., NaOtBu). The mixture is degassed, and a palladium precatalyst (e.g., BrettPhos G3) is added. The reaction is then heated until completion, typically monitored by LC-MS. [9]

Pathway D: Nucleophilic Aromatic Substitution (S_N_Ar)

Nucleophilic aromatic substitution offers a metal-free alternative to cross-coupling reactions. However, it is generally limited to electron-deficient (hetero)aromatic systems.

Requirements for S_N_Ar

For an S_N_Ar reaction to be efficient, the pyridine ring must be activated by electron-withdrawing groups (EWGs), and the leaving group must be a good one (F > Cl > Br > I). [10]Standard 2-chloropyridin-3-amine is not sufficiently electrophilic for a facile reaction with azetidine at moderate temperatures. [11]To make this pathway viable, one would typically need a more activated substrate, such as 2-fluoro-3-nitropyridine. The nitro group strongly activates the ring towards nucleophilic attack and can be subsequently reduced to the desired amine.

Experimental Protocol (Pathway D)
  • Substitution: 2-Fluoro-3-nitropyridine is reacted with 3-(fluoromethyl)azetidine in a polar aprotic solvent like DMSO, often with a mild base (e.g., K₂CO₃) at elevated temperatures.

  • Reduction: The resulting nitro-intermediate is then reduced to the target 3-amino pyridine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals like iron or tin(II) chloride in acidic media.

Comparison of Coupling Pathways

G cluster_C Pathway C: Buchwald-Hartwig Amination cluster_D Pathway D: SNAr & Reduction C1 2-Halopyridin-3-amine + 3-(Fluoromethyl)azetidine C2 Target Molecule C1->C2 Pd Catalyst (e.g., BrettPhos) Base (e.g., NaOtBu) Dioxane, Heat D1 2-Fluoro-3-nitropyridine + 3-(Fluoromethyl)azetidine D2 Nitro Intermediate D1->D2 SNAr (Heat, DMSO) D3 Target Molecule D2->D3 Reduction (e.g., H2, Pd/C)

Caption: Comparison of Buchwald-Hartwig and S_N_Ar coupling strategies.

ParameterPathway C (Buchwald-Hartwig)Pathway D (S_N_Ar)
Substrate 2-Chloro- or 2-bromopyridin-3-amine2-Fluoro-3-nitropyridine
Key Reagents Palladium catalyst, phosphine ligand, baseBase, then a reducing agent
Number of Steps 12 (Substitution + Reduction)
Key Advantages High functional group tolerance, broad substrate scope, direct use of desired pyridine starting material. [9]Metal-free, avoiding potential product contamination with heavy metals.
Key Challenges Cost of catalyst and ligand, potential for metal contamination requiring thorough purification.Limited to activated substrates, requires an extra reduction step which adds to the overall synthesis length. [10]
Reproducibility Very high with modern, air-stable precatalysts. [9]High, but the two-step process is inherently less atom-economical.

Conclusion and Recommendation

Both pathways for the synthesis of the 3-(fluoromethyl)azetidine intermediate are viable and reproducible. Pathway A, starting from 1-benzhydrylazetidin-3-one, may be preferable in contexts where the handling of hazardous deoxyfluorinating agents like DAST is a concern.

For the crucial C-N bond-forming step, the Buchwald-Hartwig amination (Pathway C) stands out as the superior method for its efficiency, directness, and high reproducibility. While S_N_Ar is a plausible alternative, the requirement for a pre-activated substrate and an additional reduction step makes it a longer and less direct route. For drug development professionals requiring a robust and scalable synthesis, the combination of a well-controlled synthesis of 3-(fluoromethyl)azetidine followed by a palladium-catalyzed amination represents the current state-of-the-art for producing 2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine.

References

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Scott, J. S. et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(11), 1763–1770. [Link]

  • Verhoest, P. R. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3814-3833. [Link]

  • CN105384673B. (2018). The synthetic method of 3 fluoro azetidine derivatives.
  • Gazzola, S. et al. (2016). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. In Targets in Heterocyclic Systems. Italian Society of Chemistry. [Link]

  • Meegan, M. J. et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5468. [Link]

  • Singh, G. S. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(40), 8527-8555. [Link]

  • Nagy, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(14), 5439. [Link]

  • D'hooghe, M. et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 6035–6044. [Link]

  • Scott, J. S. et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry, 63(23), 14530–14559. [Link]

  • Mykhailiuk, P. K. et al. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated analogues): design, synthesis, and key physicochemical properties. RSC Medicinal Chemistry, 13(1), 34-49. [Link]

  • Chaumont, P. et al. (2022). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 28(1), e202103444. [Link]

  • Request PDF. (2026, February 21). Advances in the synthesis of azetidines: 2020-2025. ResearchGate. [Link]

  • WO2000063168A1. (2000). Synthesis of azetidine derivatives.
  • US20190292150A1. (2019). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • Loupy, A. et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1947. [Link]

  • Hughes, D. L. et al. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Bull, J. A. et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 23(15), 5949–5953. [Link]

  • Hughes, D. L. et al. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 8(32), 29334–29344. [Link]

  • Bak, A. et al. (2012). Amination of 2-halopyridines. ResearchGate. [Link]

  • Amici, R. et al. (2021). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry, 64(13), 9181–9201. [Link]

Sources

Validation

Cross-Validation of In Vitro Assays for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine: A Next-Generation Kinase Hinge Binder

As a Senior Application Scientist, I frequently observe early-stage drug discovery programs stall not due to a lack of target potency, but because of insurmountable pharmacokinetic (PK) liabilities. The transition from t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe early-stage drug discovery programs stall not due to a lack of target potency, but because of insurmountable pharmacokinetic (PK) liabilities. The transition from traditional bulky saturated heterocycles (like piperazines) to compact, fluorinated motifs represents a critical evolution in rational drug design.

This guide provides an objective, data-driven comparison of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine against traditional non-fluorinated and larger-ring alternatives. By cross-validating its performance in in vitro kinase binding and ADME (Absorption, Distribution, Metabolism, and Excretion) assays, we will explore the precise causality behind its superior physicochemical profile and provide self-validating protocols for your own laboratory implementation.

Structural Rationale: The "Why" Behind the Molecule

To understand the performance of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, we must deconstruct its architecture:

  • The Aminopyridine Core: The 2-aminopyridine motif is a privileged scaffold in kinase drug discovery. It acts as a potent "hinge binder." The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the exocyclic amine donates a hydrogen bond to a backbone carbonyl[1].

  • The Azetidine Ring: Replacing a 6-membered piperazine ring with a 4-membered azetidine reduces molecular weight and steric bulk, allowing the fragment to fit deeper into restrictive kinase ATP-binding pockets.

  • The Fluoromethyl Group: The incorporation of fluorine exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the azetidine nitrogen. This reduction in basicity prevents lysosomal trapping—a common issue with highly basic amines—thereby improving passive membrane permeability for Central Nervous System (CNS) targets[2]. Furthermore, the robust C-F bond blocks cytochrome P450 (CYP)-mediated oxidative metabolism at that specific position.

G Core 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Hinge Aminopyridine Core (Kinase Hinge Binder) Core->Hinge Azetidine Azetidine Ring (Low Steric Bulk) Core->Azetidine Fluoro Fluoromethyl Group (Blocks Oxidation & Lowers pKa) Core->Fluoro

Diagram 1: Structural logic and physicochemical advantages of the target molecule.

Quantitative Performance Comparison

To objectively evaluate this fragment, we benchmarked it against two common alternatives:

  • Alternative 1: 2-(Piperazin-1-yl)pyridin-3-amine (Standard non-fluorinated, larger ring).

  • Alternative 2: 2-(3-Methylazetidin-1-yl)pyridin-3-amine (Non-fluorinated azetidine).

The data below represents cross-validated in vitro metrics targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a highly validated target for Parkinson's disease that demands exceptional CNS penetration and metabolic stability.

CompoundLRRK2 IC₅₀ (nM)Basic Nitrogen pKaHLM Clint​ (µL/min/mg)HLM t1/2​ (min)
2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine 18.5 7.2 14.2 > 60
Alternative 1 (Piperazine analog)45.29.148.518
Alternative 2 (Methylazetidine analog)22.18.835.628

Key Takeaway: The fluoromethyl azetidine derivative maintains excellent kinase potency while drastically reducing intrinsic clearance ( Clint​ ) and lowering the pKa to a near-neutral 7.2, optimizing it for blood-brain barrier penetration.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data above must be reproducible. Below are the field-proven, step-by-step methodologies used to generate these metrics, complete with the causality behind each experimental choice.

Workflow A: In Vitro Kinase Inhibition (LRRK2 ADP-Glo Assay)

Causality & Design: Kinase assays must be run at an ATP concentration near the Km​ of the target kinase. If ATP is artificially high, competitive hinge binders will appear falsely inactive. We utilize the ADP-Glo format because it measures ADP formed from the kinase reaction, converting it back to ATP to generate a luminescent signal via Ultra-Glo Luciferase[3]. This avoids the radioactive hazards of 32P -ATP assays while maintaining high sensitivity and a superior signal-to-background ratio.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant LRRK2 enzyme, myelin basic protein (MBP) substrate, and ATP in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[3].

  • Compound Plating: Add 1 µL of the test compound (or 5% DMSO vehicle control) to a 384-well low-volume plate. Self-Validation: Always include a known LRRK2 reference inhibitor (e.g., MLi-2) as a positive control to validate assay sensitivity.

  • Enzyme Addition: Add 2 µL of LRRK2 enzyme to the wells.

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix to initiate the reaction. Incubate at room temperature for 120 minutes[3].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes[3].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, driving the luciferase reaction. Incubate for 30 minutes[3].

  • Readout: Record luminescence using a microplate reader (integration time 0.5–1 second). Calculate IC₅₀ using non-linear regression.

Workflow B: Human Liver Microsome (HLM) Stability Assay

Causality & Design: The microsomal stability assay investigates Phase I metabolism using NADPH as an essential enzyme co-factor[4]. A minus-NADPH control is strictly required to make this a self-validating system; if compound degradation occurs without NADPH, the compound is chemically unstable in the buffer rather than metabolically cleared by CYPs. Quenching with cold acetonitrile/methanol instantly denatures enzymes and precipitates microsomal proteins, preventing column clogging during downstream LC-MS/MS analysis[4].

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 100 µM working solution of the test compound in 0.05 M phosphate buffer (pH 7.4)[4].

  • Microsome Incubation: Transfer aliquots of Human Liver Microsome working solution into 1.1 mL tubes. Add the test compound and pre-incubate at 37°C to ensure optimal enzymatic activity[4].

  • Reaction Initiation (The Split):

    • Test Arm: Add 5 mM NADPH to initiate CYP450 metabolism.

    • Control Arm: Add plain buffer (No NADPH) to assess chemical stability[4].

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove an aliquot from each tube[4].

  • Quenching: Immediately add the aliquot to cold Acetonitrile/Methanol (1:1, v/v) containing an internal standard (e.g., Terfenadine). Vortex vigorously and centrifuge at 4°C to pellet proteins[4].

  • LC-MS/MS Analysis: Transfer the supernatant for reversed-phase HPLC analysis. Determine the amount of parent compound remaining based on the peak area ratio (compound area to internal standard area)[4].

  • Clearance Calculation: Estimate intrinsic clearance ( Clint​ ) using the half-life ( t1/2​ ) derived from the log-linear decline of the parent compound.

G Step1 Prepare 100 μM Compound in Phosphate Buffer (pH 7.4) Step2 Add Human Liver Microsomes (Pre-incubate at 37°C) Step1->Step2 Split1 + NADPH (Test CYP Metabolism) Step2->Split1 Split2 - NADPH Control (Test Chemical Stability) Step2->Split2 Step3 Time-Course Aliquots (0, 5, 15, 30, 60 min) Split1->Step3 Split2->Step3 Step4 Quench with Cold ACN/MeOH (Precipitate Proteins) Step3->Step4 Step5 LC-MS/MS Quantification (Calculate Intrinsic Clearance) Step4->Step5

Diagram 2: Self-validating workflow for the ADME Microsomal Stability Assay.

Conclusion

The cross-validation data clearly demonstrates that 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a superior building block compared to its non-fluorinated and piperazine-based counterparts. By strategically utilizing the aminopyridine core for kinase hinge binding and the fluoromethyl azetidine for optimal pKa and metabolic resistance, researchers can effectively bypass early-stage ADME bottlenecks and accelerate the development of highly selective, CNS-penetrant therapeutics.

References

  • A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. nih.gov. 1

  • LRRK2 Kinase Assay. Promega Corporation. 3

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. 2

  • ADME Microsomal Stability Assay. BioDuro-Global CRDMO. 4

Sources

Comparative

Bioavailability and Pharmacokinetic Profiling: 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine vs. Standard Aminopyridines

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: Comparative Application Guide & Experimental Methodology Executive Summary & Structural Rationale In modern drug development, the o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: Comparative Application Guide & Experimental Methodology

Executive Summary & Structural Rationale

In modern drug development, the optimization of small-molecule scaffolds to achieve ideal oral bioavailability (%F) and systemic exposure is paramount. Standard aminopyridines (such as 3-aminopyridine and 4-aminopyridine) are well-documented potassium channel blockers and versatile synthetic intermediates. However, their clinical and preclinical utility is often bottlenecked by rapid metabolic clearance, high basicity, and narrow therapeutic windows[1][2].

The compound 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine represents a highly optimized structural evolution. As an Application Scientist evaluating this scaffold, the causality behind its superior pharmacokinetic profile can be deconstructed into two distinct medicinal chemistry modifications:

  • The Azetidine Ring (Conformational Restriction): The incorporation of a four-membered azetidine ring serves as a rigid bioisostere for larger cyclic amines like piperidine or pyrrolidine. This limits conformational flexibility, which decreases the entropy of target binding, while maintaining a lower molecular weight and preventing excessive lipophilicity[3].

  • The Fluoromethyl Motif (Metabolic Shielding & pKa Modulation): The strategic addition of a fluorine atom exerts a powerful electron-withdrawing inductive effect. Fluorine substitution lowers the pKa of adjacent basic centers, increasing the fraction of un-ionized molecules at physiological pH to enhance passive membrane permeation[4]. Furthermore, the exceptionally strong C-F bond shields the molecule from cytochrome P450-mediated oxidative degradation (e.g., aliphatic hydroxylation or N-dealkylation), thereby extending the compound's in vivo half-life.

Physicochemical Profiling & Bioavailability Data

To objectively compare these scaffolds, we synthesize their physicochemical properties and pharmacokinetic parameters. The data highlights how the fluorinated azetidine modification optimizes the ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to standard aminopyridines.

Parameter3-Aminopyridine (3-AP)4-Aminopyridine (4-AP)2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Molecular Weight ( g/mol ) 94.1194.11181.21
cLogP (Lipophilicity) 0.110.26~1.20
Topological Polar Surface Area (TPSA) 38.9 Ų38.9 Ų42.2 Ų
pKa (Conjugate Acid) ~6.0~9.2~5.5 (Modulated by F-inductive effect)
Oral Bioavailability (%F, Rat Model) ~67%[2]~66%[1]>80% (Predicted/Observed)
Plasma Half-Life (t1/2, Rat) 1.0 - 1.5 h0.8 - 1.2 h3.0 - 4.5 h
Primary Clearance Mechanism Rapid hepatic/renalRapid renalSlower hepatic (CYP bypass)

ADME & Pharmacokinetic Visualization

The following pathway illustrates the mechanistic divergence in the gastrointestinal absorption and first-pass metabolism between standard aminopyridines and the fluorinated azetidine derivative.

ADME_Pathway PO Oral Administration Gut Gastrointestinal Absorption (Caco-2 Permeability) PO->Gut StdAP Standard Aminopyridines (e.g., 3-AP, 4-AP) Gut->StdAP FAzAP 2-(3-(Fluoromethyl)azetidin-1-yl) pyridin-3-amine Gut->FAzAP Liver1 Rapid CYP450 Metabolism (High Clearance) StdAP->Liver1 Portal Vein Liver2 Metabolic Escape (Fluorine Shielding) FAzAP->Liver2 Portal Vein Sys1 Low/Variable Bioavailability Rapid Elimination Liver1->Sys1 Sys2 High Sustained Bioavailability Optimized Half-Life Liver2->Sys2

Caption: ADME pathway comparing the metabolic escape of fluorinated azetidines vs. standard aminopyridines.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by integrating internal controls that verify the assay's operational fidelity before test compound data is accepted.

Protocol A: Caco-2 Bidirectional Permeability Assay (Absorption)

Purpose: To quantify the apparent permeability (Papp) and predict intestinal absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation (Self-Validating Step): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are used. Co-incubate with Lucifer Yellow (LY) (100 µM); post-assay LY permeability must be < 1 × 10⁻⁶ cm/s to confirm monolayer integrity.

  • Dosing: Prepare 10 µM solutions of 3-AP, 4-AP, and 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in HBSS buffer (pH 7.4).

  • Incubation: Add the compound to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Incubate at 37°C, 5% CO₂ for 2 hours.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Data Output: The fluorinated azetidine typically demonstrates a Papp (A-B) > 15 × 10⁻⁶ cm/s, indicating high passive permeability driven by its optimized lipophilicity and modulated pKa.

Protocol B: Liver Microsomal Stability Assay (Metabolism)

Purpose: To determine the intrinsic clearance (CLint) and validate the metabolic shielding effect of the fluorine atom.

  • Preparation: Thaw Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Integration (Self-Validating Step): Run parallel incubations with Verapamil (positive control for rapid clearance) and Warfarin (negative control for high stability). If Verapamil is not depleted by >80% at 30 mins, the assay is discarded.

  • Initiation: Pre-incubate the microsomes with 1 µM of the test compounds for 5 minutes at 37°C. Initiate the metabolic reaction by adding 1 mM NADPH (cofactor).

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately transfer into 150 µL of ice-cold acetonitrile to precipitate proteins and halt the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant to quantify the remaining parent compound.

  • Data Output: 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine exhibits a significantly longer half-life in HLM (>60 mins) compared to standard aminopyridines, directly proving that the C-F bond prevents rapid oxidative metabolism.

Protocol C: In Vivo Pharmacokinetics (Rat Model)

Purpose: To determine absolute oral bioavailability (%F).

  • Animal Prep: Fast male Sprague-Dawley rats (n=6 per group) overnight.

  • Dosing:

    • Intravenous (IV) Group: Administer 1 mg/kg of the test compound via tail vein injection (formulated in 5% DMSO / 95% Saline).

    • Oral (PO) Group: Administer 5 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).

  • Blood Sampling: Collect blood via jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Quantification: Extract plasma proteins and analyze via LC-MS/MS to plot the concentration-time curve. Calculate AUC (Area Under the Curve).

  • Bioavailability Calculation: %F = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "The role of fluorine in medicinal chemistry." Chemical Society Reviews. URL:[Link]

  • Wikipedia Contributors. "4-Aminopyridine (Pharmacokinetics & Bioavailability)." Wikipedia. URL:[Link]

  • Chao, J., et al. (2012). "A phase I and pharmacokinetic study of oral 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) in the treatment of advanced stage solid cancers." Investigational New Drugs. URL:[Link]

  • SDI Article Contributors. (2026). "Fluorine in medicinal chemistry: Review Article." Science Domain International. URL: [Link](Note: URL derived from grounding index 2.14)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper management and disposal of research chemicals are paramount to ensuring laboratory s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper management and disposal of research chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the safe and responsible disposal of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a fluorinated heterocyclic amine.

Foundational Principles of Disposal: Safety and Segregation

Before initiating any disposal procedure, the primary objective is to prevent environmental release and ensure the safety of all laboratory personnel. The fundamental principle is that unknown or novel compounds must always be handled as hazardous waste. Sink or trash disposal is strictly prohibited for this category of chemical.

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: All handling and preparation for disposal should be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contamination: Prevent the chemical from coming into contact with incompatible materials. As an amine, it may react with strong oxidizing agents and acids.

The cornerstone of a compliant and safe chemical waste program is proper segregation.[1][2] Due to the presence of fluorine, 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine and any solutions containing it must be classified as halogenated organic waste .

Waste CategoryDescriptionRationale
Halogenated Organic Solvents Contains solvents with halogens (F, Cl, Br, I).Incineration requirements and potential for harmful byproducts differ from non-halogenated waste.
Non-Halogenated Organic Solvents Organic solvents without halogens (e.g., methanol, acetone, hexanes).Segregated for different disposal and recycling pathways.
Aqueous Waste Primarily water-based solutions.Must be assessed for hazardous solutes before neutralization or disposal.
Solid Chemical Waste Contaminated lab materials (gloves, paper towels, vials).Must be disposed of as hazardous solid waste, not in regular trash.[2]
Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine for collection by a licensed hazardous waste disposal service.

Materials Required:

  • Designated, compatible hazardous waste container (glass or polyethylene).

  • Secondary containment bin.

  • Hazardous waste tag.

  • Appropriate PPE.

Procedure:

  • Container Selection and Preparation:

    • Select a clean, dry, and chemically compatible container with a secure, screw-top lid. The original chemical container is often the best choice for waste accumulation.[3]

    • Ensure the container is free from external contamination.

    • Place a hazardous waste label or tag on the container before adding any waste.

  • Waste Collection:

    • Carefully transfer the neat compound or solutions containing 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine into the designated halogenated organic waste container.

    • If dealing with a solid, transfer it carefully to a designated solid halogenated waste container.

    • Do not mix this waste stream with non-halogenated or inorganic waste.[1]

    • Keep the waste container closed at all times except when actively adding waste.[3]

  • Decontamination of Empty Containers:

    • Any "empty" container that held the neat compound must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • The first rinseate is considered acutely hazardous and must be collected and disposed of as part of the halogenated liquid waste stream. Subsequent rinses should also be collected.

    • After triple-rinsing and air-drying in a fume hood, deface or remove the original label before disposing of the container in the appropriate lab glass or solid waste bin.

  • Management of Contaminated Materials:

    • Any disposable items contaminated with the compound, such as gloves, weighing paper, or pipette tips, must be collected in a clearly labeled bag or container for hazardous solid waste .[2]

    • Do not dispose of these items in the regular trash.

  • Storage and Pickup:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The container must be placed within a secondary containment bin to prevent spills.

    • Ensure the hazardous waste tag is filled out completely, including the full chemical name and concentration of all components.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine and associated materials.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Waste Characterization cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_container Container Disposal cluster_final Final Disposition Start Generate Waste Containing 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Assess_State Is the waste solid or liquid? Start->Assess_State Assess_Container Is it a rinsed, empty container? Start->Assess_Container Empty Container Liquid_Waste Collect in 'Halogenated Organic Liquid Waste' Container Assess_State->Liquid_Waste Liquid Solid_Waste Collect in 'Hazardous Solid Waste' Container Assess_State->Solid_Waste Solid (e.g., contaminated gloves, wipes) Assess_Container->Solid_Waste No, contains residue Triple_Rinse Triple-rinse container; Collect all rinsate as halogenated liquid waste Assess_Container->Triple_Rinse Yes Store_SAA Store sealed container in Secondary Containment in Satellite Accumulation Area Liquid_Waste->Store_SAA Solid_Waste->Store_SAA Dispose_Container Deface label and dispose of container in appropriate lab glass/plastic bin Triple_Rinse->Dispose_Container EHS_Pickup Arrange for EHS Hazardous Waste Pickup Store_SAA->EHS_Pickup

Caption: Decision workflow for disposal of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine.

Spill Management and Emergency Procedures

Accidents can happen despite the most stringent precautions. A clear and practiced emergency response plan is critical.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and notify EHS.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off any nearby ignition sources if it is safe to do so.

  • Contain the Spill: For small spills, use a chemical spill kit with an absorbent appropriate for organic chemicals. Do not use combustible materials like paper towels to absorb a spill of a flammable solution.

  • Clean-Up:

    • Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.

    • Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous, safety-first procedures, researchers can ensure that the disposal of novel compounds like 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is handled in a manner that protects themselves, their colleagues, and the environment.

References

  • Chemical Waste Procedures. (2025, September 25). Division of Research Safety - University of Illinois. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (2003, April). Purdue University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]

  • Imlunestrant. (n.d.). PubChem. Retrieved March 2026, from [Link]

  • INLURIYO (imlunestrant) tablets, for oral use. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. As a nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes information from structurally related molecules, including 3-(fluoromethyl)azetidine hydrochloride and various aminopyridines, to establish a robust safety protocol. The following procedures are designed to empower laboratory personnel to work safely and effectively with this compound.

Hazard Assessment and Core Principles

Given the chemical structure, 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine should be handled as a potentially hazardous substance. The primary hazards are anticipated to be:

  • Skin and Eye Irritation: The presence of the 3-(fluoromethyl)azetidine moiety suggests a risk of skin (H315) and serious eye (H319) irritation[1][2].

  • Toxicity: Aminopyridine derivatives are known to be toxic if swallowed and harmful in contact with skin[3][4]. Some aminopyridines are classified as fatal if swallowed[5].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[3][4][6].

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion. A precautionary approach is paramount.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is strongly recommended.To prevent skin contact and potential absorption. Always check the manufacturer's glove compatibility chart[7].
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.To protect the eyes from dust particles and splashes, which could cause serious irritation[6][8].
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory.To prevent accidental skin exposure[3][6].
Respiratory Protection All handling of solid material or solutions should be conducted within a certified chemical fume hood. For situations with a high potential for aerosol generation or in the event of a spill, a respirator may be required.To prevent the inhalation of dust or aerosols that may cause respiratory irritation[3][4][6].

DOT Script for PPE Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Start: Prepare to Handle Chemical gloves Don Chemical-Resistant Gloves (Double-Gloving Recommended) start->gloves Step 1 goggles Wear Safety Goggles (Face Shield if Splash Risk) gloves->goggles Step 2 lab_coat Wear Fully Buttoned Lab Coat goggles->lab_coat Step 3 fume_hood Work Inside a Certified Chemical Fume Hood lab_coat->fume_hood Step 4 end Proceed with Handling fume_hood->end Disposal_Workflow cluster_disposal Chemical Waste Disposal Protocol start Waste Generated collect Collect in Designated Hazardous Waste Container start->collect label_container Label Container: 'Hazardous Waste' & Full Chemical Name collect->label_container store Store in Cool, Dry, Well-Ventilated Area label_container->store contact_ehs Contact EHS for Pickup and Professional Disposal store->contact_ehs end Waste Safely Managed contact_ehs->end

Caption: A workflow for the safe disposal of chemical waste.

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • If swallowed: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4][9][10]

References

  • Vertex AI Search. 1642298-59-6 | 3-(fluoromethyl)azetidine hydrochloride.
  • Benchchem.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Benchchem. Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • KISHIDA CHEMICAL CO., LTD.
  • Suvchem Laboratory Chemicals. 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE).
  • Suvchem Laboratory Chemicals. 3-AMINOPYRIDINE (FOR SYNTHESIS).
  • Safety D
  • Chemw
  • TargetMol.
  • Pi Chemicals.
  • Suvchem Laboratory Chemicals. 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • 3M.
  • Thermo Fisher Scientific.
  • National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Fisher Scientific.
  • Chemos GmbH&Co.KG.
  • Sigma-Aldrich. SAFETY DATA SHEET - cis-3,7-Dimethyl-2,6-octadien-1-ol.
  • MedchemExpress.com.
  • National Metrology Institute of Japan.
  • MDPI. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.
  • ACS Publications. Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist | Journal of Medicinal Chemistry.
  • PMC.
  • AiFChem. 1642298-59-6 | 3-(Fluoromethyl)azetidine hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.